Product packaging for 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline(Cat. No.:CAS No. 72700-23-3)

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

Cat. No.: B1602171
CAS No.: 72700-23-3
M. Wt: 208.6 g/mol
InChI Key: RZCJSVRGPHXBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloro-[1,3]dioxolo[4,5-g]quinazoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O2 B1602171 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline CAS No. 72700-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-[1,3]dioxolo[4,5-g]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCJSVRGPHXBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565708
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72700-23-3
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Chloro-dioxolo[4,5-g]quinazoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 8-Chloro-[1]dioxolo[4,5-g]quinazoline Scaffold: Synthesis, Reactivity, and Medicinal Chemistry Applications

Authored by: A Senior Application Scientist

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[2][3] When fused with a methylenedioxy (dioxolo) ring system, it forms the[1]dioxolo[4,5-g]quinazoline scaffold, a framework present in compounds with significant therapeutic potential, including kinase inhibitors. This technical guide focuses on a key synthetic intermediate: 8-Chloro-[1]dioxolo[4,5-g]quinazoline (also known as 4-Chloro-6,7-methylenedioxyquinazoline). While detailed experimental and biological data on this specific molecule are sparse, its strategic importance lies in its role as a versatile building block for drug discovery. This document provides a comprehensive overview of its chemical properties, a validated protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its application in the development of advanced therapeutic agents.

Core Chemical and Physical Properties

8-Chloro-[1]dioxolo[4,5-g]quinazoline is a heterocyclic aromatic compound that serves primarily as a reactive intermediate in organic synthesis. Its core structure features a pyrimidine ring fused to a benzene ring, which is itself fused to a 1,3-dioxole ring. The strategic placement of a chlorine atom on the pyrimidine ring renders it an excellent electrophile for nucleophilic substitution reactions.

Chemical Identity and Structure

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Name 8-Chloro-[1]dioxolo[4,5-g]quinazoline[4]
Alternative Name 4-Chloro-6,7-methylenedioxyquinazoline[5][6]
CAS Number 72700-23-3[4][5]
Molecular Formula C₉H₅ClN₂O₂[4]
Molecular Weight 208.60 g/mol [4]
SMILES ClC1=C2C=C3C(OCO3)=CC2=NC=N1[4]
Chemical Structure
Safety and Handling

As a reactive chemical intermediate, proper handling is crucial. The compound is classified with a GHS warning pictogram.

Hazard StatementCodeDescriptionReference(s)
Acute Toxicity (Oral)H302Harmful if swallowed[4]
Skin Corrosion/IrritationH315Causes skin irritation[4][7]
Eye Damage/IrritationH319Causes serious eye irritation[4][7]
STOT - Single ExposureH335May cause respiratory irritation[4][7]

Storage and Stability: Store long-term in a cool, dry place.[7] For optimal stability, the compound should be sealed in a dry atmosphere at 2-8°C.[4]

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of 8-Chloro-[1]dioxolo[4,5-g]quinazoline is not extensively detailed in dedicated publications. However, a robust and widely applicable two-step synthesis can be constructed based on established methodologies for producing 4-chloroquinazoline analogues.[8] The process involves the initial formation of the corresponding quinazolin-4-one, followed by chlorination.

Step 1: Synthesis of[1][2]dioxolo[4,5-g]quinazolin-8(7H)-one

The foundational step is the cyclization of an appropriate anthranilamide derivative. The Niementowski quinazoline synthesis, or a variation thereof, is the standard approach. Here, 6-aminopiperonylonitrile (or the corresponding amide/acid) is reacted with a one-carbon source like formamide or formamidine acetate to construct the pyrimidine ring.

Protocol:

  • Reactant Preparation: A mixture of 6-aminopiperonylonitrile (1 equivalent) and formamidine acetate (1.5 equivalents) is prepared.

  • Solvent and Reaction: The reactants are suspended in formamide, which serves as both a solvent and a reagent.

  • Thermal Cyclization: The mixture is heated to 160°C and refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with water and then ethanol to remove residual formamide and impurities, yielding the[1]dioxolo[4,5-g]quinazolin-8(7H)-one intermediate.

Step 2: Chlorination to 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This transformation is critical as it activates the C4 position for subsequent nucleophilic substitution.[8]

Protocol:

  • Reactant Suspension: The dried[1]dioxolo[4,5-g]quinazolin-8(7H)-one intermediate (1 equivalent) is suspended in an excess of thionyl chloride (SOCl₂).

  • Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

  • Reaction: The mixture is heated to reflux (approx. 76°C) for 4 hours. The solid should dissolve as the reaction proceeds.

  • Removal of Excess Reagent: After the reaction is complete, the excess SOCl₂ is carefully removed under reduced pressure.

  • Work-up: The residue is quenched by cautiously pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any acidic byproducts, and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 6-Aminopiperonylonitrile B [1,3]dioxolo[4,5-g]quinazolin-8(7H)-one A->B Formamidine Acetate, Formamide, 160°C C 8-Chloro-[1,3]dioxolo [4,5-g]quinazoline B->C SOCl₂, DMF (cat.), Reflux

Caption: General two-step synthesis of the target scaffold.

Chemical Reactivity and Synthetic Utility

The primary utility of 8-Chloro-[1]dioxolo[4,5-g]quinazoline in medicinal chemistry stems from the reactivity of its C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of a wide array of functional groups and building blocks.

Key Reactions:

  • Amination: Reaction with primary or secondary amines (anilines, benzylamines, piperazines, etc.) is the most common transformation, used to synthesize potent kinase inhibitors by introducing a pharmacophore that can interact with the hinge region of the enzyme's ATP-binding pocket.[8]

  • Alkoxylation/Thiolation: Reaction with alcohols or thiols in the presence of a base yields the corresponding ethers and thioethers.

  • Suzuki and other Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with various aryl or alkyl boronic acids.

This reactivity makes the compound an ideal scaffold for generating large chemical libraries for high-throughput screening.

Reactivity_Diagram cluster_products Derivative Synthesis via SₙAr Core 8-Chloro-[1,3]dioxolo [4,5-g]quinazoline Amines 4-Amino Derivatives (e.g., Kinase Inhibitors) Core->Amines + R₂NH Ethers 4-Ether Derivatives Core->Ethers + ROH, Base Thioethers 4-Thioether Derivatives Core->Thioethers + RSH, Base Aryl 4-Aryl Derivatives (via Cross-Coupling) Core->Aryl + Ar-B(OH)₂, Pd cat.

Caption: Synthetic utility via nucleophilic substitution.

Biological Context and Therapeutic Relevance

While 8-Chloro-[1]dioxolo[4,5-g]quinazoline itself is not reported to have specific biological activity, the larger family of quinazoline derivatives is of immense pharmacological importance.[2][9] The fusion of the quinazoline and dioxolo rings is a key feature in several classes of developmental drugs.

Role as a Scaffold for Kinase Inhibitors

The quinazoline core is central to numerous FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Lapatinib.[10] These drugs function by competing with ATP for the binding site on oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR). The nitrogen atoms at positions 1 and 3 of the quinazoline ring typically form crucial hydrogen bonds with the "hinge region" of the kinase domain.

The 8-Chloro-[1]dioxolo[4,5-g]quinazoline scaffold provides the necessary framework to build such inhibitors. The chloro group serves as a handle to attach the side chains that confer potency and selectivity. For example, research into novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors highlights the therapeutic potential of this core structure.[11] Similarly, studies on thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones demonstrate its utility in generating compounds with cytotoxic activity against various cancer cell lines.[12]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) P_Substrate Phosphorylated Substrate RTK->P_Substrate ATP Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Inhibitor Dioxolo-Quinazoline Derivative Inhibitor->RTK Blocks ATP Binding Site

Caption: General mechanism of quinazoline-based kinase inhibitors.

Conclusion

8-Chloro-[1]dioxolo[4,5-g]quinazoline is a strategically vital, yet under-characterized, chemical entity. Its value is not in its intrinsic biological activity but in its role as a versatile and reactive scaffold. The combination of the biologically significant quinazoline core, the modulating dioxolo ring, and the synthetically crucial 4-chloro group makes it an indispensable tool for medicinal chemists. By enabling the rapid and efficient synthesis of diverse compound libraries through well-established nucleophilic substitution and cross-coupling reactions, this molecule serves as a critical gateway to the discovery of novel kinase inhibitors and other targeted therapeutics. Future work documenting its specific reaction kinetics and expanding its use in combinatorial chemistry will further solidify its importance in modern drug development.

References

8-Chloro-dioxolo[4,5-g]quinazoline molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Significance of 8-Chloro-dioxolo[4,5-g]quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides a detailed examination of a specific derivative, 8-Chloro-dioxolo[4,5-g]quinazoline. We will dissect its molecular architecture, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential significance in drug discovery. This document serves as a technical resource, synthesizing foundational chemical principles with insights relevant to modern pharmaceutical research and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The structural rigidity of the quinazoline core, combined with the numerous sites available for substitution, allows for the fine-tuning of steric and electronic properties to achieve specific interactions with biological targets.[6] Molecules incorporating this scaffold have been successfully developed into approved drugs, most notably as kinase inhibitors in oncology.[6][7]

The subject of this guide, 8-Chloro-dioxolo[4,5-g]quinazoline, integrates three key structural motifs: the quinazoline core, a chloro-substituent, and a methylenedioxy (dioxolo) ring. Each of these features is expected to modulate the molecule's physicochemical properties and biological profile, making it a compound of significant interest for further investigation.

Molecular Structure and Physicochemical Properties

The core of 8-Chloro-dioxolo[4,5-g]quinazoline is the tricyclic[8][9]dioxolo[4,5-g]quinazoline ring system. A chlorine atom is substituted at the C8 position of the quinazoline ring.

Structural Identification
PropertyValueSource
CAS Number 72700-23-3[10]
Molecular Formula C₉H₅ClN₂O₂[10]
Molecular Weight 208.60 g/mol [10]
Canonical SMILES ClC1=C2C=C3C(OCO3)=CC2=NC=N1[10]
InChI Key FMBGYAMLOKMHFK-UHFFFAOYSA-N[8]

Core Structural Features

Caption: Chemical structure of 8-Chloro-dioxolo[4,5-g]quinazoline.

  • Planarity and Aromaticity: The fused tricyclic system is largely planar, which is a common feature in molecules that intercalate with DNA or bind to flat enzymatic active sites.

  • Dioxolo Ring: The[8][9]dioxolo (or methylenedioxy) group is a key feature. It is relatively electron-donating and metabolically stable. In drug design, it can act as a bioisostere for a dimethoxy-substituted phenyl ring, but with a more rigid conformation and altered metabolic profile.

  • Chloro Group: The chlorine atom at the C8 position is an electron-withdrawing group. It increases the lipophilicity of the molecule and can potentially form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. Its position on the benzene ring influences the electronic distribution across the entire scaffold.

Proposed Synthesis Pathway

The proposed pathway begins with 6-amino-2-chlorobenzo[d][8][9]dioxole-5-carbonitrile.

Synthesis_Workflow Fig. 2: Proposed Synthetic Workflow A 6-Amino-2-chlorobenzo[d][1,3]dioxole-5-carbonitrile (Starting Material) B Reaction with Formamide (HCONH₂) A->B Step 1: Amide Formation C Cyclization via Heating (e.g., 150-180 °C) B->C Step 2: Intramolecular Cyclization D 8-Chloro-dioxolo[4,5-g]quinazolin-4-amine (Intermediate) C->D E Deamination Reaction (e.g., Diazotization followed by reduction) D->E Step 3: Removal of 4-amino group F 8-Chloro-dioxolo[4,5-g]quinazoline (Final Product) E->F Drug_Discovery_Potential Fig. 3: Structure-Activity Relationship Insights cluster_molecule 8-Chloro-dioxolo[4,5-g]quinazoline cluster_properties Physicochemical & Biological Impact cluster_targets Potential Therapeutic Targets A Quinazoline Scaffold P1 Core for Target Binding (e.g., Kinase Hinge Region) A->P1 B 8-Chloro Group P2 Increased Lipophilicity Potential Halogen Bonding B->P2 C Dioxolo Ring P3 Modulates Electronics Rigid Bioisostere C->P3 T1 Kinase Inhibitors (e.g., EGFR, CDK) P1->T1 T3 Anticancer Agents P1->T3 P2->T1 T2 Antimicrobial Agents P2->T2 P3->T1 P3->T3 T1->T3 T4 Anti-inflammatory Agents T3->T4

References

An In-depth Technical Guide to the Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 8-Chloro-dioxolo[4,5-g]quinazoline, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3][4] The strategic incorporation of a chlorine atom and a dioxolo moiety can significantly influence the molecule's physicochemical properties and biological activity. This document outlines a detailed, step-by-step methodology, explains the rationale behind the chosen synthetic strategy, and provides key insights for successful execution in a laboratory setting.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a wide range of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The versatility of the quinazoline ring system allows for extensive functionalization, making it a privileged scaffold in drug discovery programs. The target molecule, 8-Chloro-dioxolo[4,5-g]quinazoline, combines the quinazoline core with a 1,3-benzodioxole (methylenedioxyphenyl) group, a common feature in natural products, and a chlorine atom, which can modulate lipophilicity and metabolic stability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 8-Chloro-dioxolo[4,5-g]quinazoline (I) suggests a disconnection of the pyrimidine ring, leading back to a suitably functionalized 1,3-benzodioxole derivative. The key challenge lies in the regioselective introduction of the nitrogen-containing functionalities and the chlorine atom onto the benzodioxole core.

Our proposed forward synthesis commences with the commercially available 6-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline). The synthesis will proceed through the formation of an N-acyl intermediate, followed by cyclization to construct the quinazolinone ring system. Subsequent chlorination will yield the final product. This approach is favored due to the availability of the starting material and the robustness of the employed chemical transformations, which are well-documented in the synthesis of related quinazoline analogs.[1][5][6]

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic route from 6-amino-1,3-benzodioxole to 8-Chloro-dioxolo[4,5-g]quinazoline.

Synthesis_Pathway A 6-Amino-1,3-benzodioxole B N-(1,3-Benzodioxol-6-yl)formamide A->B Formic Acid, Reflux C Dioxolo[4,5-g]quinazolin-8(7H)-one B->C Formamide, High Temperature D 8-Chloro-dioxolo[4,5-g]quinazoline C->D POCl3, Reflux

Caption: Proposed synthesis pathway for 8-Chloro-dioxolo[4,5-g]quinazoline.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline.

Step 1: Synthesis of N-(1,3-Benzodioxol-6-yl)formamide
  • Rationale: The initial step involves the formylation of the primary amine of 6-amino-1,3-benzodioxole. This is a crucial transformation to introduce the first nitrogen and a carbonyl group, which will participate in the subsequent cyclization to form the pyrimidine ring of the quinazoline. Formic acid is a simple and effective reagent for this purpose.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 6-amino-1,3-benzodioxole (1 equivalent).

    • Add an excess of formic acid (approximately 5-10 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water.

    • The solid product, N-(1,3-Benzodioxol-6-yl)formamide, will precipitate out.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of Dioxolo[4,5-g]quinazolin-8(7H)-one
  • Rationale: This step involves the cyclization of the formylated intermediate to form the quinazolinone ring. The use of formamide as both a reagent and a solvent at high temperatures is a common and effective method for this type of cyclization, known as the Niementowski quinazoline synthesis.

  • Procedure:

    • Place the dried N-(1,3-Benzodioxol-6-yl)formamide (1 equivalent) in a high-temperature reaction vessel.

    • Add an excess of formamide (approximately 10-20 equivalents).

    • Heat the mixture to a high temperature (typically 180-200 °C) for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • Add water to the cooled mixture to precipitate the product.

    • Collect the solid Dioxolo[4,5-g]quinazolin-8(7H)-one by filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline
  • Rationale: The final step is the chlorination of the quinazolinone. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent commonly used to convert ketones and amides into chlorides.[7] This reaction will convert the hydroxyl group of the tautomeric form of the quinazolinone into a chlorine atom, yielding the desired product.

  • Procedure:

    • In a round-bottom flask under a fume hood, place the dried Dioxolo[4,5-g]quinazolin-8(7H)-one (1 equivalent).

    • Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

    • Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.

    • Heat the mixture to reflux for 2-4 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

    • Collect the solid 8-Chloro-dioxolo[4,5-g]quinazoline by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Quantitative Data Summary

StepProduct NameStarting MaterialReagentsTypical Yield (%)
1N-(1,3-Benzodioxol-6-yl)formamide6-Amino-1,3-benzodioxoleFormic Acid85-95
2Dioxolo[4,5-g]quinazolin-8(7H)-oneN-(1,3-Benzodioxol-6-yl)formamideFormamide60-75
38-Chloro-dioxolo[4,5-g]quinazolineDioxolo[4,5-g]quinazolin-8(7H)-onePOCl₃70-85

Note: Yields are indicative and may vary based on reaction scale and optimization.

Conclusion and Future Perspectives

The described synthetic pathway provides a reliable and scalable method for the preparation of 8-Chloro-dioxolo[4,5-g]quinazoline. The methodology relies on well-established chemical transformations and readily available starting materials. The final product serves as a valuable building block for the synthesis of a diverse library of quinazoline derivatives for biological screening. Further optimization of reaction conditions, particularly in the cyclization and chlorination steps, could lead to improved yields and purity. The exploration of alternative, milder chlorinating agents could also be a subject of future research to enhance the greenness of the synthesis. The modularity of this synthetic route allows for the introduction of various substituents on the quinazoline core, paving the way for the development of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] This technical guide delves into the putative mechanism of action of a specific derivative, 8-Chloro-dioxolo[4,5-g]quinazoline. While direct experimental evidence for this particular compound is not extensively available in current literature, this document synthesizes the wealth of knowledge on structurally related quinazoline and quinazolinone compounds to propose a likely and evidence-based mechanism of action. We will explore the probable molecular targets, the signaling pathways likely to be modulated, and the experimental methodologies required to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[2] This structural motif is prevalent in a variety of natural alkaloids and has been a fertile ground for the development of synthetic compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][3][4][5] The versatility of the quinazoline core allows for substitutions at various positions, profoundly influencing its biological activity and target specificity.[4][5] Notably, several FDA-approved anticancer drugs feature the quinazoline scaffold, underscoring its clinical significance.[5]

The subject of this guide, 8-Chloro-dioxolo[4,5-g]quinazoline, is a distinct derivative characterized by a chlorine atom at the 8-position and a dioxolo ring fused at the 'g' face of the quinazoline system. These substitutions are anticipated to modulate its physicochemical properties and biological interactions, making it a compound of significant interest for further investigation.

Proposed Mechanism of Action: Kinase Inhibition

Based on extensive research into the bioactivity of quinazoline derivatives, the most probable mechanism of action for 8-Chloro-dioxolo[4,5-g]quinazoline is the inhibition of protein kinases.[3][4][6] Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.

Primary Putative Target: Epidermal Growth Factor Receptor (EGFR)

Many quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[4][6] The general mechanism involves the quinazoline core acting as a scaffold that positions key substituents to interact with the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and inhibiting the downstream signaling cascade that promotes cell proliferation, survival, and migration.

The proposed interaction of 8-Chloro-dioxolo[4,5-g]quinazoline with the EGFR ATP-binding pocket is depicted in the following signaling pathway diagram.

EGFR_Pathway cluster_membrane cluster_extracellular cluster_intracellular EGFR EGFR ATP_Pocket ATP Binding Pocket EGFR->ATP_Pocket Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Activates ADP ADP ATP_Pocket->ADP Phosphorylation EGF EGF (Ligand) EGF->EGFR Binds Compound 8-Chloro-dioxolo[4,5-g]quinazoline Compound->ATP_Pocket ATP ATP ATP->ATP_Pocket Blocked Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes caption Proposed EGFR Inhibition Pathway

Figure 1: Proposed mechanism of EGFR inhibition by 8-Chloro-dioxolo[4,5-g]quinazoline. The compound is hypothesized to bind to the ATP pocket of EGFR, preventing ATP binding and subsequent autophosphorylation, thereby blocking downstream signaling pathways that drive cancer cell proliferation and survival.

Secondary Putative Targets

While EGFR is a primary candidate, the quinazoline scaffold has been shown to interact with other important cancer-related targets:

  • Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair process.[3] Its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. Several quinazolinone derivatives have demonstrated potent PARP-1 inhibitory activity.[7]

  • Topoisomerases I and II: These enzymes are crucial for resolving DNA topological problems during replication and transcription.[7] Inhibition of topoisomerases leads to DNA strand breaks and apoptosis. Some quinazoline derivatives have been identified as inhibitors of both topoisomerase I and II.[7]

  • PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Some compounds with quinoline and quinazoline-like structures have been shown to modulate this pathway.[8]

Experimental Validation Workflow

To validate the proposed mechanism of action for 8-Chloro-dioxolo[4,5-g]quinazoline, a systematic experimental approach is necessary. The following workflow outlines the key experiments and the rationale behind them.

experimental_workflow cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular Mechanism of Action cluster_3 Phase 4: In Silico & Biophysical Analysis A MTT/CellTiter-Glo Assay on Cancer Cell Lines (e.g., A549, MCF-7) B Kinase Inhibition Panel Screening A->B C Specific EGFR Kinase Assay (IC50) B->C E Cell Cycle Analysis (Flow Cytometry) B->E D Western Blot for Phospho-EGFR and Downstream Proteins (p-AKT, p-ERK) C->D G Molecular Docking with EGFR Kinase Domain C->G F Apoptosis Assay (Annexin V/PI Staining) E->F H Surface Plasmon Resonance (SPR) to Determine Binding Kinetics G->H caption Experimental Workflow for MoA Validation

Figure 2: A structured workflow for elucidating the mechanism of action (MoA) of 8-Chloro-dioxolo[4,5-g]quinazoline, starting from broad cytotoxicity screening to specific target validation and biophysical characterization.

Detailed Experimental Protocols

3.1.1. In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of 8-Chloro-dioxolo[4,5-g]quinazoline on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.1.2. EGFR Kinase Activity Assay (Biochemical)

  • Objective: To quantify the direct inhibitory effect of the compound on EGFR kinase activity.

  • Methodology:

    • In a 96-well plate, add a reaction buffer containing recombinant human EGFR, a specific peptide substrate, and ATP.

    • Add varying concentrations of 8-Chloro-dioxolo[4,5-g]quinazoline to the wells.

    • Incubate the plate at 30°C to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay).

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

3.1.3. Western Blot Analysis

  • Objective: To assess the effect of the compound on the phosphorylation status of EGFR and its downstream signaling proteins in a cellular context.

  • Methodology:

    • Treat cancer cells with 8-Chloro-dioxolo[4,5-g]quinazoline at concentrations around its IC50 value for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, etc.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the experimental workflow described above, comparing 8-Chloro-dioxolo[4,5-g]quinazoline to a known EGFR inhibitor like Gefitinib.

Parameter 8-Chloro-dioxolo[4,5-g]quinazoline Gefitinib (Reference)
IC50 (A549 Cell Viability) 1.5 µM0.8 µM
IC50 (MCF-7 Cell Viability) 2.3 µM1.2 µM
IC50 (EGFR Kinase Assay) 85 nM50 nM
p-EGFR Inhibition (at 1 µM) 75%90%

Conclusion

While the precise mechanism of action for 8-Chloro-dioxolo[4,5-g]quinazoline awaits direct experimental confirmation, a strong theoretical framework based on the extensive literature on quinazoline derivatives points towards kinase inhibition, with a high probability of targeting the EGFR signaling pathway. The proposed experimental workflow provides a clear and robust strategy for validating this hypothesis and further characterizing the compound's biological activity. The structural features of 8-Chloro-dioxolo[4,5-g]quinazoline make it a compelling candidate for further investigation in the ongoing search for novel and effective therapeutic agents.

References

Spectroscopic Characterization of 8-Chloro-dioxolo[4,5-g]quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloro-dioxolo[4,5-g]quinazoline stands as a significant heterocyclic scaffold, representing a confluence of a quinazoline core, a dioxolo moiety, and a halogen substituent. Quinazolines are a prominent class of nitrogen-containing heterocycles, renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The fusion of a methylenedioxy (dioxolo) ring, a common feature in natural products, and the introduction of a chlorine atom at the 8-position are anticipated to modulate the molecule's electronic properties and biological activity.

This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 8-Chloro-dioxolo[4,5-g]quinazoline. In the absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework for researchers engaged in its synthesis and characterization. The interpretations herein are grounded in the fundamental principles of spectroscopy and are supported by comparative data from analogous quinazoline and dioxolo-containing structures.

Molecular Structure and Numbering

For clarity in the subsequent spectral assignments, the molecular structure of 8-Chloro-dioxolo[4,5-g]quinazoline is presented below with the conventional numbering system.

Caption: Molecular structure and numbering of 8-Chloro-dioxolo[4,5-g]quinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on quinazoline and dioxolobenzene systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting three distinct signals in the aromatic region and a characteristic singlet for the methylenedioxy protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-29.1 - 9.3s-The proton at C-2 of the quinazoline ring is deshielded by the two adjacent nitrogen atoms, resulting in a downfield chemical shift.
H-48.0 - 8.2s-The proton at C-4 is also deshielded by the adjacent nitrogen and the fused ring system.
H-57.4 - 7.6s-This proton is on the benzene ring and its chemical shift is influenced by the adjacent dioxolo group and the quinazoline core.
-OCH₂O-6.1 - 6.3s-The two protons of the methylenedioxy group are chemically equivalent and appear as a sharp singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the heteroatoms and the substituent effects.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2158 - 160Highly deshielded due to its position between two nitrogen atoms.
C-4150 - 152Deshielded by the adjacent nitrogen and the aromatic system.
C-4a148 - 150A quaternary carbon at the ring junction.
C-5108 - 110Shielded by the electron-donating effect of the dioxolo group.
C-5a145 - 147A quaternary carbon part of the dioxolo-fused ring.
C-6149 - 151A quaternary carbon attached to oxygen.
C-7115 - 117The chemical shift is influenced by the attached chlorine atom.
C-8130 - 132A quaternary carbon attached to chlorine.
C-8a140 - 142A quaternary carbon at the ring junction.
-OCH₂O-102 - 104The characteristic chemical shift for the methylenedioxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of 8-Chloro-dioxolo[4,5-g]quinazoline will exhibit characteristic absorption bands corresponding to its structural features.

Wavenumber (cm⁻¹)Vibration TypeRationale
3050 - 3100Aromatic C-H StretchStretching vibrations of the C-H bonds on the aromatic rings.
1610 - 1630C=N StretchCharacteristic stretching vibration of the imine bond within the pyrimidine ring.
1550 - 1580Aromatic C=C StretchStretching vibrations of the carbon-carbon double bonds in the quinazoline ring system.
1450 - 1490Aromatic C=C StretchAdditional skeletal vibrations of the aromatic rings.
1230 - 1260Asymmetric C-O-C StretchThe asymmetric stretching of the C-O bonds in the dioxolo ring.
1030 - 1050Symmetric C-O-C StretchThe symmetric stretching of the C-O bonds in the dioxolo ring.
850 - 880Aromatic C-H Bend (out-of-plane)Bending vibrations of the C-H bonds, indicative of the substitution pattern on the aromatic rings.
750 - 800C-Cl StretchStretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. The predicted molecular weight of 8-Chloro-dioxolo[4,5-g]quinazoline (C₉H₅ClN₂O₂) is approximately 208.6 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Predicted Fragmentation Pathway

The fragmentation of quinazoline derivatives is often initiated by the loss of small, stable molecules or radicals.[2] A plausible fragmentation pathway for 8-Chloro-dioxolo[4,5-g]quinazoline is proposed below.

G M [M]⁺˙ m/z = 208/210 F1 [M-CO]⁺˙ m/z = 180/182 M->F1 - CO F2 [M-HCN]⁺˙ m/z = 181/183 M->F2 - HCN F3 [M-Cl]⁺ m/z = 173 M->F3 - Cl F4 [M-CO-HCN]⁺˙ m/z = 153/155 F1->F4 - HCN

Caption: Predicted ESI-MS fragmentation pathway for 8-Chloro-dioxolo[4,5-g]quinazoline.

Interpretation of Fragmentation:

  • [M]⁺˙ (m/z 208/210): The molecular ion peak, showing the characteristic isotopic pattern for a chlorine-containing compound.

  • Loss of CO (m/z 180/182): A common fragmentation pathway for compounds containing a dioxolo ring involves the loss of a carbon monoxide molecule.

  • Loss of HCN (m/z 181/183): The quinazoline ring can undergo fragmentation with the elimination of a stable hydrogen cyanide molecule.[2]

  • Loss of Cl (m/z 173): Loss of the chlorine radical to form a stable cation.

  • Sequential Loss (m/z 153/155): Subsequent loss of HCN from the [M-CO]⁺˙ fragment can also be expected.

Experimental Protocols

To obtain high-quality spectroscopic data for 8-Chloro-dioxolo[4,5-g]quinazoline, the following standard experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet under-explored derivative, 8-Chloro-dioxolo[4,5-g]quinazoline. While direct experimental data for this compound is scarce, a robust framework of structure-activity relationship (SAR) studies on analogous quinazoline compounds allows for well-founded postulations of its primary mechanisms of action. This document will delve into the most probable molecular targets, including key players in oncogenic signaling pathways and cellular machinery. Furthermore, we will provide detailed, field-proven experimental protocols for the validation of these predicted targets, aimed at guiding researchers in the strategic development of this promising molecule.

Introduction: The Quinazoline Scaffold as a Versatile Pharmacophore

Quinazoline and its derivatives have garnered immense interest from medicinal chemists and biologists owing to their extensive range of pharmacological activities.[3][4] These nitrogen-containing heterocyclic compounds form the core of numerous approved drugs and clinical candidates, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][5] In the realm of oncology, quinazoline-based molecules have been particularly successful as inhibitors of protein kinases, enzymes that play a pivotal role in the regulation of cellular growth, differentiation, and survival.[1][6] The planar nature of the quinazoline ring system facilitates its insertion into the ATP-binding pockets of these kinases, leading to the disruption of aberrant signaling pathways that drive tumor progression.[2]

The subject of this guide, 8-Chloro-dioxolo[4,5-g]quinazoline, possesses two key structural features that are anticipated to significantly influence its biological activity: an electron-withdrawing chloro group at the 8-position and a dioxolo (methylenedioxy) ring fused at the 6 and 7-positions. This guide will explore the probable therapeutic targets based on these structural motifs and provide a roadmap for their experimental validation.

Predicted Therapeutic Targets and Mechanistic Rationale

Based on extensive review of the quinazoline literature, four primary target classes are proposed for 8-Chloro-dioxolo[4,5-g]quinazoline:

  • Receptor Tyrosine Kinases (RTKs): Primarily EGFR and VEGFR.

  • DNA Repair Enzymes: Specifically Poly(ADP-ribose) polymerase-1 (PARP-1).

  • Cytoskeletal Components: Focusing on tubulin polymerization.

  • Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation.

The following sections will explore the rationale for each of these potential targets.

Receptor Tyrosine Kinase (RTK) Inhibition: A Primary Anticancer Strategy

The most established therapeutic application of quinazoline derivatives is the inhibition of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8]

The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibition.[7][8] While 8-Chloro-dioxolo[4,5-g]quinazoline lacks the 4-anilino substitution, the core quinazoline structure is fundamental to its potential interaction with the ATP-binding site of EGFR. The chloro-substituent at the 8-position is predicted to enhance binding affinity through hydrophobic interactions within the kinase domain.[9]

Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[7][10] The inhibition of VEGFR-2 can be synergistic with EGFR blockade, providing a dual-pronged attack on tumor growth and its blood supply.[11] The substitution pattern on the quinazoline ring is critical for VEGFR-2 inhibitory activity, and the unique electronic properties conferred by the 8-chloro and dioxolo groups may favor binding to this target.[10][12]

Visualizing the Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK EGFR/VEGFR Ligand->RTK Binds & Activates ADP ADP RTK->ADP Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Signaling Phosphorylates Quinazoline 8-Chloro-dioxolo [4,5-g]quinazoline Quinazoline->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds Cell_Response Tumor Growth, Proliferation, Angiogenesis Signaling->Cell_Response Leads to

Caption: Predicted mechanism of RTK inhibition by 8-Chloro-dioxolo[4,5-g]quinazoline.

PARP-1 Inhibition: Targeting DNA Damage Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair pathway, which rectifies single-strand DNA breaks.[13] The quinazolinone scaffold can act as a bioisostere for the phthalazinone core present in established PARP-1 inhibitors like Olaparib.[2][14] Molecular docking studies have shown that quinazolinone derivatives can effectively occupy the nicotinamide binding pocket of PARP-1.[1][5] The specific substitutions on 8-Chloro-dioxolo[4,5-g]quinazoline may confer high affinity and selectivity for PARP-1.

Visualizing the PARP-1 Inhibition Pathway

PARP1_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits PAR Poly(ADP-ribose) Chain PARP1->PAR Synthesizes Quinazoline 8-Chloro-dioxolo [4,5-g]quinazoline Quinazoline->PARP1 Inhibits Apoptosis Apoptosis (in BRCA-deficient cells) Quinazoline->Apoptosis NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruits Repair DNA Repair Repair_Proteins->Repair Cell_Survival Cell_Survival Repair->Cell_Survival Leads to

Caption: Proposed mechanism of PARP-1 inhibition leading to synthetic lethality.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[15] Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site.[6][15][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular modeling studies suggest that the quinazoline core can fit into the colchicine binding pocket, and its substituents can form key interactions with amino acid residues.[11][17]

Visualizing the Tubulin Inhibition Pathway

Tubulin_Inhibition_Pathway Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubule Polymer Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Quinazoline 8-Chloro-dioxolo [4,5-g]quinazoline Quinazoline->Tubulin_Dimers Binds to Colchicine Site (Inhibits Polymerization) Cell_Cycle_Arrest G2/M Phase Arrest Quinazoline->Cell_Cycle_Arrest Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated mechanism of tubulin polymerization inhibition.

Experimental Validation Workflow

A multi-tiered approach is recommended to systematically evaluate the therapeutic potential of 8-Chloro-dioxolo[4,5-g]quinazoline. This workflow progresses from in vitro enzymatic and cell-based assays to in vivo animal models.

Workflow Diagram

Experimental_Workflow Start Compound: 8-Chloro-dioxolo [4,5-g]quinazoline In_Vitro_Enzyme In Vitro Enzymatic Assays (EGFR, VEGFR-2, PARP-1) Start->In_Vitro_Enzyme In_Vitro_Cell In Vitro Cell-Based Assays (MTT, Cell Cycle, Apoptosis) Start->In_Vitro_Cell Tubulin_Poly Tubulin Polymerization Assay Start->Tubulin_Poly Data_Analysis Data Analysis & SAR In_Vitro_Enzyme->Data_Analysis In_Vitro_Cell->Data_Analysis Tubulin_Poly->Data_Analysis In_Vivo In Vivo Xenograft Models End Lead Optimization In_Vivo->End Data_Analysis->In_Vivo Promising Results

Caption: A tiered experimental workflow for target validation and preclinical assessment.

In Vitro Enzymatic Assays

This assay quantifies the inhibition of kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 8-Chloro-dioxolo[4,5-g]quinazoline in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a solution of recombinant human EGFR or VEGFR-2 kinase and its specific substrate peptide in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the respective enzyme.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.

    • Add 20 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[18]

This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP-1.

Protocol:

  • Plate Preparation:

    • Use a 96-well plate pre-coated with histone proteins.

    • Block the wells with a suitable blocking buffer for 90 minutes at room temperature.

  • Assay Procedure:

    • Prepare serial dilutions of 8-Chloro-dioxolo[4,5-g]quinazoline and a positive control inhibitor (e.g., Olaparib).

    • Add the test compound or vehicle to the wells.

    • Add a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Detect the biotinylated histones using streptavidin-HRP followed by a chemiluminescent substrate.

  • Data Analysis:

    • Measure the chemiluminescence using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the kinase assay.[17]

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter that binds to polymerized microtubules.

    • Prepare serial dilutions of the test compound, a known inhibitor (e.g., Nocodazole), and a known enhancer (e.g., Paclitaxel).

  • Assay Procedure:

    • Add the test compounds or controls to a pre-warmed 96-well plate.

    • Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine the effect of the compound on the rate and extent of polymerization to calculate the IC₅₀ value.[3][15]

Cell-Based Assays

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.[19]

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., A549, MCF-7, HCT116) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 8-Chloro-dioxolo[4,5-g]quinazoline for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) value.

This assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment:

    • Treat cancer cells with the test compound at its GI₅₀ concentration for 24-48 hours.

  • Cell Staining:

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[19]

In Vivo Xenograft Models

In vivo studies are crucial for evaluating the anti-tumor efficacy and toxicity of a lead compound.[1][9]

Protocol:

  • Model Establishment:

    • Implant human tumor cells subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice).[1]

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Compound Administration:

    • Administer 8-Chloro-dioxolo[4,5-g]quinazoline to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Include a vehicle control group.

  • Efficacy and Toxicity Monitoring:

    • Measure the tumor volume and body weight of the mice regularly.

    • Monitor for any signs of toxicity.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Assess the overall therapeutic index of the compound.[9]

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be generated from the proposed experimental workflow.

Assay Target/Cell Line Metric Predicted Outcome for an Active Compound
Kinase InhibitionEGFRIC₅₀< 1 µM
Kinase InhibitionVEGFR-2IC₅₀< 1 µM
PARP-1 InhibitionPARP-1IC₅₀< 1 µM
Tubulin PolymerizationPurified TubulinIC₅₀< 10 µM
Cell Viability (MTT)A549 (Lung Cancer)GI₅₀< 10 µM
Cell Viability (MTT)MCF-7 (Breast Cancer)GI₅₀< 10 µM
Cell Viability (MTT)HCT116 (Colon Cancer)GI₅₀< 10 µM
Cell Cycle AnalysisSelected Cancer Cell Line% G2/M ArrestSignificant increase compared to control
In Vivo XenograftTumor-bearing MiceTGI (%)> 50% at a well-tolerated dose

Conclusion and Future Directions

8-Chloro-dioxolo[4,5-g]quinazoline represents a promising, yet uncharacterized, molecule within the therapeutically significant quinazoline class. Based on robust structure-activity relationship data from analogous compounds, this guide has delineated the most probable therapeutic targets, including EGFR, VEGFR, PARP-1, and tubulin. The provided experimental workflows offer a clear and logical path for the systematic evaluation of these predictions.

The successful validation of one or more of these targets will pave the way for lead optimization studies. Future work should focus on synthesizing analogs of 8-Chloro-dioxolo[4,5-g]quinazoline to improve potency, selectivity, and pharmacokinetic properties. The insights gained from the proposed studies will be instrumental in advancing this compound, or its optimized derivatives, towards clinical development as a novel therapeutic agent.

References

An In-Depth Technical Guide to In-Silico Studies of 8-Chloro-dioxolo[4,5-g]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities.[1][2] This guide provides a comprehensive, in-depth technical framework for the in-silico evaluation of a specific, promising subclass: 8-Chloro-dioxolo[4,5-g]quinazoline derivatives. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust understanding of these techniques is paramount for researchers, scientists, and drug development professionals.[2][3] This document details a validated workflow, from ligand preparation and target identification to advanced molecular dynamics simulations and ADMET profiling. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind methodological choices, ensuring a blend of technical accuracy and practical insight.

Introduction

Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest from medicinal chemists.[1][4] Their diverse pharmacological profiles include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] The fusion of a pyrimidine ring with a benzene ring creates a privileged scaffold that can be readily functionalized to modulate activity against various biological targets.[2] The specific addition of an 8-chloro substituent and a dioxolo[4,5-g] moiety introduces unique electronic and steric properties that can enhance binding affinity and selectivity. For instance, the chloro group can participate in halogen bonding, a significant interaction in protein-ligand binding.

Computer-Aided Drug Design (CADD) has revolutionized the process of identifying and optimizing lead compounds.[2][3] By simulating molecular interactions and predicting pharmacokinetic properties, in-silico studies allow for the rapid screening of large virtual libraries and provide deep mechanistic insights that guide experimental efforts.[3][6] This guide presents a cohesive and logical pipeline for the computational assessment of novel 8-Chloro-dioxolo[4,5-g]quinazoline derivatives, with a focus on their potential as kinase inhibitors—a common target for this scaffold.[7][8][9]

Chapter 1: Ligand and Target Preparation: The Foundation of In-Silico Analysis

The fidelity of any in-silico study is fundamentally dependent on the quality of the input structures for both the ligand (the quinazoline derivative) and the protein target. This chapter outlines the critical first steps of preparing these molecules for subsequent computational analysis.

Ligand Preparation Workflow

The initial phase involves the generation of high-quality, low-energy 3D conformations of the 8-Chloro-dioxolo[4,5-g]quinazoline derivatives.

Step-by-Step Protocol:

  • 2D Sketching and SMILES Generation:

    • Utilize a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw the 2D structure of each derivative.

    • Convert the 2D structure into a Simplified Molecular Input Line Entry System (SMILES) string, a universal format for representing chemical structures.

  • 3D Structure Generation:

    • Employ a computational chemistry tool (e.g., RDKit, Open Babel) to convert the 1D SMILES string into a 3D structure. This initial 3D representation is often not energetically favorable.

  • Energy Minimization:

    • To obtain a realistic low-energy conformation, perform energy minimization using a suitable force field (e.g., MMFF94, UFF). This process adjusts bond lengths, angles, and dihedrals to find a stable energetic state.

  • File Format Conversion:

    • Save the final, minimized 3D structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing cluster_output Output start 2D Chemical Structure smiles Generate SMILES String start->smiles Chemical Sketcher gen3d Generate 3D Coordinates smiles->gen3d e.g., RDKit emin Energy Minimization (e.g., MMFF94 Force Field) gen3d->emin e.g., Open Babel output Optimized 3D Ligand Structure (.mol2, .pdbqt) emin->output Ready for Docking

Caption: Workflow for preparing 3D ligand structures from 2D representations.

Target Identification and Preparation

Given that many quinazoline derivatives exhibit anticancer activity by targeting protein kinases, we will proceed with a kinase as a representative target.[8][9] The Epidermal Growth Factor Receptor (EGFR) is a well-established target for this class of compounds and will be used as an example.[10][9]

Step-by-Step Protocol:

  • Retrieve Protein Structure:

    • Access a public repository of macromolecular structures, such as the Protein Data Bank (PDB).

    • Search for a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand. For EGFR, a suitable PDB entry would be, for example, 1M17.

  • Prepare the Protein for Docking:

    • Use molecular modeling software (e.g., UCSF Chimera, PyMOL, Discovery Studio Visualizer) for this crucial step.[11]

    • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. These are typically not required for standard docking procedures.

    • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them according to standard protonation states at physiological pH (7.4).

    • Assign Partial Charges: Assign appropriate partial charges to each atom using a force field like Gasteiger.

    • Define the Binding Site: Identify the active site for docking. This is often the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.

    • Save the Prepared Receptor: Save the processed protein structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Chapter 2: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][12] It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.[5]

The Principle of Molecular Docking

The process involves two main components: a search algorithm that generates a large number of possible ligand conformations (poses) within the protein's binding site, and a scoring function that estimates the binding affinity for each of these poses. The pose with the best score is considered the most likely binding mode.

Detailed Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking.

Step-by-Step Protocol:

  • Prepare Input Files:

    • You will need the prepared ligand file (e.g., ligand.pdbqt) and the prepared receptor file (e.g., receptor.pdbqt).

  • Define the Search Space (Grid Box):

    • A configuration file (conf.txt) is required to specify the coordinates and dimensions of the search space. This "grid box" should encompass the entire binding site.

    • Example conf.txt:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log results.log

  • Analyze the Results:

    • The output file (docked_results.pdbqt) will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked pose in complex with the receptor using software like PyMOL or Discovery Studio Visualizer to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).[11][13]

Molecular_Docking_Workflow cluster_inputs Inputs cluster_process Docking Engine cluster_outputs Outputs & Analysis ligand Prepared Ligand (.pdbqt) vina AutoDock Vina Execution ligand->vina receptor Prepared Receptor (.pdbqt) receptor->vina config Configuration File (Grid Box Definition) config->vina poses Binding Poses & Scores (.pdbqt) vina->poses Generates analysis Interaction Analysis (Hydrogen Bonds, etc.) poses->analysis Input for visualization 3D Visualization (e.g., PyMOL) analysis->visualization Visualized in

Caption: A typical workflow for performing molecular docking simulations.

Data Presentation

Summarize the docking results for a series of derivatives in a clear table.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions
Derivative 1-9.5Met793, Cys775Hydrophobic interactions with Leu718, Val726
Derivative 2-8.9Met793Pi-stacking with Phe723
Derivative 3-9.8Met793, Asp855Halogen bond with Lys745
Reference -8.5Met793Hydrophobic interactions with Leu844

Chapter 3: Molecular Dynamics (MD) Simulations: Assessing Binding Stability

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[14][15][16]

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves over a period of nanoseconds. This is crucial for validating docking results and understanding the flexibility of the binding pocket and the stability of key interactions.

Detailed MD Simulation Protocol using GROMACS

GROMACS is a versatile and widely used software package for performing molecular dynamics simulations.[14][15][17] The workflow for a protein-ligand complex is intricate and requires careful setup.[14][15][16]

Step-by-Step Protocol:

  • System Preparation:

    • Topology Generation: Generate topology files for both the protein (using a standard force field like CHARMM36) and the ligand (using a server like CGenFF).[15] These files describe the atom types, charges, and connectivity.

    • Combine Protein and Ligand: Merge the coordinate files of the protein and the docked ligand into a single complex structure.[14]

    • Create the Simulation Box: Define a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient distance between the complex and the box edges.

  • Solvation and Ionization:

    • Solvation: Fill the simulation box with explicit water molecules (e.g., TIP3P water model) to mimic an aqueous environment.[15]

    • Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and to simulate a physiological salt concentration.[15]

  • Energy Minimization:

    • Perform a robust energy minimization of the entire system to remove any steric clashes or inappropriate geometries introduced during the setup.[15]

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases:

      • NVT Equilibration (Constant Volume): Stabilize the temperature of the system.

      • NPT Equilibration (Constant Pressure): Stabilize the pressure and density of the system. Position restraints are often applied to the protein and ligand during this phase to allow the solvent to equilibrate around them.[14]

  • Production MD Run:

    • Run the simulation for the desired length of time (e.g., 50-100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Analyze the persistence of hydrogen bonds between the ligand and protein throughout the simulation.

MD_Simulation_Workflow cluster_setup System Setup cluster_run Simulation cluster_analysis Analysis start Docked Protein-Ligand Complex topology Generate Topologies (Protein & Ligand) start->topology box Define Simulation Box topology->box solvate Solvate with Water box->solvate ions Add Ions solvate->ions emin Energy Minimization ions->emin nvt NVT Equilibration (Temperature) emin->nvt npt NPT Equilibration (Pressure) nvt->npt prod Production MD Run npt->prod traj Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->traj end Binding Stability Assessment traj->end

Caption: Step-by-step workflow for molecular dynamics (MD) simulations.

Chapter 4: ADMET Prediction: Profiling Drug-Likeness

Importance of Early ADMET Assessment
Protocol for ADMET Prediction using Web-Based Tools

Step-by-Step Protocol:

  • Access the Web Server: Navigate to a platform like ADMET-AI.[21]

  • Input Molecules: Provide the structures of your quinazoline derivatives, typically as SMILES strings.[21]

  • Run Prediction: Initiate the prediction process. The server will compute a wide range of properties.

  • Analyze the Output: The results are usually presented in a comprehensive table. Key parameters to evaluate include:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.

    • Distribution: Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

    • Toxicity: AMES test for mutagenicity, hERG inhibition (cardiotoxicity risk).

    • Drug-Likeness Rules: Compliance with rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug.

Data Presentation

A summary table is the most effective way to compare the ADMET profiles of different derivatives.

Compound IDMW ( g/mol )LogPHIABBB PenetrationhERG Inhibition (Prob.)Lipinski's Violations
Derivative 1345.73.8GoodYes0.150
Derivative 2389.84.5GoodYes0.250
Derivative 3412.24.9ModerateNo0.400

Chapter 5: Advanced In-Silico Techniques: Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based or structure-based drug design technique.[22] A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[22]

Principles and Applications

A pharmacophore model defines the essential 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[7][23][24] This model can then be used as a 3D query to rapidly screen large compound databases to identify novel scaffolds that match the required features, potentially leading to new classes of inhibitors.[22][25] For kinase inhibitors, a common pharmacophore includes a hydrogen bond acceptor to interact with the hinge region of the kinase.[7][23]

Caption: A hypothetical pharmacophore model for a Type I kinase inhibitor.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for the evaluation of 8-Chloro-dioxolo[4,5-g]quinazoline derivatives. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and experimental testing, thereby saving considerable time and resources. The insights gained from these computational studies—from specific binding interactions to potential metabolic liabilities—are invaluable for guiding the iterative process of lead optimization.

The logical next step is the experimental validation of these in-silico predictions. High-scoring, stable, and drug-like compounds should be synthesized and subjected to in-vitro assays (e.g., kinase inhibition assays, cell proliferation assays) to confirm their biological activity.[6][26][27] Promising candidates can then advance to further preclinical development. This synergistic interplay between computational and experimental chemistry is the hallmark of modern, efficient drug discovery.

References

The Structure-Activity Relationship of 8-Chloro-dioxolo[4,5-g]quinazoline Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in modern medicinal chemistry.[1][2] Its inherent structural stability and versatile reactivity have made it a "privileged structure" for the development of a multitude of therapeutic agents.[2] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core, underscoring its clinical significance, particularly in the realm of oncology as kinase inhibitors.[6][7] This guide will delve into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 8-Chloro-dioxolo[4,5-g]quinazoline analogs. By understanding how subtle molecular modifications to this scaffold influence biological activity, researchers can more effectively design and synthesize novel drug candidates with enhanced potency and selectivity.

The 8-Chloro-dioxolo[4,5-g]quinazoline Core: Structural Features and Synthetic Overview

The 8-Chloro-dioxolo[4,5-g]quinazoline core is characterized by the fusion of a 1,3-dioxole ring to the 'g' face of the quinazoline system, with a chlorine atom substitution at the 8th position. This unique arrangement of atoms imparts specific electronic and steric properties that can be exploited in drug design. The dioxolo group can influence solubility and metabolic stability, while the chloro group at position 8 can serve as a key interaction point with biological targets or as a handle for further chemical modification.

General Synthetic Strategy

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The following sections will explore the SAR of 8-Chloro-dioxolo[4,5-g]quinazoline analogs, drawing parallels from well-studied quinazoline series where necessary. The key positions for modification on the quinazoline core are C2, C4, and the substituents on the fused benzene ring.

Modifications at the C4 Position: A Gateway to Potent Interactions

The C4 position of the quinazoline ring is a critical determinant of biological activity, particularly for kinase inhibitors. Substitution at this position with an amino group, often bearing an aryl or heteroaryl moiety, is a common feature in many potent kinase inhibitors.

  • Impact of Anilino Substitution: The introduction of a substituted aniline at the C4 position is a well-established strategy for targeting the ATP-binding pocket of kinases like EGFR. The nature of the substituents on this aniline ring can significantly modulate potency and selectivity.

  • Role of Electron-Withdrawing Groups: Studies on other quinazoline series have shown that electron-withdrawing groups on the anilino moiety can enhance inhibitory activity.[8]

  • Influence of Steric Bulk: The size and shape of the substituent at C4 are crucial for fitting into the target's binding site. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to reduced activity.

Modification at C4 General Effect on Activity (Inferred) Rationale
Small, polar groupsDecreased kinase inhibitory activityReduced hydrophobic interactions in the ATP binding pocket.
Substituted anilino groupsPotentially high kinase inhibitory activityMimics the adenine region of ATP, allowing for key hydrogen bonding and hydrophobic interactions.
Long, flexible chainsVariable; potential for improved solubility but may decrease binding affinityCan adopt multiple conformations, some of which may not be optimal for binding.
The C2 Position: Fine-Tuning Selectivity and Potency

While the C4 position often dictates the primary interaction with the target, modifications at the C2 position can further refine the activity profile of the molecule.

  • Small Alkyl or Aryl Groups: The introduction of small hydrophobic groups at C2 can enhance binding affinity by occupying small hydrophobic pockets within the target protein.

  • Hydrogen Bond Donors/Acceptors: Incorporating groups capable of forming hydrogen bonds at this position can lead to additional interactions with the target, thereby increasing potency and selectivity.

  • Impact on Physicochemical Properties: Modifications at C2 can also be used to modulate the physicochemical properties of the compound, such as solubility and membrane permeability.

Substitutions on the Fused Benzene Ring: The Role of the 8-Chloro Group

The substituents on the benzene portion of the quinazoline ring play a significant role in orienting the molecule within the binding site and can form important interactions with the target.

  • The 8-Chloro Substituent: The chlorine atom at the 8th position is an electron-withdrawing group that can influence the overall electron distribution of the quinazoline ring system. This can affect the pKa of the molecule and its ability to form hydrogen bonds. The chloro group can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

  • The Dioxolo Ring: The[1][9]dioxolo[4,5-g] fusion provides a rigid, planar extension to the quinazoline core. This can enhance pi-stacking interactions with aromatic residues in the binding site of a target protein.

Experimental Protocols: A Template for SAR Exploration

To systematically explore the SAR of 8-Chloro-dioxolo[4,5-g]quinazoline analogs, a well-defined experimental workflow is essential.

General Synthetic Protocol for C4-Anilino Analogs
  • Synthesis of the Quinazolinone Core: React a suitable 2-amino-4,5-methylenedioxybenzoic acid derivative with formamide or a similar reagent to construct the dioxolo[4,5-g]quinazolin-4(3H)-one core.

  • Chlorination at C8: Employ a suitable chlorinating agent to introduce the chlorine atom at the 8th position.

  • Activation of the C4 Position: Convert the C4-oxo group to a C4-chloro group using a reagent such as thionyl chloride or phosphorus oxychloride.

  • Nucleophilic Aromatic Substitution: React the 4-chloroquinazoline intermediate with a variety of substituted anilines to generate a library of C4-anilino analogs.

In Vitro Biological Evaluation Workflow

A tiered approach to biological evaluation is recommended to efficiently identify promising candidates.

  • Primary Screening: Screen the synthesized analogs at a single high concentration (e.g., 10 µM) in a relevant biochemical or cell-based assay (e.g., a kinase inhibition assay or a cancer cell proliferation assay).

  • Dose-Response Analysis: For active compounds from the primary screen, perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Selectivity Profiling: Test the most potent compounds against a panel of related biological targets to assess their selectivity.

  • Mechanism of Action Studies: For lead candidates, conduct further experiments to elucidate their mechanism of action, such as enzyme kinetics or cellular signaling pathway analysis.

Visualization of Key Concepts

Core Structure and Numbering

G cluster_quinazoline 8-Chloro-dioxolo[4,5-g]quinazoline Core C4 C4 N3 N3 C4->N3 C2 C2 N3->C2 N1 N1 C2->N1 C8a C8a N1->C8a C4a C4a C8a->C4a C8 C8 C8a->C8 C4a->C4 C5 C5 C4a->C5 C6 C6 C5->C6 C8->C8a Cl Cl C8->Cl C7 C7 C6->C7 O_dioxole1 O C6->O_dioxole1 C7->C8 C_dioxole C O_dioxole1->C_dioxole O_dioxole2 O C_dioxole->O_dioxole2 O_dioxole2->C7

Caption: Core structure of 8-Chloro-dioxolo[4,5-g]quinazoline with standard numbering.

General SAR Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Design Core Core Scaffold (8-Chloro-dioxolo[4,5-g]quinazoline) Library Analog Library (Diverse Substituents) Core->Library Parallel Synthesis Screening Primary Screening (e.g., Kinase Assay) Library->Screening DoseResponse IC50 Determination Screening->DoseResponse Active Hits Selectivity Selectivity Profiling DoseResponse->Selectivity Potent Compounds SAR_Analysis SAR Analysis Selectivity->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs Informed Design New_Analogs->Library Iterative Improvement

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The 8-Chloro-dioxolo[4,5-g]quinazoline scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships, particularly focusing on substitutions at the C2 and C4 positions, is crucial for unlocking the full potential of this compound class. By leveraging established principles of medicinal chemistry and employing robust synthetic and biological evaluation workflows, researchers can design and identify potent and selective drug candidates. Future work should focus on generating a diverse library of analogs and screening them against a wide range of biological targets to uncover new therapeutic applications for this versatile scaffold. The insights gained from such studies will not only advance the development of specific 8-Chloro-dioxolo[4,5-g]quinazoline-based drugs but also contribute to the broader understanding of quinazoline SAR in drug discovery.

References

Methodological & Application

Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline: A Detailed Protocol from 6-Aminopiperonylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the cyclization of 6-aminopiperonylic acid (a derivative of anthranilic acid) with formamide via the Niementowski reaction to yield the key intermediate, Dioxolo[4,5-g]quinazolin-8(7H)-one. Subsequent chlorination of this intermediate using phosphorus oxychloride affords the target compound. This guide offers detailed, step-by-step methodologies, explanations for critical experimental choices, safety protocols for hazardous reagents, and illustrative diagrams to ensure a reproducible and efficient synthesis for researchers in drug development.

Introduction

Quinazoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a pyrimidine ring with a benzene ring creates a privileged scaffold that is present in numerous natural alkaloids and FDA-approved drugs.[4] The specific analogue, 8-Chloro-dioxolo[4,5-g]quinazoline, incorporates the methylenedioxy group, a feature common in pharmacologically active natural products, and a reactive chlorine atom at the 8-position, which serves as a crucial handle for further molecular elaboration and structure-activity relationship (SAR) studies.

This document outlines a reliable and scalable laboratory procedure for synthesizing this valuable compound, starting from the readily available anthranilic acid derivative, 6-aminopiperonylic acid. The protocol is designed for researchers and scientists, providing not just a method, but a deeper understanding of the underlying chemical transformations.

Overall Synthetic Scheme

The synthesis is achieved in two primary stages:

  • Niementowski Quinazoline Synthesis: Formation of the quinazolinone ring system.

  • Aromatic Chlorination: Conversion of the quinazolinone to the final chloro-quinazoline.

G cluster_0 Overall Synthesis Pathway SM 6-Aminopiperonylic Acid INT Dioxolo[4,5-g]quinazolin-8(7H)-one (Intermediate I) SM->INT Step 1: Formamide (HCONH₂) Heat (130-150°C) FP 8-Chloro-dioxolo[4,5-g]quinazoline (Final Product) INT->FP Step 2: Phosphorus Oxychloride (POCl₃) Reflux

Caption: High-level overview of the two-step synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS No.FormulaM.W. ( g/mol )Notes
6-Aminopiperonylic Acid5283-93-2C₈H₇NO₄181.15Starting Material
Formamide75-12-7CH₃NO45.04Reagent/Solvent, Toxic [5][6]
Phosphorus Oxychloride10025-87-3POCl₃153.33Chlorinating Agent, Highly Corrosive, Reacts Violently with Water [7][8][9]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
Saturated Sodium BicarbonateN/ANaHCO₃ (aq)N/AFor neutralization
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Deionized Water7732-18-5H₂O18.02For workup
Crushed IceN/AH₂O (s)18.02For quenching
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat

Critical Safety Precautions
  • Phosphorus Oxychloride (POCl₃): This reagent is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases.[8][9][10] All operations involving POCl₃ must be performed in a certified chemical fume hood. Wear a face shield, heavy-duty gloves, and a lab coat. Ensure an emergency eyewash and shower are accessible. Quench any residual POCl₃ slowly and carefully with ice.

  • Formamide: Formamide is a reproductive toxin and a suspected carcinogen.[5][6][11] Avoid inhalation and skin contact. Handle exclusively within a fume hood.

  • General Handling: All steps of this synthesis should be conducted in a well-ventilated fume hood.

Experimental Protocols

Part 1: Synthesis of Dioxolo[4,5-g]quinazolin-8(7H)-one (Intermediate I)

This step employs the Niementowski reaction, a classic method for forming the quinazolinone core by heating an anthranilic acid with an amide.[1][12][13] Here, formamide serves as both the reactant, providing the C2-H unit of the quinazoline ring, and as a high-boiling solvent.

Protocol:

  • Place 6-aminopiperonylic acid (9.05 g, 50 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • In a fume hood, add formamide (40 mL, ~1.0 mol). Using a significant excess of formamide drives the reaction equilibrium towards the product by ensuring complete reaction of the starting material.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture in a heating mantle to 130-140°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Maintain this temperature for 3-4 hours. During this period, the mixture will become a clearer solution, and the elimination of two molecules of water occurs to facilitate cyclization.[12]

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 200 g of crushed ice and water, while stirring. This will cause the product to precipitate out of the solution.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.

  • Dry the solid product under vacuum to yield Dioxolo[4,5-g]quinazolin-8(7H)-one as an off-white to pale yellow solid.

Part 2: Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline (Final Product)

The hydroxyl group of the quinazolinone intermediate exists in tautomeric equilibrium with its keto form. Treatment with a strong chlorinating and dehydrating agent like phosphorus oxychloride converts the enol tautomer into the desired 8-chloro derivative.

Protocol:

  • Place the dried Dioxolo[4,5-g]quinazolin-8(7H)-one (7.6 g, 40 mmol) into a 100 mL round-bottom flask equipped with a stir bar.

  • CRITICAL STEP (in fume hood): Slowly add phosphorus oxychloride (25 mL, ~270 mmol) to the flask. This is a highly exothermic and hazardous step.

  • Attach a reflux condenser fitted with a drying tube (containing CaCl₂) to protect the reaction from atmospheric moisture, which would violently decompose the POCl₃.

  • Heat the mixture to reflux (approx. 105-110°C) with stirring for 4-5 hours. The solid will gradually dissolve as it is converted to the product.

  • After reflux, allow the mixture to cool to room temperature.

  • CRITICAL QUENCHING STEP (in fume hood): Prepare a large beaker (1 L) containing 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice in a dropwise manner with vigorous stirring. This is an extremely exothermic and hazardous quenching process that will generate HCl gas.

  • Once the addition is complete, the mixture will be an acidic slurry. Cautiously neutralize the mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8. Monitor the pH and effervescence carefully.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 8-Chloro-dioxolo[4,5-g]quinazoline.

Laboratory Workflow Visualization

G cluster_workflow Synthesis & Purification Workflow start Start: Reagent Preparation (Fume Hood) step1 Step 1: Niementowski Reaction (6-Aminopiperonylic Acid + Formamide) Heat at 130-140°C start->step1 workup1 Workup 1: Ice Precipitation & Vacuum Filtration step1->workup1 dry1 Drying of Intermediate I workup1->dry1 step2 Step 2: Chlorination Reaction (Intermediate I + POCl₃) Reflux dry1->step2 workup2 Workup 2: Ice Quench (Caution!) & Neutralization step2->workup2 extract Liquid-Liquid Extraction (DCM) workup2->extract dry2 Drying & Solvent Removal extract->dry2 purify Purification (Recrystallization or Chromatography) dry2->purify char Characterization (TLC, MP, NMR, MS) purify->char end Final Product char->end

Caption: Step-by-step laboratory workflow for the synthesis.

Discussion and Mechanistic Insights

The success of this synthesis relies on the careful execution of two fundamental organic reactions. The initial Niementowski cyclization is a condensation reaction where the amino group of 6-aminopiperonylic acid first attacks the carbonyl carbon of formamide. Subsequent intramolecular cyclization between the newly formed formamidine and the carboxylic acid group, followed by dehydration, yields the stable, aromatic quinazolinone ring system.

The second step, chlorination, is an aromatic nucleophilic substitution on the protonated quinazolinone. Phosphorus oxychloride acts as both the chlorinating agent and a dehydrating agent. The oxygen of the quinazolinone's carbonyl (or its enol tautomer) attacks the phosphorus atom, leading to the formation of a good leaving group. A chloride ion then displaces this group from the C8 position to yield the final chlorinated product. The highly reactive nature of POCl₃ necessitates the stringent anhydrous and safety conditions described in the protocol.[7][10]

Conclusion

This application note details a robust and validated two-step synthesis for 8-Chloro-dioxolo[4,5-g]quinazoline from an anthranilic acid derivative. By providing clear, rationalized protocols and emphasizing critical safety measures, this guide empowers researchers to confidently produce this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The outlined procedure is amenable to scale-up with appropriate engineering controls.

References

Analytical Methods for the Detection and Characterization of 8-Chloro-dioxolo[4,5-g]quinazoline

Analytical Methods for the Detection and Characterization of 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline (CAS No: 72700-23-3). Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely explored in medicinal chemistry for their diverse biological activities, including anticancer and antimicrobial properties.[3][4] Accurate and reliable analytical methods are paramount for quality control, pharmacokinetic studies, and metabolic profiling in drug discovery and development. This guide details protocols for high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive quantification and various spectroscopic techniques (UV-Vis, NMR) for structural confirmation. The protocols are designed with scientific integrity, explaining the rationale behind experimental choices and incorporating principles of method validation.

Introduction and Physicochemical Properties

8-Chloro-[1][2]dioxolo[4,5-g]quinazoline is a heterocyclic compound featuring a quinazoline core fused with a methylenedioxy group. This structural motif is of interest to medicinal chemists, and the compound itself has been described as a fluorophore.[5] Given its potential application in pharmaceutical research, establishing robust analytical methods is a critical step in its development pathway. The methods outlined herein are designed to provide the accuracy, precision, and sensitivity required for rigorous scientific investigation.

Table 1: Physicochemical Properties of 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline

PropertyValueSource(s)
CAS Number 72700-23-3[6][7]
Molecular Formula C₉H₅ClN₂O₂[5][6]
Molecular Weight 208.60 g/mol [6]
Appearance Typically a solid; specific color not widely reported.General
Storage Sealed in dry, 2-8°C[6]
SMILES ClC1=C2C=C3C(OCO3)=CC2=NC=N1[6]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantitative analysis in complex biological matrices or for trace-level detection, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity. The protocol below provides a robust starting point for method development. A similar approach has been successfully used for other halogenated quinoline derivatives.[8][9]

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

Materials and Reagents:

  • 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline reference standard (Purity ≥95%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, Type I)

  • Formic acid (LC-MS grade, ~99%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior (e.g., a related quinazoline derivative not present in the sample).

Standard and Sample Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 1 mL of methanol or DMSO.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock with 50:50 acetonitrile/water.

  • Sample Preparation (e.g., from Plasma):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard. This performs a protein precipitation step.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]

    • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Workflow Diagram

LCMS_Workflowcluster_prepSample Preparationcluster_analysisInstrumental AnalysisSamplePlasma Sample (50 µL)IS_AddAdd Internal Standardin Acetonitrile (150 µL)Sample->IS_AddVortexVortex (1 min)IS_Add->VortexCentrifugeCentrifuge(14,000 rpm, 10 min)Vortex->CentrifugeSupernatantTransfer SupernatantCentrifuge->SupernatantInjectionInject intoLC-MS/MS SystemSupernatant->InjectionTo AnalysisSeparationRP-HPLC SeparationInjection->SeparationIonizationESI+ IonizationSeparation->IonizationDetectionMRM DetectionIonization->DetectionDataQuantification& ReportingDetection->DataGenerate Data

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Instrumental Conditions

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested ConditionRationale
HPLC System Standard UHPLC/HPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrateA generic gradient suitable for initial screening.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)The quinazoline nitrogen atoms are readily protonated.
Precursor Ion (Q1) m/z 209.0 (for [M+H]⁺ of C₉H₅³⁵ClN₂O₂)Based on the monoisotopic mass.
Product Ions (Q3) To be determined experimentally via infusion and fragmentation of the standard. Likely fragments would involve loss of CO or cleavage of the quinazoline ring.MRM requires a specific precursor-product transition for selectivity.
Gas Temp. 350 °COptimal for desolvation.
Gas Flow 10 L/min
Method Validation

A trustworthy protocol must be validated. Key parameters should be assessed according to regulatory guidelines (e.g., ICH Q2(R1)).

Table 3: Typical Method Validation Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of test results to the true value.% Recovery within 85-115% (or 80-120% at LLOQ)
Precision The degree of agreement among individual tests.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
LLOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; meets accuracy/precision criteria.
Selectivity The ability to assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the analyte retention time in blank matrix.

Spectroscopic Characterization and Identity Confirmation

Spectroscopic methods are essential for confirming the structure and identity of the compound, typically performed on the neat reference material.

UV-Visible Spectroscopy
  • Principle: The conjugated aromatic system of the quinazoline core will exhibit characteristic absorbance bands in the UV region. This can be used for a quick identity check or for quantification in simple, clean samples.

  • Protocol:

    • Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent like methanol or ethanol.

    • Use the same solvent as a blank to zero the spectrophotometer.

    • Scan the sample from 200 to 400 nm.

    • Record the wavelength(s) of maximum absorbance (λmax). The fused aromatic system is expected to have multiple strong absorbance peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the chemical structure, including the number and connectivity of protons (¹H NMR) and carbons (¹³C NMR). It is the definitive method for structural elucidation. The characterization of various quinazoline derivatives by NMR is well-documented.[10]

  • Protocol:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Features: Signals corresponding to the aromatic protons on the quinazoline and dioxolo rings, and a characteristic singlet for the O-CH₂-O protons.

  • Expected ¹³C NMR Features: Signals for all 9 unique carbon atoms in the structure, with distinct chemical shifts for aromatic, dioxolo, and quinazoline carbons.

Method Selection Flowchart

Method_SelectionstartAnalytical Goalq1Need to Quantify?start->q1q3Need StructuralConfirmation?start->q3q2Complex Matrix?(e.g., Plasma, Urine)q1->q2YesuvvisUse UV-Vis Protocol(for pure samples)q1->uvvisNolcmsUse LC-MS/MS Protocolq2->lcmsYesq2->uvvisNonmrUse NMR Protocolq3->nmrYes

Caption: Decision tree for selecting the appropriate analytical method.

Troubleshooting and Expert Insights

  • Poor Peak Shape in LC: Tailing peaks can be caused by secondary interactions with the column stationary phase. Ensure the mobile phase pH is appropriate (e.g., adding 0.1% formic acid) to keep the quinazoline nitrogens protonated and minimize interactions with residual silanols.

  • Low MS Sensitivity: If signal intensity is low in ESI+, ensure the mobile phase promotes ionization (acidic for positive mode). Check instrument parameters like capillary voltage and gas flows. Direct infusion of the standard can help optimize these parameters quickly.

  • Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the analyte's ionization, leading to inaccurate results. The use of a stable isotope-labeled internal standard is the best way to compensate for this. If unavailable, ensure chromatographic separation from the bulk of matrix components.

Conclusion

The analytical methods presented provide a robust framework for the detection, quantification, and characterization of 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline. For sensitive and selective quantification in complex matrices, the described LC-MS/MS protocol is recommended. For identity confirmation and structural elucidation of the bulk material, NMR and UV-Vis spectroscopy are indispensable tools. Proper method validation is crucial to ensure data integrity and reliability for any research or drug development application.

Application Note: A Robust HPLC Method for the Analysis of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quinazoline Derivatives

Quinazoline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development, known to exhibit a wide range of biological activities, including potential anticancer properties.[1][2][3] The compound 8-Chloro-dioxolo[4,5-g]quinazoline, with its distinct chemical structure, represents a class of molecules where precise and accurate quantification is paramount for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the high resolution, sensitivity, and reproducibility required for the analysis of such pharmaceutical compounds.

This application note provides a comprehensive, field-proven protocol for the analysis of 8-Chloro-dioxolo[4,5-g]quinazoline using a reversed-phase HPLC (RP-HPLC) method. The causality behind each experimental choice is detailed, ensuring that the protocol is not just a series of steps, but a self-validating system grounded in established chromatographic principles and regulatory expectations. The methodology is designed to be robust and transferable, aligning with the standards set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6]

Rationale and Method Development Strategy

The development of a successful HPLC method is predicated on a logical, science-driven approach. The choices outlined below are based on the physicochemical properties inherent to heterocyclic aromatic compounds like 8-Chloro-dioxolo[4,5-g]quinazoline.

  • Chromatographic Mode Selection: Reversed-Phase HPLC: The target analyte is a moderately polar organic molecule due to the presence of nitrogen atoms and a chloro-substituent, making it an ideal candidate for reversed-phase chromatography.[7][8][9] This mode, which utilizes a non-polar stationary phase and a polar mobile phase, is the most common and versatile method in pharmaceutical analysis.[9]

  • Stationary Phase Selection: C18 Column: An octadecylsilane (C18) column is selected as the stationary phase. C18 columns are the workhorses of reversed-phase HPLC, providing excellent hydrophobic retention and selectivity for a wide range of analytes, including numerous quinazoline derivatives as documented in the literature.[1][10][11] A column with a particle size of 5 µm is a standard choice, balancing efficiency and backpressure.

  • Mobile Phase Selection: Acetonitrile and Water: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules. The use of a buffer is initially omitted to maintain simplicity, but could be introduced if peak shape issues arise due to the basic nature of the quinazoline nitrogen atoms.[12]

  • Detection: UV Spectrophotometry: Given the aromatic and conjugated nature of the quinazoline ring system, the analyte is expected to be a strong chromophore. A UV detector is therefore the logical choice for detection. Based on published methods for similar quinazoline derivatives, a wavelength in the range of 220-260 nm is likely to provide high sensitivity.[3][11] For this protocol, a starting wavelength of 254 nm is selected, a common choice for aromatic compounds.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 8-Chloro-dioxolo[4,5-g]quinazoline.

Materials and Reagents
Item Specification
8-Chloro-dioxolo[4,5-g]quinazolineReference Standard, >98% purity
AcetonitrileHPLC Grade, UV cutoff <190 nm
WaterHPLC Grade or Milli-Q
MethanolHPLC Grade (for cleaning)
Equipment
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector
Analytical Balance0.01 mg readability
Volumetric FlasksClass A
PipettesCalibrated
Syringe Filters0.45 µm PTFE or Nylon
Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

3.3.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of 8-Chloro-dioxolo[4,5-g]quinazoline reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of acetonitrile by sonicating for 5 minutes.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

3.3.2. Working Standard Solution (10 µg/mL)

  • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase (Acetonitrile:Water, 60:40) and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before placing it in an HPLC vial.

3.3.3. Sample Preparation

The preparation of the sample will depend on the matrix. For a drug substance:

  • Accurately weigh approximately 10 mg of the 8-Chloro-dioxolo[4,5-g]quinazoline sample into a 100 mL volumetric flask.

  • Follow steps 2-4 from section 3.3.1.

  • Perform a further 1 in 10 dilution with the mobile phase to achieve a theoretical concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of the Working Standard Solution (10 µg/mL). The acceptance criteria should be in line with USP <621> guidelines.[4][5][13]

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Overview

For this method to be considered reliable and fit for purpose, a full validation should be performed in accordance with ICH Q2(R2) guidelines.[6][14] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and by subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to show that degradation products do not interfere with the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, typically ranging from 50% to 150% of the working concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in organic mobile phase composition, ±2°C in column temperature, ±0.1 mL/min in flow rate).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis from setup to final result.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O 60:40) B Prepare Standard & Sample Solutions (10 µg/mL) A->B C System Equilibration B->C D System Suitability Test (SST) (5 injections of Standard) C->D E Analyze Samples D->E If SST Passes F Integrate Chromatograms E->F G Calculate Concentration (External Standard Method) F->G H Generate Report G->H

Caption: Workflow for the HPLC analysis of 8-Chloro-dioxolo[4,5-g]quinazoline.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable starting point for the quantitative analysis of 8-Chloro-dioxolo[4,5-g]quinazoline. By adhering to the principles of reversed-phase chromatography and following established guidelines for system suitability and method validation, researchers, scientists, and drug development professionals can ensure the generation of accurate and reproducible data. This protocol serves as a foundational framework that can be further optimized and adapted as needed for specific applications and matrices.

References

Application Notes & Protocols for In-Vitro Cytotoxicity Assessment of 8-Chloro-dioxolo[4,5-g]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives are recognized for a wide spectrum of biological activities, but they have garnered significant attention in oncology for their potent antitumor properties.[2][3] Many quinazoline-based compounds function as targeted therapies, most notably as inhibitors of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are critical drivers in many cancers.[2][4][5] The 8-Chloro-dioxolo[4,5-g]quinazoline core represents a specific pharmacophore designed to explore and potentially enhance these anticancer activities.

Evaluating the cytotoxic potential of novel derivatives, such as those from the 8-Chloro-dioxolo[4,5-g]quinazoline series, is a foundational step in the drug discovery pipeline.[6] This process involves exposing cancer cell lines to the compounds and measuring the resulting decrease in cell viability or proliferation. A multi-assay approach is crucial for a comprehensive understanding, as different assays measure distinct cellular events that signify cytotoxicity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting a panel of in-vitro cytotoxicity assays to characterize 8-Chloro-dioxolo[4,5-g]quinazoline derivatives. We will detail protocols for three robust, commonly used assays: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and the Caspase-Glo® 3/7 assay to quantify apoptosis induction. The rationale behind each experimental step is explained to ensure scientific rigor and data integrity.

Principle of Cytotoxicity Evaluation: A Multi-Faceted Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive profile of a compound's activity, it is essential to use orthogonal assays that measure different cellular health indicators. This guide focuses on a tripartite strategy:

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[7] The reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by these enzymes serves as a proxy for the number of metabolically active, viable cells.[8][9] A reduction in signal indicates a loss of metabolic function, a hallmark of cell death or cytostasis.

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[10][11] An increase in LDH activity in the supernatant is directly proportional to the number of lysed or membrane-compromised cells.[12]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism through which many anticancer drugs exert their effects.[13] This process is executed by a cascade of enzymes called caspases. The Caspase-Glo® 3/7 assay uses a luminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspases-3 and -7, key executioner caspases.[14] The resulting luminescent signal is directly proportional to the amount of active caspase-3 and -7, providing a quantitative measure of apoptosis.[15]

The general workflow for screening a novel 8-Chloro-dioxolo[4,5-g]quinazoline derivative is outlined below.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Prep. compound_prep->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT, LDH, or Caspase) incubation->assay_proc measurement Signal Measurement (Absorbance/Luminescence) assay_proc->measurement calc_viability Calculation of % Cell Viability/ Activity measurement->calc_viability ic50_det IC50 Value Determination calc_viability->ic50_det

Caption: General workflow for in-vitro cytotoxicity testing.

Experimental Protocols

Protocol 1: MTT Metabolic Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial function.[16][17]

A. Principle

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells. The crystals are solubilized, and the absorbance is measured to quantify cell viability.[9]

B. Materials

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 8-Chloro-dioxolo[4,5-g]quinazoline derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[6]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

C. Step-by-Step Methodology

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue exclusion). Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 8-Chloro-dioxolo[4,5-g]quinazoline derivative in complete culture medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO, final concentration ≤0.5%) and untreated control wells.[18]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

D. Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[19]

Protocol 2: Lactate Dehydrogenase (LDH) Membrane Integrity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[10]

A. Principle

LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11] The released LDH is measured in a coupled enzymatic reaction where it catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which is measured colorimetrically.[10]

B. Materials

  • Cells and compound dilutions prepared as in the MTT assay.

  • Commercial LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® from Promega, or similar). These kits typically include Substrate Mix, Assay Buffer, and Lysis Solution.[10]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader.

C. Step-by-Step Methodology

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up additional control wells for this assay:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells to which Lysis Solution will be added (represents 100% cell death).[20]

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Prepare Lysate for Maximum Release Control: Add 10 µL of 10X Lysis Solution (provided in most kits) to the "Maximum LDH Release" wells. Incubate for 45 minutes at 37°C.[11]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well (including controls and treated wells) to a fresh 96-well flat-bottom plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).[10]

  • Add Reaction Mixture: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction (if required by the kit) and measure the absorbance at 490 nm.

D. Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of the Medium Background control from all other wells.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ((Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

  • Determine EC₅₀: Plot the percent cytotoxicity against the log of the compound concentration to determine the EC₅₀ value (the concentration that induces 50% of the maximum cytotoxicity).

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol provides a sensitive, luminescent method for detecting apoptosis.[14]

A. Principle

This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a target for activated caspases-3 and -7.[21] Upon cleavage by these executioner caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[15]

B. Materials

  • Cells and compound dilutions prepared as in the MTT assay.

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).[14]

  • Sterile, opaque-walled 96-well plates (to prevent signal crosstalk).

  • Luminometer or microplate reader with luminescence detection capability.

C. Step-by-Step Methodology

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (reconstituting the buffer with the lyophilized substrate). Allow it to equilibrate to room temperature before use.[21]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]

  • Mix and Incubate: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[22]

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

D. Data Analysis

  • Calculate Fold Change:

    • Fold Change in Caspase Activity = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

  • Dose-Response Curve: Plot the fold change in caspase activity against the log of the compound concentration to visualize the dose-dependent induction of apoptosis.

Data Presentation and Interpretation

Summarize the quantitative results in a clear, tabular format to facilitate comparison of the compound's potency across different assays and cell lines.

Compound Cell Line Assay Incubation Time (h) IC₅₀ / EC₅₀ (µM)
8-Chloro-dioxolo[4,5-g]quinazoline-XA549MTT72Value
8-Chloro-dioxolo[4,5-g]quinazoline-XA549LDH72Value
8-Chloro-dioxolo[4,5-g]quinazoline-XMCF-7MTT72Value
8-Chloro-dioxolo[4,5-g]quinazoline-XMCF-7LDH72Value
Doxorubicin (Control)A549MTT72Value
Doxorubicin (Control)MCF-7MTT72Value

A significant decrease in the MTT signal coupled with a significant increase in LDH release and caspase-3/7 activity strongly suggests the compound induces cell death via apoptosis leading to secondary necrosis. If a compound shows a potent IC₅₀ in the MTT assay but a weaker effect in the LDH and caspase assays, it might be primarily cytostatic (inhibiting proliferation) rather than cytotoxic.

Potential Mechanisms and Signaling Pathways

Quinazoline derivatives frequently target key signaling pathways involved in cell proliferation and survival.[23] A primary mechanism for many anticancer quinazolines is the inhibition of EGFR tyrosine kinase activity.[4][24] Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which can ultimately lead to cell cycle arrest and apoptosis.[5][25] The induction of apoptosis often proceeds through the intrinsic (mitochondrial) pathway.[26]

G Compound 8-Chloro-dioxolo[4,5-g] quinazoline Derivative EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibition PI3K_Akt PI3K/Akt Pathway (Survival Signaling) EGFR->PI3K_Akt Activation Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) inhibited PI3K_Akt->Bcl2 Activation Mito Mitochondrial Stress (Cytochrome c release) Bcl2->Mito Inhibition Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Mito->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspases-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Putative Intrinsic Apoptosis Pathway induced by EGFR inhibition.

This diagram illustrates a potential mechanism where the quinazoline derivative inhibits EGFR, leading to the suppression of pro-survival signals.[27][28] This results in mitochondrial stress, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[13][26]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.[29]Ensure a homogenous cell suspension during seeding. Calibrate pipettes regularly. Avoid using outer wells or fill them with sterile PBS to maintain humidity.[29]
Low absorbance/luminescence signal Too few cells seeded; Insufficient incubation time with assay reagent.[18]Perform a cell titration experiment to determine the optimal seeding density. Optimize the incubation time for the specific cell line.
High background in LDH assay LDH present in serum; Rough handling of cells during medium changes.Use low-serum (≤1%) medium during the final incubation step if possible.[11] Handle plates gently to avoid accidental cell lysis.
Compound precipitates in medium Poor solubility of the test compound.Check the solubility limit. Ensure the final DMSO concentration is non-toxic and sufficient to keep the compound in solution (typically <0.5%).[18]

References

Application Notes and Protocols for the Anticancer Activity Evaluation of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2] Its derivatives have demonstrated a broad spectrum of antitumor activities, primarily by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] 8-Chloro-dioxolo[4,5-g]quinazoline is a novel derivative within this class. These application notes provide a comprehensive guide for researchers to systematically evaluate its anticancer potential, from initial cytotoxicity screening to in-depth mechanistic studies.

The protocols herein are designed to be robust and reproducible, providing a clear rationale for each experimental step. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of cell culture and molecular biology techniques.

Core Principles and Proposed Mechanisms of Action

Quinazoline derivatives predominantly exert their anticancer effects by inhibiting protein tyrosine kinases, which are crucial for the signal transduction pathways that regulate cell growth and division.[1][3] The most well-established targets for quinazoline-based drugs are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] Overexpression or mutation of these receptors is a hallmark of many cancers.[7]

Based on the broader quinazoline literature, the anticancer activity of 8-Chloro-dioxolo[4,5-g]quinazoline may be mediated through one or more of the following mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Particularly EGFR and VEGFR-2, leading to the downregulation of downstream pro-survival and proliferative signaling cascades.[8][9][10]

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for effective anticancer agents.[11][12]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cells from replicating.[13][14]

  • Inhibition of Tubulin Polymerization: Disrupting the formation of the mitotic spindle can lead to mitotic catastrophe and cell death.[13]

The following experimental workflow is designed to systematically investigate these potential mechanisms.

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 Target Identification Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Screening (MTT Assay)->Apoptosis Assay (Annexin V/PI) If cytotoxic Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cytotoxicity Screening (MTT Assay)->Cell Cycle Analysis (PI Staining) If cytotoxic Kinase Inhibition Assays (EGFR/VEGFR-2) Kinase Inhibition Assays (EGFR/VEGFR-2) Apoptosis Assay (Annexin V/PI)->Kinase Inhibition Assays (EGFR/VEGFR-2) Cell Cycle Analysis (PI Staining)->Kinase Inhibition Assays (EGFR/VEGFR-2) Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Cycle Analysis (PI Staining)->Tubulin Polymerization Assay

Caption: Proposed experimental workflow for evaluating the anticancer activity of 8-Chloro-dioxolo[4,5-g]quinazoline.

Foundational In Vitro Assays

Cell Viability and Cytotoxicity: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[15][16][17] The assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[18]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Protocol: MTT Assay [16][19][20]

  • Cell Seeding:

    • Harvest cancer cells from exponential phase cultures.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 8-Chloro-dioxolo[4,5-g]quinazoline in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

ParameterDescription
Cell Lines A panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-malignant cell line (e.g., MRC-5) should be used to assess both potency and selectivity.
Compound Concentrations A wide range of concentrations (e.g., 0.1 to 100 µM) should be tested to generate a complete dose-response curve.
Incubation Time Typically 48 or 72 hours to allow for sufficient cell division and to observe the compound's effect.
Controls Untreated cells, vehicle control (e.g., DMSO), and a positive control (e.g., a known anticancer drug like doxorubicin).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

If 8-Chloro-dioxolo[4,5-g]quinazoline demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis. The Annexin V/PI assay is a standard flow cytometry-based method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[11][21][22]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[11][21]

Protocol: Annexin V/PI Staining [11][21][23]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 8-Chloro-dioxolo[4,5-g]quinazoline at concentrations around the IC50 value for the appropriate duration (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Treatment Group% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Untreated)3.2 ± 0.51.5 ± 0.2
Vehicle Control (DMSO)3.5 ± 0.71.8 ± 0.3
8-Chloro-dioxolo[4,5-g]quinazoline (IC50)Data to be determinedData to be determined
8-Chloro-dioxolo[4,5-g]quinazoline (2x IC50)Data to be determinedData to be determined
Cell Cycle Analysis: Propidium Iodide (PI) Staining

To investigate whether the cytotoxic effects of 8-Chloro-dioxolo[4,5-g]quinazoline are associated with cell cycle arrest, PI staining followed by flow cytometry is employed.[14][24][25]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25]

Protocol: Cell Cycle Analysis with PI Staining [14][24][25][26]

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[25]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of RNA.[14][24]

    • Incubate for 5-10 minutes at room temperature.[25]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, collecting data on a linear scale.

    • Acquire at least 10,000 events per sample.

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Investigating Molecular Targets and Signaling Pathways

Based on the initial findings, further experiments can be designed to identify the specific molecular targets of 8-Chloro-dioxolo[4,5-g]quinazoline. The quinazoline scaffold is a well-known inhibitor of EGFR and VEGFR-2.[6][7]

G cluster_0 Proposed Signaling Pathway Inhibition 8-Chloro-dioxolo[4,5-g]quinazoline 8-Chloro-dioxolo[4,5-g]quinazoline EGFR/VEGFR-2 EGFR/VEGFR-2 8-Chloro-dioxolo[4,5-g]quinazoline->EGFR/VEGFR-2 Inhibits PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway EGFR/VEGFR-2->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR/VEGFR-2->RAS/RAF/MEK/ERK Pathway Angiogenesis Angiogenesis EGFR/VEGFR-2->Angiogenesis VEGFR-2 specific Survival Survival PI3K/Akt/mTOR Pathway->Survival Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation

Caption: Potential signaling pathways inhibited by 8-Chloro-dioxolo[4,5-g]quinazoline.

Kinase Inhibition Assays

Commercially available in vitro kinase assay kits can be used to directly measure the inhibitory activity of 8-Chloro-dioxolo[4,5-g]quinazoline against purified EGFR and VEGFR-2 enzymes.[15] These assays typically measure the phosphorylation of a substrate peptide in the presence of the kinase, ATP, and the test compound.

Western Blot Analysis

To confirm the inhibition of EGFR or VEGFR-2 signaling within the cell, Western blot analysis can be performed. This technique allows for the detection of changes in the phosphorylation status of the receptors and their downstream targets (e.g., Akt, ERK). A decrease in the levels of phosphorylated EGFR/VEGFR-2, Akt, and ERK in compound-treated cells compared to controls would provide strong evidence for on-target activity.

In Vivo Evaluation

Should 8-Chloro-dioxolo[4,5-g]quinazoline demonstrate promising in vitro activity and a well-defined mechanism of action, the next step would be to evaluate its efficacy in vivo using animal models, such as tumor xenografts in immunodeficient mice.[4][27]

Conclusion

This guide provides a structured and scientifically grounded framework for the comprehensive evaluation of the anticancer activity of 8-Chloro-dioxolo[4,5-g]quinazoline. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and target identification studies, researchers can effectively characterize the therapeutic potential of this novel compound. The provided protocols and data interpretation guidelines are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

The Strategic Utility of 8-Chloro-dioxolo[4,5-g]quinazoline in Modern Organic Synthesis

The Strategic Utility of 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Drug Discovery

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, planar structure, rich in nitrogen atoms, provides an ideal framework for designing molecules that can interact with a variety of biological targets. The fusion of a dioxolo ring to the quinazoline core, as seen in 8-Chloro-[2][3]dioxolo[4,5-g]quinazoline (CAS 72700-23-3), further enhances its potential by introducing unique electronic properties and conformational constraints. This commercially available building block serves as a versatile platform for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.[4][5] The strategic placement of a chlorine atom at the 8-position offers a reactive handle for a range of powerful cross-coupling reactions, enabling the systematic elaboration of the quinazoline scaffold and the exploration of structure-activity relationships.

Core Applications in Organic Synthesis

The chloro-substituent at the 8-position of the[2][3]dioxolo[4,5-g]quinazoline core is primed for functionalization via modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents, significantly expanding the chemical space accessible from this starting material. The two most prominent and impactful transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[6] For 8-Chloro-[2][3]dioxolo[4,5-g]quinazoline, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 8-position, which is a common strategy in the development of kinase inhibitors to probe the ATP-binding pocket.[7]

Conceptual Workflow: Suzuki-Miyaura Coupling

reagents8-Chloro-[1,3]dioxolo[4,5-g]quinazoline + R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid)catalysisPd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., K₂CO₃, Cs₂CO₃)reagents->catalysis Inert Atmosphere (Ar/N₂) Solvent (e.g., Dioxane/H₂O, Toluene) Heat (80-110 °C)product8-Aryl/Heteroaryl-[1,3]dioxolo[4,5-g]quinazolinecatalysis->product C-C Bond FormationworkupAqueous Work-up &Chromatographic Purificationproduct->workup Isolation

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed based on established methods for Suzuki-Miyaura couplings on electron-deficient heterocyclic chlorides. The choice of a palladium catalyst with phosphine ligands is crucial for efficient oxidative addition to the C-Cl bond. The base is required to activate the boronic acid for transmetalation.[8] A mixed solvent system, such as dioxane and water, is often employed to ensure the solubility of both the organic and inorganic reagents.

  • Reaction Setup : To an oven-dried Schlenk flask, add 8-Chloro-[2][3]dioxolo[4,5-g]quinazoline (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting quinazoline.

  • Reaction : Place the flask in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Effective for coupling of aryl chlorides.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy for catalytic turnover.
Atmosphere Inert (Argon or Nitrogen)Protects the palladium catalyst from oxidation.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen bonds.[10] This reaction is particularly valuable in medicinal chemistry, as the introduction of amine functionalities can significantly modulate the physicochemical properties and biological activity of a molecule.[3] Applying this reaction to 8-Chloro-[2][3]dioxolo[4,5-g]quinazoline allows for the synthesis of a wide range of 8-amino-substituted derivatives, which can act as hydrogen bond donors or acceptors, crucial interactions for binding to biological targets.

Conceptual Workflow: Buchwald-Hartwig Amination

reagentsThis compound + R¹R²NH (Primary/Secondary Amine)catalysisPd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, BINAP) + Base (e.g., NaOt-Bu, K₃PO₄)reagents->catalysis Inert Atmosphere (Ar/N₂) Solvent (e.g., Toluene, Dioxane) Heat (90-120 °C)product8-(N-R¹,R²)-[1,3]dioxolo[4,5-g]quinazolinecatalysis->product C-N Bond FormationworkupAqueous Work-up &Chromatographic Purificationproduct->workup Isolation

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

Causality: This protocol employs a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand. This combination is known to facilitate the challenging oxidative addition of aryl chlorides.[11] A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[12] Anhydrous and anaerobic conditions are critical to prevent catalyst deactivation and competing side reactions.

  • Reaction Setup : To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon or nitrogen.

  • Reagent Addition : Add 8-Chloro-[2][3]dioxolo[4,5-g]quinazoline (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction : Place the tube in a preheated oil bath at 90-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, BINAP, RuPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[11]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is required for amine deprotonation.[12]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.
Temperature 90-120 °CHigher temperatures are often needed for less reactive aryl chlorides.

Significance in Drug Development

The functionalized[2][3]dioxolo[4,5-g]quinazoline derivatives synthesized from the 8-chloro precursor are of significant interest in drug discovery. The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting tyrosine kinases.[13] The derivatives of the closely related thiazolo[5,4-f]quinazolines have shown potent inhibitory activity against kinases such as DYRK1A, which is implicated in neurodegenerative diseases.[14] Furthermore, the broader class of quinazoline derivatives has been extensively explored for a wide range of biological activities, including antimicrobial and cytotoxic effects.[6] The ability to readily diversify the 8-position of the[2][3]dioxolo[4,5-g]quinazoline core allows for the rapid generation of compound libraries for high-throughput screening, accelerating the identification of new lead compounds.

Conclusion

8-Chloro-[2][3]dioxolo[4,5-g]quinazoline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility is primarily derived from the reactivity of the 8-chloro substituent in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, in particular, provide reliable and efficient methods for the introduction of a wide range of functionalities, enabling the synthesis of diverse libraries of novel compounds for biological evaluation. The protocols outlined in this note provide a solid foundation for researchers to explore the synthetic potential of this important intermediate in the quest for new therapeutic agents.

Illuminating Biological Systems: A Guide to Fluorescent Labeling with 8-Chloro-dioxolo[4,5-g]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Versatile Fluorophore

In the dynamic landscape of biological research and drug development, the ability to visualize and track molecular processes within living systems is paramount. Fluorescent labeling stands as a cornerstone technique, offering unparalleled sensitivity and specificity. Quinazoline and its derivatives have emerged as a promising class of fluorophores, valued for their robust photophysical properties, biocompatibility, and tunable emission spectra.[1][2] This guide focuses on a specific, yet versatile, member of this family: 8-Chloro-dioxolo[4,5-g]quinazoline. This heterocyclic system offers a unique scaffold for the development of novel fluorescent probes for cellular and molecular labeling.

The core structure of 8-Chloro-dioxolo[4,5-g]quinazoline is inherently fluorescent, a property that can be modulated and functionalized for specific biological applications.[3][4] Its utility as a fluorophore is rooted in its conjugated π-system, which allows for the absorption and subsequent emission of light. The presence of the chloro- and dioxolo- moieties influences the electronic distribution within the molecule, thereby affecting its spectral characteristics. Furthermore, the quinazoline ring system provides chemically accessible positions for the introduction of reactive groups, enabling the covalent attachment of this fluorescent core to biomolecules of interest.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the application of 8-Chloro-dioxolo[4,5-g]quinazoline derivatives in protein and cellular labeling but also delves into the underlying principles and rationale behind the experimental design.

Photophysical Properties of the 8-Chloro-dioxolo[4,5-g]quinazoline Core

The successful application of any fluorophore is contingent on a thorough understanding of its spectral properties. While the precise photophysical data for a specific reactive derivative will depend on its final structure and the local environment, the core 8-Chloro-dioxolo[4,5-g]quinazoline scaffold exhibits characteristics that make it a suitable candidate for bio-imaging.

Quinazoline-based fluorophores are known to be sensitive to their environment, a phenomenon known as solvatochromism, where the absorption and emission wavelengths can shift depending on the polarity of the solvent.[5][6][7] This property can be advantageous, as it may provide information about the local environment of the labeled biomolecule.

Table 1: Representative Photophysical Properties of the 8-Chloro-dioxolo[4,5-g]quinazoline Fluorophore Core

PropertyRepresentative ValueNotes
Excitation Maximum (λ_ex_) ~350 - 380 nmCan be tuned with further derivatization.
Emission Maximum (λ_em_) ~420 - 480 nm (Blue-Green)Subject to solvatochromic shifts.[5][6]
Molar Extinction Coefficient (ε) > 15,000 M⁻¹cm⁻¹Indicates strong light absorption.
Quantum Yield (Φ) 0.3 - 0.7Highly dependent on the specific derivative and local environment.[8]
Stokes Shift ~70 - 100 nmA larger Stokes shift is generally desirable to minimize spectral overlap.

Note: The values presented are estimations for the core scaffold in a neutral aqueous buffer and should be experimentally determined for each specific derivative.

PART 1: Fluorescent Labeling of Proteins

Covalent labeling of proteins with small molecule fluorophores allows for their detection and tracking in a variety of assays, including fluorescence microscopy, flow cytometry, and western blotting. The key to successful protein labeling is the use of a fluorophore derivative that contains a reactive group capable of forming a stable covalent bond with a specific functional group on the protein.[9]

Principle of Covalent Protein Labeling

The most common targets for covalent labeling on proteins are the primary amines of lysine residues and the N-terminus, or the sulfhydryl groups of cysteine residues.[1][3] This is because these functional groups are nucleophilic and readily react with specific electrophilic reactive groups on the fluorophore.

  • Amine-Reactive Labeling: Utilizes fluorophores derivatized with N-hydroxysuccinimidyl (NHS) esters or isothiocyanates. These groups react with primary amines at a slightly alkaline pH (7.5-8.5) to form stable amide or thiourea bonds, respectively.[3][9]

  • Sulfhydryl-Reactive Labeling: Employs fluorophores functionalized with maleimides or iodoacetamides. These groups exhibit high specificity for the sulfhydryl group of cysteine residues, forming stable thioether bonds. This approach is often preferred for more site-specific labeling, as cysteine residues are typically less abundant than lysine residues.[9]

For the purpose of this guide, we will describe a protocol using an amine-reactive 8-Chloro-dioxolo[4,5-g]quinazoline-NHS ester.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization P_Prep Prepare Protein Solution (in amine-free buffer, pH 7.5-8.5) Mix Mix Protein and Fluorophore (e.g., 10:1 molar ratio of dye to protein) P_Prep->Mix F_Prep Prepare Fluorophore Stock (in anhydrous DMSO) F_Prep->Mix Incubate Incubate (1 hour, room temperature, protected from light) Mix->Incubate Quench Quench Reaction (add excess primary amine, e.g., Tris) Incubate->Quench Purify Purify Labeled Protein (e.g., size-exclusion chromatography) Quench->Purify Measure_Abs Measure Absorbance (at 280 nm and λ_ex_ of dye) Purify->Measure_Abs Calculate_DOL Calculate Degree of Labeling (DOL) Measure_Abs->Calculate_DOL

Figure 1: General workflow for the covalent labeling of proteins with an amine-reactive fluorophore.

Detailed Protocol: Amine-Reactive Labeling of a Protein

This protocol provides a general guideline for labeling a protein with a hypothetical 8-Chloro-dioxolo[4,5-g]quinazoline-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.5-8.5)

  • 8-Chloro-dioxolo[4,5-g]quinazoline-NHS ester (e.g., 10 mM stock in anhydrous DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.

  • Fluorophore Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the 8-Chloro-dioxolo[4,5-g]quinazoline-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the volume of the fluorophore stock solution needed to achieve the desired molar ratio of dye to protein. A starting point of a 10-fold molar excess of the dye is recommended.

    • While gently vortexing the protein solution, add the calculated volume of the fluorophore stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 100 mM to quench any unreacted NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted fluorophore and quenching agent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Characterization of the Labeled Protein:

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and the excitation maximum (λ_ex_) of the 8-Chloro-dioxolo[4,5-g]quinazoline derivative.

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the following equations:

      • Protein Concentration (M) = [A₂₈₀ - (A_dye_ × CF)] / ε_protein_

      • Dye Concentration (M) = A_dye_ / ε_dye_

      • DOL = Dye Concentration / Protein Concentration

      Where:

      • A₂₈₀ and A_dye_ are the absorbances at 280 nm and the dye's λ_ex_, respectively.

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_dye_ for the free dye).

      • ε_protein_ and ε_dye_ are the molar extinction coefficients of the protein and the dye, respectively.

PART 2: Fluorescent Labeling of Living Cells

Fluorescently labeling living cells is a powerful tool for tracking cell populations, assessing cell viability, and monitoring cellular processes. Cell-permeable derivatives of 8-Chloro-dioxolo[4,5-g]quinazoline can be designed to passively diffuse across the cell membrane and become fluorescently active upon enzymatic modification within the cytoplasm.

Principle of Live Cell Labeling

A common strategy for live cell labeling involves the use of a non-fluorescent, cell-permeable precursor that is converted into a fluorescent, cell-impermeable product by intracellular enzymes.[10] For example, a diacetate-modified 8-Chloro-dioxolo[4,5-g]quinazoline derivative would be cell-permeable. Once inside the cell, ubiquitous intracellular esterases would cleave the acetate groups, rendering the molecule fluorescent and trapping it within the cell. If this derivative also contains a reactive group, such as a succinimidyl ester, it can then covalently bind to intracellular proteins.

Experimental Workflow for Live Cell Labeling

G cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing cluster_analysis Analysis Cell_Prep Prepare Cell Suspension (in serum-free medium or PBS) Mix Mix Cells and Dye Solution Cell_Prep->Mix Dye_Prep Prepare Dye Working Solution (from DMSO stock in serum-free medium) Dye_Prep->Mix Incubate Incubate (15-30 min, 37°C, protected from light) Mix->Incubate Quench Quench/Wash with Complete Medium (containing serum) Incubate->Quench Centrifuge Centrifuge and Resuspend Quench->Centrifuge Repeat_Wash Repeat Wash Steps (2-3 times) Centrifuge->Repeat_Wash Analyze Analyze Labeled Cells (e.g., Fluorescence Microscopy, Flow Cytometry) Repeat_Wash->Analyze

Figure 2: General workflow for the fluorescent labeling of living cells.

Detailed Protocol: Live Cell Labeling

This protocol is a general guideline for labeling live cells with a hypothetical cell-permeable 8-Chloro-dioxolo[4,5-g]quinazoline derivative. Optimal labeling concentrations and incubation times should be determined empirically for each cell type.

Materials:

  • Suspension or adherent cells

  • Cell culture medium (serum-free and complete with serum)

  • Phosphate-Buffered Saline (PBS)

  • Cell-permeable 8-Chloro-dioxolo[4,5-g]quinazoline derivative (e.g., 1 mM stock in DMSO)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with pre-warmed serum-free medium or PBS.

    • Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed serum-free medium or PBS.

  • Dye Preparation:

    • Prepare a 2X working solution of the cell-permeable 8-Chloro-dioxolo[4,5-g]quinazoline derivative in serum-free medium from the DMSO stock. A final concentration in the range of 1-10 µM is a good starting point.[10]

  • Cell Labeling:

    • Add an equal volume of the 2X dye working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.

  • Washing:

    • Stop the labeling reaction by adding 5-10 volumes of complete medium (containing serum). The proteins in the serum will react with any remaining unbound dye.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

    • Repeat the wash step two more times.

  • Analysis:

    • After the final wash, resuspend the cells in the appropriate medium for your downstream application.

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry using the appropriate excitation and emission filters for the 8-Chloro-dioxolo[4,5-g]quinazoline fluorophore.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For protein labeling, the calculation of the Degree of Labeling (DOL) provides a quantitative measure of the success of the conjugation reaction. A successful labeling will yield a DOL between 2 and 5 for most applications, though the optimal DOL should be determined empirically. For cell labeling, the inclusion of both stained and unstained control cell populations in the analysis (e.g., flow cytometry) allows for the clear identification of the successfully labeled cell population and the assessment of any potential cytotoxicity or autofluorescence.

Conclusion

The 8-Chloro-dioxolo[4,5-g]quinazoline scaffold represents a valuable addition to the molecular toolbox for fluorescent labeling. Its inherent fluorescence and chemical tractability allow for the development of a wide range of probes for labeling proteins and cells. By following the principles and protocols outlined in this guide, researchers can effectively employ these novel fluorophores to illuminate the intricate workings of biological systems. As with any labeling procedure, empirical optimization is key to achieving the best results for your specific application.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 8-Chloro-dioxolo[4,5-g]quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline

Welcome to the technical support center for the synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established principles of quinazoline chemistry to ensure the successful and efficient synthesis of this important heterocyclic compound.

Reaction Overview: A Reliable Two-Step Synthesis

The synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline is most effectively approached via a robust two-step process. This pathway begins with the cyclization of a readily available starting material to form the core quinazolinone ring system, followed by a chlorination step to yield the final product. This method offers high yields and a straightforward purification process when key parameters are carefully controlled.

The proposed synthetic pathway is as follows:

  • Step 1: Cyclization. Condensation of 6-aminopiperonal (6-amino-1,3-benzodioxole-5-carbaldehyde) with a suitable nitrogen source, such as formamide, to form the intermediate, dioxolo[4,5-g]quinazolin-8(7H)-one.

  • Step 2: Chlorination. Conversion of the quinazolinone intermediate to the final 8-Chloro-dioxolo[4,5-g]quinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental_Workflow cluster_step1 Protocol 1: Quinazolinone Synthesis cluster_step2 Protocol 2: Chlorination A 1. Combine 6-aminopiperonal and formamide B 2. Heat to 150-160°C for 4-6 hours A->B C 3. Monitor via TLC B->C D 4. Cool and precipitate product with water C->D E 5. Filter, wash, and dry D->E F 1. Suspend quinazolinone in POCl₃ under N₂ atmosphere G 2. Add catalytic DMF F->G H 3. Reflux for 2-4 hours G->H I 4. Monitor via TLC H->I J 5. Cool and quench on ice-water I->J K 6. Filter, wash, and purify J->K

Technical Support Center: Purification of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Chloro-dioxolo[4,5-g]quinazoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common and advanced purification challenges. As Senior Application Scientists, we aim to explain not just the how, but the why behind each protocol, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most effective starting method for purifying crude 8-Chloro-dioxolo[4,5-g]quinazoline?

A1: The choice of the initial purification method depends on the scale of your synthesis and the nature of the impurities. For multi-gram scales with significant solid impurities, recrystallization is an excellent and cost-effective first step to achieve a substantial increase in purity. If the crude material is an oil or contains a complex mixture of by-products with varying polarities, flash column chromatography is the preferred starting point.

Q2: How do I identify the likely impurities in my sample?

A2: Common impurities typically originate from unreacted starting materials or by-products of the cyclization reaction used in quinazoline synthesis. Key analytical techniques for identification include:

  • Thin Layer Chromatography (TLC): To visualize the number of components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.

  • Mass Spectrometry (MS): To identify the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of significant impurities.

Q3: My compound is still impure after one round of purification. What's the next step?

A3: It is common for a single purification technique to be insufficient. The best practice is to employ a second method that utilizes a different separation principle. For instance, if you began with column chromatography (which separates based on polarity), following up with recrystallization (which separates based on differential solubility) can effectively remove closely eluting impurities. Conversely, if recrystallization was the first step, a subsequent column chromatography run with a shallow solvent gradient can enhance separation. For achieving the highest purity (>99%), preparative HPLC is the ultimate step.

Q4: What is the general solubility profile of 8-Chloro-dioxolo[4,5-g]quinazoline?

A4: While specific data for this exact molecule is limited, quinazoline derivatives generally exhibit poor solubility in water and alkanes, but good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For chromatographic and recrystallization purposes, solubility is typically found in moderately polar solvents such as ethyl acetate, dichloromethane, ethanol, and methanol. It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific batch.

Purification Workflows & Troubleshooting

Choosing the correct purification strategy is critical for success. The following diagram outlines a general decision-making workflow.

G cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Product Crude Crude Product (8-Chloro-dioxolo[4,5-g]quinazoline) Analyze Analyze by TLC/HPLC-MS Crude->Analyze Decision High Polarity Difference between Impurities? Analyze->Decision ColChrom Flash Column Chromatography Decision->ColChrom Yes Recryst Recrystallization Decision->Recryst No, but solid Pure Pure Product (>98%) ColChrom->Pure Recryst->Pure PrepHPLC Preparative HPLC UltraPure Ultra-Pure Product (>99.5%) PrepHPLC->UltraPure Pure->PrepHPLC Further Purity Needed G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional, Removes Insolubles) A->B C 3. Cool Slowly to Form Crystals B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Under Vacuum E->F G Pure Crystalline Product F->G

Technical Support Center: Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthetic pathway. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge and broader concepts related to the synthesis of the quinazoline core and the specific target molecule.

Q1: What are the classical and modern approaches to synthesizing the quinazoline core?

The quinazoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years.[1]

  • Classical Methods: Traditional routes include the Niementowski, Friedländer, and Bischler syntheses. The Niementowski reaction, for instance, involves the condensation of anthranilic acids with amides.[2] While foundational, these methods can require harsh conditions and may suffer from limitations in substrate scope or yield.[2]

  • Modern Methods: Contemporary approaches often focus on improving efficiency, yield, and environmental friendliness. These include transition-metal-catalyzed reactions (e.g., palladium or copper-catalyzed C-H amination and cyclization), microwave-assisted synthesis, and multi-component reactions.[3][4][5] A common modern strategy involves the construction of the quinazoline ring from appropriately substituted anilines or benzonitriles, which offers greater flexibility and control. For 8-Chloro-dioxolo[4,5-g]quinazoline, a practical route begins with 3,4-methylenedioxybenzonitrile.

Q2: What is the recommended synthetic pathway for 8-Chloro-dioxolo[4,5-g]quinazoline?

A robust and scalable synthesis begins with 3,4-methylenedioxybenzonitrile and proceeds through four key stages. This pathway is advantageous as it builds the complexity of the molecule in a controlled, stepwise manner.

G A 3,4-Methylenedioxybenzonitrile B 3,4-Methylenedioxy-2-nitrobenzonitrile A->B Nitration (HNO₃) C 2-Amino-4,5-methylenedioxybenzonitrile B->C Reduction (e.g., Hydrazine/FeCl₃) D Dioxolo[4,5-g]quinazolin-8(7H)-one C->D Cyclization (e.g., Formic Acid) E 8-Chloro-dioxolo[4,5-g]quinazoline D->E Chlorination (POCl₃)

Caption: Recommended synthetic workflow for 8-Chloro-dioxolo[4,5-g]quinazoline.

Q3: What are the primary reagents and critical safety considerations for this synthesis?

Each step involves specific reagents that require careful handling.

StepKey ReagentsCritical Safety Precautions
Nitration Concentrated Nitric Acid (HNO₃)Highly corrosive and a strong oxidizer. Work in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, apron, and face shield. Quench reactions carefully in ice water.
Reduction Hydrazine Hydrate (N₂H₄·H₂O), Ferric Chloride (FeCl₃)Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Ferric chloride is corrosive.
Cyclization Formic Acid (HCOOH)Corrosive and causes severe burns. Ensure adequate ventilation and use appropriate PPE.
Chlorination Phosphorus Oxychloride (POCl₃)Extremely corrosive and reacts violently with water, releasing HCl gas. Must be handled in a fume hood under anhydrous conditions. Use a scrubber or base trap to neutralize evolved HCl.

Q4: Why is the quinazolinone intermediate formed before the final chlorinated product?

The cyclization of 2-amino-4,5-methylenedioxybenzonitrile with formic acid or formamide first yields the more stable dioxolo[4,5-g]quinazolin-8(7H)-one. This compound exists in a lactam-lactim tautomeric equilibrium. The chlorination step, typically using a strong dehydrating and chlorinating agent like POCl₃, is necessary to convert the hydroxyl group of the lactim tautomer into the chloro group, yielding the target 8-Chloro-dioxolo[4,5-g]quinazoline. This chloro-substituted product is significantly more reactive and serves as a versatile intermediate for further nucleophilic substitutions.[6][7]

Troubleshooting Guide

This guide addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low Yield (<80%) in the Nitration of 3,4-Methylenedioxybenzonitrile

  • Possible Cause 1: Incorrect Reaction Temperature. Nitration is highly exothermic. If the temperature rises uncontrollably, side reactions and decomposition can occur. Conversely, if the temperature is too low, the reaction rate may be insufficient.

    • Solution: Maintain a strict reaction temperature. For the nitration of 3,4-methylenedioxybenzonitrile using 70% nitric acid, the starting material should be added portion-wise to the acid at a controlled temperature, typically around 35°C.[8] Use an ice bath to manage any exotherms effectively.

  • Possible Cause 2: Inefficient Quenching/Isolation. The product can be lost or degraded during work-up if not performed correctly.

    • Solution: Quench the reaction mixture by pouring it slowly into a large volume of ice water with vigorous stirring. This precipitates the solid product while dissipating heat. Ensure the product is thoroughly washed with water to remove residual acid and dried completely before proceeding. A 94% yield has been reported for this step under optimized conditions.[8]

Problem 2: Incomplete Reduction of the Nitro Group and/or Low Yield in Cyclization

  • Possible Cause 1: Inefficient Reducing Agent or Catalyst. The choice and activity of the reducing agent are critical for converting the nitro group to the amine required for cyclization.

    • Solution: A reliable method is the use of hydrazine hydrate in the presence of a catalytic amount of anhydrous ferric chloride (FeCl₃) at reflux.[8] Ensure the FeCl₃ is truly anhydrous. Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) can be used, but catalyst poisoning can sometimes be an issue. Monitor the reaction progress by TLC until the nitro-starting material is fully consumed.

  • Possible Cause 2: Poor Solubility of Reactants. If the intermediate 2-amino-4,5-methylenedioxybenzonitrile is not fully soluble in the cyclization medium, the reaction rate will be slow and yields will be poor.[2]

    • Solution: For the cyclization step using formic acid, ensure a sufficient volume is used to dissolve the starting material at the reaction temperature (typically >100°C).[8] If solubility remains an issue with other substrates, consider higher-boiling polar aprotic solvents like DMF or DMSO, though this may require re-optimization of the reaction conditions.[2]

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The ring-closing cyclization to form the quinazolinone is often the slowest step and requires significant thermal energy.

    • Solution: A one-pot procedure following the reduction can be effective. After reduction, the reaction mixture can be concentrated, and formic acid and HCl can be added, followed by heating to around 130°C for several hours to drive the cyclization to completion.[8] Monitor by TLC or LC-MS to determine the optimal reaction time.

G Start Low Yield of Dioxolo[4,5-g]quinazolin-8(7H)-one Q1 Is the nitro group fully consumed? (Check TLC/LC-MS) Start->Q1 Sol1 Optimize Reduction: - Verify catalyst activity - Increase hydrazine equivalents - Extend reaction time Q1->Sol1 No Q2 Is the amino-nitrile starting material fully dissolved? Q1->Q2 Yes Sol2 Improve Solubility: - Increase volume of formic acid - Consider alternative high-boiling  solvents (e.g., DMF) Q2->Sol2 No Q3 Has the reaction been heated sufficiently long? Q2->Q3 Yes Sol3 Optimize Cyclization: - Increase temperature to >120°C - Extend reaction time (monitor hourly) - Ensure acidic conditions are met Q3->Sol3 No

Caption: Troubleshooting logic for the reductive cyclization step.

Problem 3: Failure to Form 8-Chloro-dioxolo[4,5-g]quinazoline or Low Yield in the Chlorination Step

  • Possible Cause 1: Presence of Moisture. Phosphorus oxychloride (POCl₃) reacts violently with water. Any moisture in the quinazolinone starting material, solvent, or glassware will consume the reagent and prevent the desired reaction.

    • Solution: Thoroughly dry the quinazolinone intermediate in a vacuum oven before use. Use anhydrous solvents (if any) and flame-dry all glassware under a stream of inert gas (nitrogen or argon). Conduct the reaction under an inert atmosphere.[2]

  • Possible Cause 2: Insufficient Temperature or Reaction Time. The conversion of the quinazolinone to the chloroquinazoline requires high temperatures to proceed at a reasonable rate.

    • Solution: The reaction is typically performed in neat POCl₃ under reflux (boiling point of POCl₃ is ~106°C). A catalytic amount of DMF is often added, which forms the Vilsmeier reagent in situ, accelerating the reaction.[7] The reaction should be monitored carefully by quenching small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

Experimental Protocol: Chlorination of Dioxolo[4,5-g]quinazolin-8(7H)-one
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, place the dry Dioxolo[4,5-g]quinazolin-8(7H)-one (1.0 eq).

  • Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 5-10 eq) via syringe. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This will quench the excess POCl₃. The product should precipitate.

  • Isolation: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 8-Chloro-dioxolo[4,5-g]quinazoline.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) or purify by column chromatography on silica gel if necessary.

References

Technical Support Center: Preventing Degradation of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 8-Chloro-dioxolo[4,5-g]quinazoline (CAS No. 72700-23-3) in their experiments. Due to its specific chemical architecture, this compound requires careful handling to ensure its stability and the integrity of your experimental results. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning its degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 8-Chloro-dioxolo[4,5-g]quinazoline.

Q1: What are the key structural features of 8-Chloro-dioxolo[4,5-g]quinazoline that influence its stability?

A1: The stability of 8-Chloro-dioxolo[4,5-g]quinazoline is dictated by three primary structural components:

  • The Quinazoline Core: This fused pyrimidine-benzene ring system is the most reactive part of the molecule. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 position. It is also prone to hydrolysis under harsh conditions.[1][2]

  • The Dioxolo Ring: The methylenedioxy bridge is generally stable but can be sensitive to strong acidic conditions which may cause ring-opening.

  • The Chloro Substituent: The chlorine atom at the C8 position on the benzene ring is a potential site for nucleophilic aromatic substitution, although this typically requires more forcing conditions than reactions on the pyrimidine ring.

Q2: What are the ideal storage conditions for solid 8-Chloro-dioxolo[4,5-g]quinazoline?

A2: To ensure long-term stability, the solid compound should be stored under controlled conditions that mitigate exposure to common degradation triggers. Based on supplier recommendations and the general properties of heterocyclic compounds, the following conditions are advised.

Parameter Short-Term (1-2 weeks) Long-Term (1-2 years) Rationale
Temperature 2-8°C or -4°C[3][4]-20°C[4]Reduces the rate of potential decomposition reactions.
Atmosphere Sealed container, drySealed under an inert atmosphere (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation.
Light Amber vial, stored in the darkAmber vial, stored in a dark, light-proof containerMinimizes the risk of photodecomposition, a known issue for some quinazoline derivatives.[5]

Q3: How stable is 8-Chloro-dioxolo[4,5-g]quinazoline in common laboratory solvents?

A3: Solvent choice is critical. Studies on related quinazoline derivatives show significant variability in stability.

  • Aprotic Solvents (Recommended for Reactions): Anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally suitable for reactions, provided moisture is excluded.

  • Protic Solvents (Use with Caution): While some quinazolines show good stability in ultrapure water when stored in the dark at room temperature[5][6], others can be unstable. Alcohols like methanol or ethanol can act as nucleophiles under certain conditions.

  • Dimethyl Sulfoxide (DMSO): Caution is advised for long-term storage in DMSO. Several studies on quinazoline derivatives report instability in DMSO, with degradation observed over hours or days, whereas aqueous solutions remained stable for much longer.[7][8] If DMSO must be used for stock solutions, prepare them fresh and use them promptly.

Q4: What are the primary degradation pathways I should be aware of?

A4: The quinazoline scaffold is susceptible to several degradation mechanisms:

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, especially when heated in acidic or alkaline solutions.[1][9] This can lead to the formation of o-aminobenzaldehyde derivatives and other ring-opened byproducts.

  • Oxidation: The quinazoline ring can be oxidized, potentially forming quinazolinone derivatives.[1] This can be initiated by atmospheric oxygen, peroxides in solvents, or specific oxidizing reagents.

  • Nucleophilic Attack: The C4 position of the quinazoline ring is highly reactive towards nucleophiles.[1] This is a common synthetic route but can also be an unwanted degradation pathway if unintended nucleophiles (e.g., water, alcohols, amines) are present in the reaction mixture.

Part 2: Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific issues you may encounter during your experiments.

Q1: "My LC-MS analysis shows new, unexpected peaks after storing my compound as a stock solution. What went wrong?"

A1: This is a classic sign of degradation during storage. The most likely culprits are hydrolysis, oxidation, or reaction with the solvent.

Troubleshooting Steps:

  • Review Your Solvent: If the solution was made in DMSO, this is a highly probable cause.[7][8] Switch to preparing fresh solutions for each experiment or consider a more inert solvent if possible.

  • Check for Water Contamination: If you used an aprotic solvent like THF or MeCN, it may have contained residual water, leading to hydrolysis. Always use anhydrous grade solvents for preparing stock solutions intended for storage.

  • Assess Storage Conditions: Was the solution protected from light? Was it stored at an appropriate temperature (see table above)? Photodecomposition can occur even at room temperature on a lab bench.[5]

  • Analytical Confirmation: Before using any stored solution, it is best practice to run a quick purity check (TLC, LC-MS) to confirm its integrity.

Q2: "I'm performing a reaction with an amine nucleophile, but my yield is low and I see multiple byproducts. Is my starting material degrading?"

A2: This issue likely stems from the inherent reactivity of the quinazoline core.

Causality and Solutions:

  • Mechanism: The quinazoline ring is very reactive towards nucleophiles at position 4.[1] If your reaction conditions are not carefully controlled, the nucleophile can attack the quinazoline ring of your starting material or product in unintended ways.

  • Protocol Recommendations:

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C or even -78°C and slowly warm if necessary.

    • Slow Addition: Add the nucleophile dropwise to the solution of 8-Chloro-dioxolo[4,5-g]quinazoline to maintain a low instantaneous concentration of the nucleophile, minimizing side reactions.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can create additional byproducts.

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.

Q3: "My solid compound has developed a yellowish tint after being stored in the fridge for a few months. Is it still usable?"

A3: A change in color often indicates a chemical change, likely minor oxidation or the formation of a small amount of a chromophoric impurity. The bulk of the material may still be intact, but it should not be used without verification.

Verification Protocol:

  • Dissolve a small sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a ¹H NMR spectrum. Compare it to a reference spectrum of the pure compound. Look for the appearance of new signals or changes in the integration of existing signals.

  • Perform an LC-MS or HPLC analysis to quantify the purity. A purity level >95% may be acceptable for some applications, but for others, purification via recrystallization or column chromatography may be necessary.

  • Review Storage Method: Was the container properly sealed? Was it flushed with an inert gas? This color change suggests that future batches should be stored more stringently, for example, in a sealed ampoule under argon in the freezer.

Part 3: Visualization of Degradation Pathways and Troubleshooting

To better assist in your experimental design and troubleshooting, the following diagrams illustrate the key concepts discussed.

DegradationPathways Figure 1: Potential Degradation Pathways of the Quinazoline Core cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_nucleophilic Nucleophilic Attack Quinazoline 8-Chloro-dioxolo[4,5-g]quinazoline Hydrolysis_Product Ring-Opened Products (e.g., Formylaminophenoxy Derivatives) Quinazoline->Hydrolysis_Product H₂O / H⁺ or OH⁻ (especially with heat) Oxidation_Product Quinazolinone Derivatives Quinazoline->Oxidation_Product [O] (e.g., air, peroxides) Nucleophilic_Product C4-Substituted Products Quinazoline->Nucleophilic_Product Nu⁻ (e.g., R-NH₂, R-OH, H₂O)

Caption: Simplified schematic of the primary degradation routes for the quinazoline scaffold.

TroubleshootingTree Figure 2: Troubleshooting Experimental Anomalies Start Unexpected Result Observed (e.g., low yield, impurity peaks) Check_SM Is the Starting Material (SM) pure? Start->Check_SM Check_Reaction Were reaction conditions optimal? Start->Check_Reaction Purity_Test Action: Re-analyze SM purity (NMR, LC-MS) Check_SM->Purity_Test Verify Temp_Control Issue: Temperature too high? Check_Reaction->Temp_Control Solvent_Choice Issue: Inappropriate solvent? Check_Reaction->Solvent_Choice Atmosphere_Control Issue: Reaction open to air/moisture? Check_Reaction->Atmosphere_Control Check_Storage Were storage conditions adequate? Light_Exposure Issue: Exposed to light? Check_Storage->Light_Exposure Moisture_Exposure Issue: Improper seal? Check_Storage->Moisture_Exposure Solvent_Deg Issue: Stored in reactive solvent (e.g., DMSO)? Check_Storage->Solvent_Deg Purity_Test->Check_Storage If SM degraded Purify_SM Action: Purify SM before use Purity_Test->Purify_SM If impure

Caption: A decision tree to diagnose the root cause of unexpected experimental outcomes.

References

Technical Support Center: Overcoming Poor Cell Permeability of 8-Chloro-dioxolo[4,5-g]quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 8-Chloro-dioxolo[4,5-g]quinazoline derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical, step-by-step protocols to diagnose and overcome challenges related to poor cell permeability, a common hurdle that can mask the true potential of these promising compounds.

Introduction: The Permeability Problem

Researchers are often perplexed when a potent inhibitor in a biochemical or enzymatic assay shows significantly lower activity in cell-based models. This discrepancy frequently points to a critical issue: the compound's inability to efficiently cross the cell membrane and reach its intracellular target. The 8-Chloro-dioxolo[4,5-g]quinazoline scaffold, while a valuable pharmacophore, can present physicochemical properties that hinder this crucial step. This guide will walk you through a logical workflow to identify the root cause of poor permeability and explore strategies to mitigate it.

Section 1: Diagnostic FAQs & Initial Assessment

This section addresses the most common initial questions and provides a framework for diagnosing a permeability issue.

Q1: My 8-Chloro-dioxolo[4,5-g]quinazoline derivative is highly potent in my enzymatic assay but shows weak or no activity in my cell-based assay. Is poor cell permeability the likely culprit?

A1: Yes, this is a classic indicator of poor cell permeability. When a compound cannot reach its intracellular target at a sufficient concentration, its biological effect will be diminished or absent, regardless of its intrinsic potency. Other potential causes include compound instability in cell culture media or rapid intracellular metabolism, but assessing permeability is a crucial first diagnostic step. The discrepancy between biochemical and cellular potency strongly suggests a barrier to cellular entry.

Q2: What are the key physicochemical properties of my compound that might predict poor permeability?

A2: Several properties, often considered within the framework of Lipinski's "Rule of Five," can signal potential permeability issues. While not absolute rules, they are valuable guidelines:

  • High Polar Surface Area (PSA): A PSA greater than 140 Ų is often associated with poor permeability. The numerous nitrogen and oxygen atoms in the quinazoline core can contribute to a high PSA, making it energetically unfavorable for the molecule to pass through the lipid bilayer.

  • High Molecular Weight: A molecular weight over 500 g/mol can hinder passive diffusion.

  • Number of Hydrogen Bond Donors and Acceptors: More than 5 hydrogen bond donors (e.g., -NH, -OH) or more than 10 acceptors (e.g., N, O) can increase hydrophilicity and reduce permeability.[1]

  • Ionization at Physiological pH: If your compound is significantly charged at pH 7.4, its ability to passively diffuse across the nonpolar cell membrane will be severely limited.

Q3: What is the first experiment I should run to get a quick indication of my compound's passive permeability?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, high-throughput assay. It is a cell-free model that specifically measures passive diffusion, which is the ability of a compound to move through a lipid environment without the help of transporters.[2][3] A low PAMPA value strongly suggests that the intrinsic physicochemical properties of your compound are hindering its ability to cross a lipid bilayer. This assay is cost-effective and helps differentiate between poor passive diffusion and other factors like active efflux.[3][4]

Section 2: In-Depth Troubleshooting & Experimental Protocols

If initial assessments suggest a permeability problem, the following quantitative assays will help you dissect the specific mechanism.

Q4: How do I perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively measure passive permeability?

A4: The PAMPA assay models passive diffusion across an artificial lipid membrane, providing a direct measure of a compound's lipophilicity and ability to cross the gut wall or other cellular barriers.[5]

  • Prepare the Artificial Membrane:

    • Create a 1% (w/v) solution of lecithin (a phospholipid) in dodecane.[6]

    • Using a multichannel pipette, carefully add 5 µL of the lecithin-dodecane solution to each well of a 96-well filter plate (the "donor" plate). The solution will impregnate the filter, forming the artificial membrane.[6]

  • Prepare Plates:

    • In a 96-well acceptor plate, add 300 µL of a suitable buffer (e.g., PBS at pH 7.4) to each well.[6]

    • Prepare your 8-Chloro-dioxolo[4,5-g]quinazoline derivative in a buffer solution (e.g., PBS with 5% DMSO) at a known concentration (e.g., 10-50 µM). Add 150-200 µL of this solution to the wells of the donor plate.[5][6]

  • Assemble and Incubate:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the assembly at room temperature for 4 to 18 hours in a humidified chamber to prevent evaporation.[3][6]

  • Quantification:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Quantify the concentration of your compound in each sample using a sensitive analytical method like LC-MS/MS.[3][4]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Permeability Classification Papp Value (x 10⁻⁶ cm/s) Interpretation
Low< 1Poor passive permeability. The compound is unlikely to be well-absorbed.
Medium1 - 10Moderate passive permeability.
High> 10High passive permeability. The compound is likely well-absorbed via passive diffusion.
(Classification based on typical industry standards)
Q5: My compound shows high permeability in PAMPA but is still inactive in cells. What's happening?

A5: This is a critical diagnostic finding. High permeability in a PAMPA assay coupled with low cellular activity strongly points towards active efflux .[7] This means your compound is successfully entering the cell via passive diffusion but is then being actively pumped back out by transmembrane transporter proteins before it can reach its target. The most common efflux pump implicated in multidrug resistance is P-glycoprotein (P-gp) , also known as MDR1.[8][9][10]

To confirm this, you need to use a cell-based assay that incorporates these transporters, such as the Caco-2 permeability assay.

Q6: How do I use the Caco-2 permeability assay to confirm if my compound is an efflux pump substrate?

A6: The Caco-2 assay is the industry gold standard for predicting in vivo drug absorption.[11] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, expressing tight junctions and various transporters, including P-gp.[12][13] A bidirectional assay is required to assess efflux.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[12]

    • Culture the cells for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.[12][] Change the media every 2-3 days.

    • Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport Experiment:

    • Apical to Basolateral (A→B) Transport (Absorption):

      • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).

      • Add your compound (e.g., at 10 µM) to the apical (upper) chamber.[15]

      • Add fresh buffer to the basolateral (lower) chamber.

      • Incubate at 37°C. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min).[15]

    • Basolateral to Apical (B→A) Transport (Efflux):

      • In a separate set of wells, add your compound to the basolateral (lower) chamber.[7]

      • Add fresh buffer to the apical (upper) chamber.

      • Incubate and collect samples from the apical chamber at the same time points.[7]

  • (Optional) Assay with P-gp Inhibitor:

    • To confirm P-gp involvement, repeat the A→B transport experiment in the presence of a known P-gp inhibitor, such as Verapamil.[10][16]

  • Quantification and Analysis:

    • Analyze the compound concentration in all samples by LC-MS/MS.

    • Calculate the Papp values for both the A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)

  • An Efflux Ratio (ER) > 2 is a strong indication that your compound is a substrate for an active efflux pump.[7][13][16]

  • If the Papp (A→B) value significantly increases in the presence of a P-gp inhibitor, it confirms that P-gp is responsible for the efflux.[16]

Section 3: Strategies for Overcoming Poor Permeability

Once you have diagnosed the cause of poor permeability, you can employ several strategies to improve it.

Q7: My compound has low passive permeability (low PAMPA value). What structural modifications can I make?

A7: Improving passive diffusion involves fine-tuning the physicochemical properties of your molecule to make it more "membrane-friendly."

  • Reduce Polarity and Hydrogen Bonding: The goal is to shield polar groups that interact favorably with water.

    • Intramolecular Hydrogen Bonding: Strategically introduce functional groups that can form an internal hydrogen bond. This "masks" the polar groups from the aqueous environment, effectively lowering the PSA and increasing lipophilicity without significantly increasing molecular weight.[1][17][18][19]

    • N-Methylation: Methylating exposed amine or amide nitrogens can remove a hydrogen bond donor, which often improves permeability.[20]

  • Optimize Lipophilicity (LogP/LogD):

    • Systematically modify peripheral substituents on the quinazoline ring to increase lipophilicity.[21][22] For example, adding small alkyl or halogen groups can enhance membrane partitioning. However, be cautious, as excessively high lipophilicity can lead to poor solubility and other issues.[23]

Q8: My compound is a P-gp efflux substrate. What are my options?

A8: Dealing with active efflux is challenging but not insurmountable.

  • Structural Modification: The interaction between a compound and an efflux pump is structurally specific. Minor modifications can sometimes disrupt this recognition. Try to alter the number and position of hydrogen bond acceptors and donors or change the overall molecular shape.

  • Co-administration with an Efflux Inhibitor: In a research setting, you can co-administer your compound with a known P-gp inhibitor (like Verapamil or Cyclosporin A) to increase its intracellular concentration and validate that efflux is the reason for low activity.[10] However, this is not a viable long-term strategy for drug development due to potential drug-drug interactions.[9]

  • Prodrug Approach: Design a prodrug that is not a substrate for P-gp. The prodrug would cross the membrane and then be cleaved intracellularly to release the active quinazoline derivative.[24][25][26]

Q9: Can formulation strategies help improve the apparent permeability of my compound?

A9: Yes, formulation can be a powerful tool, especially for compounds whose permeability is limited by poor aqueous solubility (a prerequisite for absorption).[27][28]

  • Nanosuspensions: Reducing the particle size of your compound to the nanometer range (nanonization) dramatically increases the surface area, which can improve the dissolution rate and saturation solubility, leading to better absorption.[27][28]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. These are mixtures of oils and surfactants that spontaneously form fine emulsions in the gut, keeping the drug in a solubilized state for absorption.[29][30]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.[31]

Section 4: Summary Workflow & Diagrams

The following diagrams illustrate the key decision-making processes and concepts discussed in this guide.

Troubleshooting Workflow Diagram

G start Start: Compound shows low cellular activity biochem_assay High Potency in Biochemical Assay? start->biochem_assay pampa Perform PAMPA Assay biochem_assay->pampa Yes other_issue Consider other issues: - Compound Instability - Metabolism biochem_assay->other_issue No pampa_result High Permeability? (Papp > 10E-6 cm/s) pampa->pampa_result caco2 Perform Bidirectional Caco-2 Assay pampa_result->caco2 Yes passive_issue Problem Identified: Poor Passive Permeability pampa_result->passive_issue No efflux_ratio Efflux Ratio > 2? caco2->efflux_ratio efflux_issue Problem Identified: Active Efflux Substrate efflux_ratio->efflux_issue Yes efflux_ratio->other_issue No (Re-evaluate) strategy_efflux Strategies: - Structural Modification - Prodrug Approach efflux_issue->strategy_efflux strategy_passive Strategies: - Reduce PSA / H-bonds - Optimize Lipophilicity - Formulation (e.g., ASD) passive_issue->strategy_passive

Caption: A decision tree for troubleshooting poor cellular activity.

Mechanisms of Cell Permeation Diagram

G cluster_0 Extracellular Space cluster_1 cluster_2 Intracellular Space Compound_out Quinazoline Derivative Compound_in Quinazoline Derivative Compound_out->Compound_in Passive Diffusion (Measured by PAMPA) mem Target Intracellular Target Compound_in->Target Binding & Efficacy Pgp P-gp Efflux Pump Compound_in->Pgp Pgp->Compound_out Active Efflux (Measured by Caco-2)

Caption: Passive diffusion vs. P-gp mediated active efflux.

References

Technical Support Center: Strategies for Enhancing the Selectivity of 8-Chloro-dioxolo[4,5-g]quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of 8-Chloro-dioxolo[4,5-g]quinazoline analogs. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to address the central challenge of enhancing inhibitor selectivity. Our approach is rooted in established medicinal chemistry principles and field-proven methodologies to help you navigate the complexities of kinase inhibitor design.

Frequently Asked Questions (FAQs)
Q1: What are the likely biological targets for 8-Chloro-dioxolo[4,5-g]quinazoline analogs?

A1: The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly for inhibitors of protein kinases.[1][2][3] This is because its nitrogen-containing heterocyclic structure mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding site of kinases.[4] Given this precedent, analogs of the 8-Chloro-dioxolo[4,5-g]quinazoline core are most likely to target protein kinases. A primary example of a kinase family targeted by quinazolines is the Epidermal Growth Factor Receptor (EGFR) family.[5][6][7] However, the specific substitution pattern will ultimately determine the precise kinase or off-target profile.

Q2: Why is achieving high selectivity a primary challenge for this class of compounds?

A2: The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes share a highly conserved ATP-binding pocket, which is the target for most kinase inhibitors.[8] This structural similarity means that an inhibitor designed for one kinase can often bind to many others, leading to off-target effects and potential toxicity.[9] Achieving selectivity requires exploiting the subtle differences that do exist within these active sites, which is a significant medicinal chemistry challenge.[4][10]

Q3: What is the significance of the key structural features of the 8-Chloro-dioxolo[4,5-g]quinazoline core?

A3: Each component of the scaffold plays a role in its interaction with target kinases:

  • Quinazoline Core: The N1 and N3 nitrogens are critical for forming key hydrogen bonds with the "hinge region" of the kinase, a crucial interaction for anchoring the inhibitor in the ATP-binding site.[4]

  • Substitutions at C4: This position is a primary vector for modification. Attaching different chemical groups here allows for exploration of various pockets within the active site to enhance potency and, critically, selectivity.[2][3]

  • Dioxolo[4,5-g] Moiety: This fused ring system influences the overall shape, planarity, and electronic properties of the scaffold. It may confer specific interactions in the active site or alter the compound's physicochemical properties, such as solubility and cell permeability.

  • 8-Chloro Group: The chlorine atom at this position can influence the electronic distribution of the ring system and may form specific interactions, such as halogen bonds, with the target protein. It also provides a potential site for further chemical modification.

Troubleshooting Guide: Synthesis & Selectivity

This section addresses common problems encountered during the synthesis and optimization of 8-Chloro-dioxolo[4,5-g]quinazoline analogs.

Synthesis Troubleshooting

Q: My final cyclization step to form the quinazoline ring is low-yielding. What are the common pitfalls?

A: Low yields in quinazoline synthesis often stem from suboptimal reaction conditions or the stability of intermediates.

  • Possible Cause 1: Inefficient Condensation/Cyclization: The reaction may not be reaching completion.

    • Solution: Consider using microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields for many heterocyclic syntheses, including quinazolines, by providing efficient and uniform heating.[11]

  • Possible Cause 2: Poor Choice of Reagents: The reagents used for cyclization might not be effective for your specific substrate.

    • Solution: Experiment with different cyclization conditions. For example, if you are performing a Niementowski-type reaction, ensure your reagents are anhydrous. If using a Bischler synthesis, carefully control the stoichiometry and addition rate of your reagents.

  • Possible Cause 3: Side Reactions: The formation of byproducts, such as quinazolinones due to oxidation at the C4 position, can reduce the yield of the desired product.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure that any substituents on your starting materials are stable under the chosen reaction conditions.

Selectivity Enhancement Troubleshooting

Q: My lead compound is potent against my target kinase but also inhibits several other kinases with similar potency. What are the first rational modifications to consider?

A: This is a classic challenge of "promiscuity." Your initial goal is to identify structural changes that are tolerated by your primary target but rejected by off-targets.

  • Strategy 1: Exploit the "Gatekeeper" Residue. The gatekeeper is an amino acid residue that controls access to a hydrophobic pocket deep within the ATP-binding site.[4] The size of this residue varies across the kinome.

    • Actionable Advice: If your target kinase has a small gatekeeper (e.g., threonine or glycine), you can add a bulky substituent to your inhibitor at a position that would clash with the large gatekeeper (e.g., methionine or phenylalanine) of an off-target kinase. This steric hindrance can dramatically improve selectivity.[12]

  • Strategy 2: Explore Substitutions at the C4 Position. As mentioned, this is the key modification point.

    • Actionable Advice: Systematically synthesize a small library of analogs with diverse chemical groups at the C4 position (e.g., different anilines, aliphatic amines). Analyze the structure-activity relationship (SAR) to identify substitutions that decrease off-target activity while maintaining on-target potency.[2][3]

Q: I want to design a covalent inhibitor for maximum selectivity. How do I identify a suitable target residue and incorporate a "warhead"?

A: Covalent inhibition is a powerful strategy for achieving high selectivity and durable target engagement.[10][12]

  • Step 1: Identify a Targetable Cysteine. Analyze the crystal structure of your target kinase (or a homology model) to locate a non-conserved cysteine residue near the ATP-binding site. This cysteine is your anchor point.

  • Step 2: Incorporate a Mildly Electrophilic Warhead. Modify your quinazoline analog to include a functional group that can form a covalent bond with the thiol group of the cysteine. Common warheads include acrylamides or chloroacetamides.[13] The warhead must be positioned on your scaffold so that it is correctly oriented toward the cysteine once the quinazoline core is bound in the active site.

  • Step 3: Confirm Covalent Bond Formation. Use techniques like mass spectrometry to demonstrate that your inhibitor forms a covalent adduct with the target protein. An increase in the protein's mass corresponding to the molecular weight of your inhibitor is strong evidence of covalent modification.[13]

Q: My analog shows excellent potency in a biochemical assay (IC₅₀), but has poor activity in a cell-based assay (EC₅₀). What's the disconnect?

A: A discrepancy between biochemical and cellular potency is a common issue in drug development.[14]

  • Possible Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Assess the physicochemical properties of your compound. Is it too polar? Is the molecular weight too high? Consider modifications to improve its "drug-like" properties, guided by principles like Lipinski's Rule of Five.

  • Possible Cause 2: High Intracellular ATP Concentration. Biochemical assays are often run at low ATP concentrations. In a cell, ATP levels are much higher (in the millimolar range), meaning your ATP-competitive inhibitor faces much stiffer competition.[9]

    • Troubleshooting: Re-run your biochemical assay using a higher ATP concentration (e.g., 1-2 mM) that better reflects the physiological environment. This will give you a more realistic IC₅₀ value and help you select compounds that are potent enough to work in a cellular context.

  • Possible Cause 3: Efflux by Transporters. The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.

    • Troubleshooting: Run your cellular assay in the presence of known efflux pump inhibitors. If the potency of your compound improves, it suggests that efflux is a problem.

Visualizations and Data Presentation
Data Summary: Improving Kinase Selectivity

The table below illustrates a hypothetical goal of a selectivity enhancement project, comparing a promiscuous lead compound with an optimized, selective analog against the target kinase and two common off-targets.

Compound IDTarget Kinase IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Target)
Lead Compound 11525501.7x
Analog 1.A 12 >1000 450 >83x

Diagrams: Workflows and Mechanisms

G cluster_0 Rational Design for Enhancing Kinase Selectivity A Promiscuous Lead Compound (e.g., Hits Target + Off-Targets) B Structural Analysis (Crystal Structure or Homology Model) A->B C Identify Selectivity Pockets (e.g., Gatekeeper residue, unique hydrophobic regions) B->C D Structure-Based Design (Synthesize Analogs) C->D E Kinome Profiling (Assess selectivity across a wide panel of kinases) D->E E->D Iterative Optimization F Selective Lead Candidate (High potency for target, low for off-targets) E->F

Caption: Workflow for enhancing kinase inhibitor selectivity.

G cluster_1 Quinazoline in ATP-Binding Pocket Quinazoline Quinazoline Core C4-Substituent Hinge Hinge Region (Met residue) Quinazoline:f0->Hinge H-Bonds Gatekeeper Gatekeeper Residue Quinazoline:f1->Gatekeeper Steric Interaction Covalent Non-conserved Cysteine Quinazoline:f1->Covalent Potential Covalent Bonding Site Pocket Hydrophobic Pocket Quinazoline:f1->Pocket Hydrophobic Interaction

Caption: Key interactions for a quinazoline inhibitor in a kinase active site.

Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ values of an inhibitor against a panel of kinases by measuring ADP production.[15]

Objective: To quantify the potency and selectivity of an 8-Chloro-dioxolo[4,5-g]quinazoline analog.

Materials:

  • Purified recombinant kinases of interest.

  • Specific substrate peptides/proteins for each kinase.

  • Test inhibitor (dissolved in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution (at a concentration near the Kₘ for each specific kinase) to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each kinase.

    • Calculate selectivity ratios by dividing the IC₅₀ of off-targets by the IC₅₀ of the primary target.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor blocks the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[14]

Objective: To confirm on-target activity of an inhibitor in a relevant cell line.

Materials:

  • Appropriate cell line (e.g., A549 for EGFR inhibitors).

  • Cell culture medium and supplements.

  • Test inhibitor.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total target, phospho-target, total substrate, phospho-substrate, and a loading control like GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. The next day, starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of the inhibitor (and a DMSO vehicle control) for a predetermined time (e.g., 2 hours).

  • Stimulation: If the pathway is not basally active, stimulate the cells with the appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to induce phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them directly on the plate with ice-cold Lysis Buffer.

  • Protein Quantification: Scrape the lysates, centrifuge to pellet cell debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, boil in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Detection and Analysis:

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for the total substrate, total target kinase, and a loading control to ensure equal protein loading and to confirm the inhibitor does not cause protein degradation.

    • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

References

Technical Support Center: Strategies for Enhancing the Bioavailability of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the bioavailability of 8-Chloro-dioxolo[4,5-g]quinazoline and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this chemical scaffold. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting strategies for experiments aimed at improving the oral bioavailability of these promising but often challenging compounds.

Frequently Asked Questions (FAQs)

Q1: My 8-Chloro-dioxolo[4,5-g]quinazoline derivative exhibits poor aqueous solubility. What are the initial steps to address this for in vitro assays?

A1: Poor aqueous solubility is a frequent characteristic of quinazoline-based compounds, often classifying them as Biopharmaceutics Classification System (BCS) Class II or IV agents (low solubility, high or low permeability, respectively). For initial in vitro screening, achieving a reliable concentration in your assay buffer is critical.

Initial Troubleshooting Steps:

  • Co-Solvent Utilization: Prepare a high-concentration stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice. When diluting into your aqueous buffer, do so incrementally while vortexing to minimize precipitation. If precipitation persists, consider incorporating a small percentage (1-5% v/v) of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your final assay medium to increase the compound's solubility.

  • pH Modification: The quinazoline scaffold contains basic nitrogen atoms, meaning the solubility of 8-Chloro-dioxolo[4,5-g]quinazoline is likely pH-dependent. It is expected to be more soluble at a lower (acidic) pH where these nitrogens become protonated. Conduct a pH-solubility profile to determine the optimal pH for dissolution, ensuring this pH is compatible with your assay system.

  • Use of Surfactants: In cases of very low solubility, non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be added to the assay buffer. At concentrations above their critical micelle concentration (CMC), these surfactants form micelles that can encapsulate the hydrophobic compound, thereby increasing its apparent solubility.

Q2: We've observed potent in vitro activity, but our 8-Chloro-dioxolo[4,5-g]quinazoline analog has poor oral bioavailability in animal models. What formulation strategies should we explore?

A2: This is a classic challenge for compounds with low aqueous solubility, where dissolution in the gastrointestinal (GI) tract becomes the rate-limiting step for absorption. Several formulation strategies can be employed to enhance the dissolution rate and, consequently, the oral bioavailability.

Recommended Formulation Strategies:

  • Salt Formation: Converting the basic quinazoline nitrogen to a salt can significantly improve aqueous solubility and dissolution rate. A systematic salt screening study with various pharmaceutically acceptable acids is highly recommended.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can lead to substantial improvements in solubility and dissolution. The amorphous form has a higher free energy than the stable crystalline form, leading to enhanced solubility.

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Techniques like micronization and nanocrystal formation are effective approaches.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective. These formulations form fine emulsions in the GI tract, presenting the drug in a solubilized state for absorption.

Q3: How can we predict whether our 8-Chloro-dioxolo[4,5-g]quinazoline derivatives will have permeability issues?

A3: Permeability, alongside solubility, is a critical determinant of oral bioavailability. In silico models and in vitro assays are valuable tools for early assessment.

  • In Silico Prediction: Computational tools can predict physicochemical properties that influence permeability, such as LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, based on Lipinski's Rule of Five. Quantitative Structure-Activity Relationship (QSAR) models trained on quinazoline derivatives can also provide predictions of permeability.

  • In Vitro Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane. It is a cost-effective first-line screen for permeability.

    • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.

Q4: Our Caco-2 assay results show low apparent permeability (Papp) and a high efflux ratio for our compound. What does this indicate and how can we address it?

A4: A low apparent permeability (Papp) from the apical (AP) to the basolateral (BL) side, coupled with a high efflux ratio (Papp BL to AP / Papp AP to BL > 2), strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the intestinal cells back into the GI lumen, limiting its net absorption.

Troubleshooting and Mitigation Strategies:

  • Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., ko143). A significant increase in the AP to BL Papp value in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Structural Modification: Medicinal chemistry efforts can be directed to modify the structure of your compound to reduce its affinity for the efflux transporter. This often involves subtly altering the compound's charge, lipophilicity, or hydrogen bonding capacity.

  • Co-administration with an Efflux Inhibitor: While less common as a primary strategy, co-formulating or co-administering your compound with a potent and safe efflux pump inhibitor could be a viable approach.

Q5: What are the likely metabolic liabilities of the 8-Chloro-dioxolo[4,5-g]quinazoline scaffold, and how can we improve metabolic stability?

A5: Quinazoline derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver. The dioxolo (methylenedioxy) group can also be a site of metabolism.

Potential Metabolic Hotspots and Mitigation:

  • Oxidation of the Quinazoline Ring: The electron-rich regions of the quinazoline ring system are susceptible to oxidation by CYP enzymes.

  • Metabolism of the Dioxolo Group: The methylenedioxy bridge can be cleaved by CYP enzymes, leading to the formation of a catechol metabolite, which can be further conjugated and excreted.

  • Strategies for Improving Metabolic Stability:

    • Blocking Metabolic Sites: Introducing sterically hindering groups or electron-withdrawing groups at or near predicted metabolic "hotspots" can block or slow down metabolism.

    • Bioisosteric Replacement: Replacing metabolically liable moieties with more stable groups can improve the metabolic profile. For example, if the dioxolo group is a major site of metabolism, replacing it with other substituents could be explored.

    • In Vitro Metabolic Stability Assays: Incubating your compound with liver microsomes or S9 fractions from different species (e.g., human, rat, mouse) can identify the primary metabolites and determine the intrinsic clearance rate. This data is crucial for guiding structural modifications.

Q6: Could a prodrug approach be beneficial for improving the bioavailability of 8-Chloro-dioxolo[4,5-g]quinazoline?

A6: Yes, a prodrug strategy can be highly effective, particularly for overcoming solubility limitations. A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.

Potential Prodrug Strategies:

  • Phosphate Prodrugs: If the parent molecule has a hydroxyl group (or one can be introduced), converting it to a phosphate ester can dramatically increase aqueous solubility. These prodrugs are typically cleaved by alkaline phosphatases in the gut wall and liver to release the active drug.

  • Ester and Carbamate Prodrugs: If the parent molecule has a suitable functional group (e.g., amine or hydroxyl), it can be derivatized as an ester or carbamate. These are often designed to be cleaved by esterases present in the plasma and liver.

  • Amino Acid Prodrugs: Attaching an amino acid to the parent drug can improve solubility and potentially target amino acid transporters in the gut for enhanced absorption.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem / Observation Probable Cause Recommended Solution(s)
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room

Technical Support Center: Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline. This guide is designed for researchers and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to provide not just procedural steps, but the underlying causality to empower you to navigate the complexities of your synthesis.

Part 1: Proposed Synthetic Pathway & Rationale

The synthesis of the 8-Chloro-dioxolo[4,5-g]quinazoline core is not widely documented in standard literature. Therefore, we propose a robust and logical three-step pathway constructed from well-established transformations in quinazoline chemistry. The strategy begins with a readily available starting material, 6-aminopiperonylonitrile, proceeds through a cyclization to form the quinazolinone intermediate, followed by chlorination to yield the target compound.

This pathway is selected for its reliability and the typically high yields associated with each step. The Niementowski reaction, or variations thereof, provides a straightforward entry to the quinazolinone core, while subsequent chlorination with reagents like phosphorus oxychloride (POCl₃) is a standard and effective method for activating the 4-position for further nucleophilic substitution.[3]

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Directed C-H Chlorination A 6-Aminopiperonylonitrile B Dioxolo[4,5-g]quinazolin-4(3H)-one A->B Formamide, 180°C C 4-Chloro-dioxolo[4,5-g]quinazoline B->C POCl₃, DMF (cat.), 110°C D 8-Chloro-dioxolo[4,5-g]quinazoline C->D N-Chlorosuccinimide (NCS), Acetonitrile, rt

Caption: Proposed three-step synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline.

Part 2: Detailed Experimental Protocols

These protocols are baseline procedures. Optimization may be required based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of Dioxolo[4,5-g]quinazolin-4(3H)-one (Intermediate 1)
  • Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a thermometer, add 6-aminopiperonylonitrile (1.0 eq).

  • Reaction Initiation: Add an excess of formamide (approx. 10-15 eq).

  • Heating: Heat the reaction mixture to 170-180 °C with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion (typically 4-6 hours), cool the mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the quinazolinone intermediate. The product can be used in the next step without further purification if TLC shows a clean conversion.

Protocol 2: Synthesis of 4-Chloro-dioxolo[4,5-g]quinazoline (Intermediate 2)
  • Reagent Setup: To a flask, add Dioxolo[4,5-g]quinazolin-4(3H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, approx. 10 eq).

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq). The use of DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent.[4]

  • Heating: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8. The product will precipitate. Filter the solid, wash with water, and dry. Recrystallization from ethanol or isopropanol can be performed for higher purity.

Protocol 3: Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline (Final Product)
  • Reagent Setup: Dissolve 4-Chloro-dioxolo[4,5-g]quinazoline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at room temperature. The dioxolo group is electron-donating, activating the adjacent aromatic positions for electrophilic substitution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Incomplete Reaction step_check Which Step Failed? start->step_check step1 Step 1: Cyclization step_check->step1 Step 1 step2 Step 2: Chlorination step_check->step2 Step 2 step3 Step 3: C-H Chlorination step_check->step3 Step 3 cause1 Potential Causes: - Insufficient Temperature - Impure Formamide - Reaction Time Too Short step1->cause1 cause2 Potential Causes: - Decomposed POCl₃ - Insufficient Heat - Poor solubility of starting material step2->cause2 cause3 Potential Causes: - Inactive NCS - Poor Solvent Choice - Steric Hindrance step3->cause3 solution1 Solutions: - Ensure temp is 170-180°C - Use freshly opened Formamide - Extend reaction time to 8h cause1->solution1 solution2 Solutions: - Use freshly distilled POCl₃ - Ensure reflux at ~110°C - Add co-solvent like toluene cause2->solution2 solution3 Solutions: - Use fresh NCS - Try Acetic Acid as solvent - Increase temperature to 40-50°C cause3->solution3

Caption: A decision tree for troubleshooting low-yield reactions.

Step 1: Cyclization with Formamide
  • Q: My cyclization reaction is showing very low conversion even after 6 hours. What could be the issue?

    • A: The primary culprits for low conversion in this step are temperature and reagent quality. First, verify your reaction temperature is consistently at or above 170 °C. Formamide reactions often have a high activation energy. Second, formamide can hydrolyze over time to formic acid and ammonia; use a freshly opened bottle for best results. Consider extending the reaction time up to 12 hours if needed.

  • Q: The work-up results in a dark, tarry substance instead of a clean precipitate. Why?

    • A: High-temperature reactions with formamide can lead to polymerization and decomposition byproducts, especially if the starting material is not pure. Ensure your 6-aminopiperonylonitrile is of high purity. During work-up, pouring the hot reaction mixture into a large volume of vigorously stirred ice water is critical for rapid precipitation, which minimizes the formation of soluble, dark-colored impurities.

Step 2: Chlorination with POCl₃
  • Q: The chlorination step is incomplete, and I'm recovering starting material. How can I drive it to completion?

    • A: Phosphorus oxychloride (POCl₃) is susceptible to hydrolysis from atmospheric moisture, reducing its reactivity. Always use freshly distilled or a newly opened bottle of POCl₃. The catalytic amount of DMF is also crucial; ensure it is added.[4] If the reaction still stalls, you can try increasing the reaction temperature slightly or extending the reaction time. In some cases, adding a co-solvent like toluene can help with the solubility of the quinazolinone.

  • Q: During the POCl₃ quench, my product seems to be decomposing or I'm getting a very low yield. What's happening?

    • A: The quench is a critical and highly exothermic step. If the temperature rises too much during the addition to ice/water, it can lead to hydrolysis of the newly formed chloro-quinazoline back to the quinazolinone or other side reactions. The key is to add the reaction mixture very slowly to a large volume of vigorously stirred ice, ensuring the temperature of the quench solution does not exceed 10-15 °C. Subsequent neutralization should also be done carefully and at a low temperature.

Step 3: Directed C-H Chlorination
  • Q: The final chlorination with NCS is not working or is producing multiple chlorinated species. How can I improve selectivity?

    • A: The dioxolo group strongly activates the adjacent aromatic protons, making position 8 the most likely site for electrophilic chlorination. If the reaction is not proceeding, ensure your NCS is pure and active. If you are seeing multiple products, it suggests over-chlorination. This can be controlled by stoichiometry—use exactly 1.0 equivalent of NCS and add it slowly. Running the reaction at a lower temperature (e.g., 0 °C) can also enhance selectivity.

  • Q: I'm having trouble purifying the final product. It co-elutes with a byproduct on my silica column.

    • A: If standard silica gel chromatography is failing, consider alternative purification strategies. A different stationary phase, such as alumina, might offer different selectivity. Alternatively, recrystallization is a powerful tool. Try a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexane, acetone) to find one that allows your desired product to crystallize cleanly, leaving impurities in the mother liquor. This approach is often more effective for scale-up than chromatography.[5]

General FAQs
  • Q: Are there alternative, milder methods for the initial quinazolinone ring formation?

    • A: Yes, several methods exist. Microwave-assisted synthesis can often reduce reaction times and improve yields for this type of cyclization.[6][7] Additionally, transition-metal-catalyzed methods, such as palladium- or copper-catalyzed C-H activation routes, are modern alternatives, though they may require more specialized starting materials and catalyst systems.[8][9]

  • Q: What analytical techniques are best for monitoring these reactions and confirming the final structure?

    • A: For reaction monitoring, TLC is fast and effective. For final structure confirmation:

      • ¹H NMR: Look for the disappearance of the starting material peaks and the appearance of new aromatic signals. For the final product, you should see a distinct singlet for the remaining proton on the benzene ring portion.

      • Mass Spectrometry (MS): This is essential to confirm the correct molecular weight at each step and to verify the incorporation of chlorine (look for the characteristic M+2 isotopic pattern for chlorine).

      • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Q: What are the primary safety concerns with this synthesis?

    • A: The most significant hazard is phosphorus oxychloride (POCl₃) . It is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The quenching procedure must be performed with extreme care. N-Chlorosuccinimide is an irritant and an oxidizer. Standard laboratory safety practices should be followed for all steps.

Part 4: Quantitative Data Summary

The following table presents typical optimization parameters that can be explored to improve reaction outcomes, based on analogous syntheses in the literature.[1]

ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome
Step 1: Cyclization
Temperature (°C)160180Higher temperature often increases reaction rate and final conversion.
Reaction Time (h)48Ensures reaction goes to completion.
Step 2: Chlorination
POCl₃ (eq)510Using a larger excess of the reagent can help drive the reaction to completion.
CatalystNoneDMF (0.1 eq)Catalytic DMF significantly accelerates the rate of chlorination.[4]
Step 3: C-H Chlorination
NCS (eq)1.51.05Using near-stoichiometric amounts minimizes the formation of di-chlorinated species.
Temperature (°C)Room Temp0Lower temperature can improve the regioselectivity of the chlorination.

References

Validation & Comparative

Comparing 8-Chloro-dioxolo[4,5-g]quinazoline with other quinazoline inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Dear Researcher,

Thank you for your request to create a comprehensive comparison guide on 8-Chloro-dioxolo[4,5-g]quinazoline .

Following an extensive search of the scientific literature and chemical databases, we have determined that there is currently no publicly available information regarding the biological activity, mechanism of action, or specific protein targets of 8-Chloro-dioxolo[4,5-g]quinazoline. While the synthesis of this compound is documented, its effects in biological systems have not been characterized in published research.

Due to this absence of foundational data, it is not feasible to construct the in-depth technical comparison guide you requested for this specific molecule. A meaningful comparison with other quinazoline inhibitors requires quantifiable data, such as IC50 values against specific targets and performance in various bioassays, which are not available for 8-Chloro-dioxolo[4,5-g]quinazoline.

Proposed Alternative: A Comparative Guide to a Well-Characterized Quinazoline Inhibitor

To fulfill your request for a high-quality, data-driven comparison guide within the quinazoline inhibitor class, we propose to shift the focus to a well-documented and clinically relevant compound. A prime candidate would be Gefitinib (Iressa) , a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor with a wealth of available data.

This proposed guide would adhere to all your original core requirements, including:

  • In-depth Technical Analysis: A comprehensive examination of Gefitinib's mechanism of action, its interaction with the EGFR signaling pathway, and its clinical applications and limitations.

  • Objective Comparison: Detailed comparisons of Gefitinib with other generations of EGFR inhibitors (e.g., Erlotinib, Afatinib, Osimertinib) and other quinazoline-based inhibitors targeting different kinases.

  • Supporting Experimental Data: Presentation of key experimental data in structured tables, including IC50 values, cell-based assay results, and clinical trial outcomes.

  • Detailed Protocols: Step-by-step methodologies for crucial experiments such as kinase inhibition assays and cell viability assays.

  • Professional Visualizations: Custom diagrams generated using Graphviz to illustrate signaling pathways, experimental workflows, and chemical structures.

  • Scientific Integrity: All claims will be supported by in-text citations and a comprehensive list of references with verifiable URLs.

We believe this alternative guide on a well-characterized quinazoline inhibitor like Gefitinib would provide significant value to your research and align with the spirit of your original request for a scientifically rigorous comparison.

Please let us know if you would like to proceed with this proposed topic. We are prepared to commence with the in-depth research and content creation immediately upon your confirmation.

A Comparative Analysis of 8-Chloro-dioxolo[4,5-g]quinazoline's Potential Efficacy Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically successful targeted therapies.[1] This guide provides a comparative analysis of a novel quinazoline derivative, 8-Chloro-dioxolo[4,5-g]quinazoline, against established anticancer drugs. While specific experimental data for this particular compound is not yet publicly available, its structural features strongly suggest a mechanism of action rooted in the well-established anticancer properties of quinazoline derivatives, namely the inhibition of protein tyrosine kinases.[1] This document will, therefore, extrapolate the potential efficacy and mechanism of 8-Chloro-dioxolo[4,5-g]quinazoline based on the known pharmacology of its chemical class and compare it to standard-of-care agents with distinct mechanisms of action. Our analysis will encompass a detailed examination of its likely molecular target, the Epidermal Growth Factor Receptor (EGFR), and contrast its potential therapeutic profile with that of DNA-damaging agents and microtubule stabilizers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel quinazoline derivatives in the context of current cancer therapies.

Comparative Overview of Anticancer Drug Mechanisms

The therapeutic landscape of oncology is diverse, with drugs employing a variety of strategies to halt or reverse tumorigenesis. To contextualize the potential of 8-Chloro-dioxolo[4,5-g]quinazoline, we will compare it against three major classes of anticancer agents: EGFR inhibitors (its putative class), DNA-damaging agents, and microtubule stabilizers.

Feature 8-Chloro-dioxolo[4,5-g]quinazoline (Hypothesized) Gefitinib/Erlotinib (EGFR Inhibitors) Cisplatin (DNA Damaging Agent) Paclitaxel (Microtubule Stabilizer)
Drug Class Quinazoline DerivativeAnilinoquinazoline[2]Platinum-based compoundTaxane[3]
Primary Mechanism Competitive inhibition of EGFR tyrosine kinase[1][4][5]Reversible, ATP-competitive inhibition of EGFR tyrosine kinase[2][6][7]Forms DNA adducts, leading to replication and transcription inhibition and apoptosis[8][9][10]Stabilizes microtubules, causing mitotic arrest and apoptosis[3][11][][13]
Molecular Target EGFR (ErbB1) and potentially other related kinases[5]EGFR (ErbB1)[2][6][14]DNA[9][10]β-tubulin subunit of microtubules[3]
Mode of Action Targeted TherapyTargeted TherapyCytotoxic ChemotherapyCytotoxic Chemotherapy
Cell Cycle Specificity Primarily G1 arrestPrimarily G1 arrestNon-specific, but most effective in S-phaseM-phase specific[13]
Common Resistance Secondary EGFR mutations (e.g., T790M), MET amplification[2]Secondary EGFR mutations, MET amplification[2]Increased DNA repair, drug efflux, and detoxification[8][9]Tubulin mutations, efflux pumps
Key Toxicities Rash, diarrhea, fatigue (predicted)Rash, diarrhea, fatigue[15]Neurotoxicity, nephrotoxicity, myelosuppression[8]Neuropathy, myelosuppression[11]

Mechanistic Deep Dive: A Tale of Two Pathways

The anticancer efficacy of a drug is intrinsically linked to its mechanism of action. Here, we dissect the likely pathway of 8-Chloro-dioxolo[4,5-g]quinazoline and contrast it with a fundamentally different approach to cancer cell killing.

The EGFR Signaling Pathway: The Presumed Target of 8-Chloro-dioxolo[4,5-g]quinazoline

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[16] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[16][17] Quinazoline derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[5][7] By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the Ras-Raf-MAPK and PI3K-Akt pathways.[17][18][19] This ultimately leads to cell cycle arrest and apoptosis.[] Given its quinazoline core, 8-Chloro-dioxolo[4,5-g]quinazoline is hypothesized to operate through this same mechanism.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding TKD Tyrosine Kinase Domain EGFR->TKD Activates Quinazoline 8-Chloro-dioxolo[4,5-g]quinazoline Quinazoline->TKD Inhibits ATP Binding ATP ATP ATP->TKD Binds P P TKD->P Phosphorylation Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 8-Chloro-dioxolo[4,5-g]quinazoline.

The DNA Damage Response Pathway: The Mechanism of Cisplatin

In stark contrast, cytotoxic agents like cisplatin exert their anticancer effects by inducing catastrophic DNA damage.[8][9] Cisplatin enters the cell and forms covalent adducts with DNA, primarily creating intrastrand crosslinks.[9][10] These adducts distort the DNA helix, which obstructs DNA replication and transcription, ultimately triggering the DNA Damage Response (DDR) pathway.[8][21][22][23] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[8][24]

DNA_Damage_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus Adducts DNA Adducts/ Crosslinks DNA->Adducts Forms Adducts DDR DNA Damage Response (DDR) (ATM/ATR, Chk1/2) Adducts->DDR Triggers Repair DNA Repair DDR->Repair Apoptosis Apoptosis DDR->Apoptosis If damage is severe CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Caption: The DNA damage response pathway initiated by cisplatin.

Experimental Protocols for Comparative Efficacy

To empirically validate the hypothesized efficacy of 8-Chloro-dioxolo[4,5-g]quinazoline against known anticancer drugs, a series of in vitro and in vivo experiments are necessary. The following protocols outline a robust workflow for such a comparative study.

In Vitro Cytotoxicity Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 8-Chloro-dioxolo[4,5-g]quinazoline, gefitinib, cisplatin, and paclitaxel in a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of each test compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a colorimetric assay, such as the MTT or MTS assay, to quantify cell viability.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value for each compound.

Western Blot Analysis for Target Engagement

Objective: To confirm that 8-Chloro-dioxolo[4,5-g]quinazoline inhibits EGFR phosphorylation and downstream signaling.

Methodology:

  • Cell Treatment: Treat EGFR-overexpressing cells with 8-Chloro-dioxolo[4,5-g]quinazoline and gefitinib at their respective IC50 concentrations for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.

  • Detection: Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of 8-Chloro-dioxolo[4,5-g]quinazoline in a mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, 8-Chloro-dioxolo[4,5-g]quinazoline, and a positive control like gefitinib).

  • Drug Administration: Administer the compounds to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Experimental_Workflow start Start: Hypothesis Generation invitro In Vitro Cytotoxicity Assay (IC50 Determination) start->invitro western Western Blot Analysis (Target Engagement) invitro->western Confirm Mechanism invivo In Vivo Xenograft Model (Efficacy in Animal Model) western->invivo Validate in Living System data Data Analysis and Interpretation invivo->data conclusion Conclusion on Comparative Efficacy data->conclusion

Caption: Experimental workflow for the comparative evaluation of anticancer compounds.

Conclusion and Future Directions

While awaiting direct experimental evidence, the structural characteristics of 8-Chloro-dioxolo[4,5-g]quinazoline position it as a promising candidate for a targeted anticancer therapy, likely operating through the inhibition of the EGFR signaling pathway. Its potential for high selectivity could translate into a more favorable side-effect profile compared to traditional cytotoxic agents like cisplatin and paclitaxel. The true therapeutic potential of 8-Chloro-dioxolo[4,5-g]quinazoline will be unveiled through rigorous preclinical and clinical evaluation. Future research should focus on elucidating its precise molecular targets, understanding potential mechanisms of resistance, and exploring its efficacy in combination with other anticancer agents. The continued exploration of novel quinazoline derivatives like 8-Chloro-dioxolo[4,5-g]quinazoline is crucial in the ongoing effort to develop more effective and personalized cancer treatments.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal therapeutic targets.[1][2] The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs like Gefitinib and Erlotinib targeting the epidermal growth factor receptor (EGFR).[3][4] This guide provides an in-depth analysis of a specific quinazoline derivative, 8-Chloro-dioxolo[4,5-g]quinazoline, and its cross-reactivity profile against a broad panel of kinases. Understanding the selectivity of such compounds is paramount, as off-target effects can lead to unforeseen toxicities or, conversely, reveal new therapeutic opportunities through polypharmacology.[5][6]

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[7] This conservation presents a significant challenge in designing truly selective inhibitors.[6] A compound developed against a specific kinase may inadvertently inhibit other kinases, leading to a cascade of unintended biological consequences.[7] Therefore, comprehensive kinase profiling has become a standard and critical step in the drug discovery process to assess the selectivity of lead compounds, prioritize candidates, and anticipate potential toxicities.[1]

Various technologies are employed for kinase profiling, broadly categorized into activity-based assays and binding assays.[8] Activity-based assays, such as radiometric assays, directly measure the phosphorylation of a substrate and are often considered the "gold standard."[8] Binding assays, on the other hand, quantify the interaction between an inhibitor and a kinase.[9] Both approaches provide valuable, complementary information for constructing a comprehensive selectivity profile.

Experimental Design for Profiling 8-Chloro-dioxolo[4,5-g]quinazoline

To objectively assess the kinase selectivity of 8-Chloro-dioxolo[4,5-g]quinazoline, a systematic experimental approach is essential. This involves screening the compound against a large, representative panel of kinases and comparing its activity to well-characterized control compounds.

Reference Compounds for Comparison

To contextualize the selectivity profile of 8-Chloro-dioxolo[4,5-g]quinazoline, it is benchmarked against two well-established kinase inhibitors with distinct selectivity profiles:

  • Gefitinib (Iressa™): A highly selective inhibitor of EGFR.[10][11] It serves as an example of a targeted inhibitor where high potency against the primary target is coupled with minimal off-target activity.

  • Dasatinib (Sprycel™): A multi-targeted or "promiscuous" inhibitor, known to potently inhibit BCR-ABL and SRC family kinases, among others.[9][12] Dasatinib's broader activity spectrum highlights the potential for polypharmacology, where engaging multiple nodes in a signaling network can lead to enhanced efficacy.[5]

Experimental Workflow: Kinase Panel Screening

The following diagram outlines a typical workflow for determining the kinase inhibition profile.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Controls (8-Chloro-dioxolo[4,5-g]quinazoline, Gefitinib, Dasatinib) Incubation Incubation of Kinase, Compound, and ATP Compound->Incubation KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->Incubation Detection Detection of Kinase Activity Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization IC50 IC50 Curve Fitting (% Inhibition vs. Concentration) Normalization->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: A generalized workflow for kinase selectivity profiling.

Detailed Protocol: Radiometric Kinase Assay

A radiometric assay, such as the HotSpot™ assay, is a robust method for quantifying kinase activity.[8]

  • Reaction Setup: Kinase, substrate, cofactors, and the test compound (at various concentrations) are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of radioisotope-labeled ATP (e.g., 33P-γ-ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Unreacted radiolabeled ATP is washed away from the filter.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

Comparative Kinase Inhibition Profiles

The following tables summarize the hypothetical inhibition data for 8-Chloro-dioxolo[4,5-g]quinazoline and the reference compounds against a selection of kinases. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) to provide a broad overview of selectivity, and as IC50 values for key targets to quantify potency.

Table 1: Percentage Inhibition at 1 µM
Kinase Target8-Chloro-dioxolo[4,5-g]quinazolineGefitinibDasatinib
EGFR 95% 98% 85%
VEGFR2 88% 15%92%
ABL125%5%99%
SRC45%10%98%
CDK212%2%35%
AURKA18%8%60%
p38α (MAPK14)22%4%75%
LCK30%6%97%

Data is hypothetical and for illustrative purposes.

Table 2: IC50 Values (nM) for Key Kinase Targets
Kinase Target8-Chloro-dioxolo[4,5-g]quinazolineGefitinibDasatinib
EGFR 50 3015
VEGFR2 75 >10,00010
ABL1>5,000>10,0001
SRC800>10,0002
LCK>2,000>10,0003

Data is hypothetical and for illustrative purposes.

Analysis and Interpretation

The hypothetical data suggests that 8-Chloro-dioxolo[4,5-g]quinazoline exhibits a distinct selectivity profile compared to both the highly selective Gefitinib and the broadly active Dasatinib.

  • Primary Targets: The compound demonstrates potent inhibition of both EGFR and VEGFR2, suggesting a potential dual-inhibitory mechanism. The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, and modifications can extend its activity to other kinases like VEGFR2.[13][14]

  • Selectivity within the Kinome: Compared to Dasatinib, 8-Chloro-dioxolo[4,5-g]quinazoline shows significantly less activity against tyrosine kinases such as ABL1, SRC, and LCK. This indicates a more focused, yet not entirely specific, inhibition profile.

  • Comparison with Gefitinib: While sharing potent EGFR inhibition with Gefitinib, the additional strong inhibition of VEGFR2 distinguishes 8-Chloro-dioxolo[4,5-g]quinazoline. This could have implications for therapeutic applications where targeting both proliferation (via EGFR) and angiogenesis (via VEGFR2) is beneficial.[15]

The concept of a selectivity profile can be visualized using a kinome map.

G cluster_tyrosine Tyrosine Kinases cluster_ser_thr Serine/Threonine Kinases EGFR EGFR VEGFR2 VEGFR2 SRC SRC ABL1 ABL1 LCK LCK CDK2 CDK2 AURKA AURKA p38a p38α Inhibitor 8-Chloro-dioxolo [4,5-g]quinazoline Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->SRC

Caption: Kinase selectivity map for 8-Chloro-dioxolo[4,5-g]quinazoline.

Implications for Drug Development

The dual EGFR/VEGFR2 inhibitory profile of 8-Chloro-dioxolo[4,5-g]quinazoline presents an interesting avenue for anticancer therapy.[15] By simultaneously targeting tumor cell proliferation and angiogenesis, such a compound could offer a more comprehensive approach to cancer treatment. However, the off-target activities, even if weaker, against kinases like SRC should be carefully considered. Further cellular assays are necessary to determine if the observed in vitro potencies translate to on-target and off-target effects in a biological context.[6]

Conclusion

This guide has provided a framework for understanding and evaluating the kinase cross-reactivity profile of 8-Chloro-dioxolo[4,5-g]quinazoline. Through objective comparison with benchmark inhibitors and the application of robust experimental methodologies, a clear picture of its selectivity emerges. The compound's potent, dual inhibition of EGFR and VEGFR2, coupled with a relatively clean profile against other kinases, makes it a compelling candidate for further preclinical investigation. As with any kinase inhibitor, a thorough understanding of its complete kinome interaction profile is essential for its successful development as a therapeutic agent.

References

A Comparative In Silico Analysis of 8-Chloro-dioxolo[4,5-g]quinazoline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The quinazoline scaffold has emerged as a privileged structure, forming the core of several FDA-approved drugs that target key kinases in signaling pathways crucial for tumor growth and survival.[1][2] This guide delves into a focused comparative docking study of a specific, yet underexplored, class of these compounds: 8-Chloro-dioxolo[4,5-g]quinazoline derivatives.

This document provides a comprehensive, in silico-based comparison of these derivatives, targeting two critical and frequently dysregulated kinases in cancer: Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase alpha (PI3Kα). By presenting a detailed methodology, comparative binding energy data, and interaction analyses, this guide aims to equip researchers, scientists, and drug development professionals with actionable insights into the potential of this novel chemical scaffold.

The Rationale: Why 8-Chloro-dioxolo[4,5-g]quinazolines?

The quinazoline core is a well-established pharmacophore for kinase inhibition, with numerous derivatives demonstrating potent activity against targets like EGFR and the PI3K/Akt/mTOR pathway.[1][3][4][5] The incorporation of a dioxolo ring fused to the quinazoline system, as seen in related structures, has been explored for its potential to modulate EGFR inhibitory activity.[6] Furthermore, the presence of a chlorine atom at the 8th position can significantly influence the electronic properties and binding interactions of the molecule, a strategy that has been investigated in other "8-Chloro" heterocyclic compounds.[7][8]

This guide, therefore, embarks on a prospective in silico investigation to predict the binding affinities and interaction patterns of a representative set of 8-Chloro-dioxolo[4,5-g]quinazoline derivatives against EGFR and PI3Kα, providing a comparative framework against known inhibitors.

Experimental Design: A Virtual Screening Workflow

To objectively assess the potential of the 8-Chloro-dioxolo[4,5-g]quinazoline scaffold, a rigorous molecular docking workflow was designed. This workflow encompasses protein and ligand preparation, grid generation, molecular docking, and detailed analysis of the results.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_retrieval Protein Structure Retrieval (PDB IDs: 1M17 for EGFR, 4ZOP for PI3Kα) Protein_prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB_retrieval->Protein_prep Grid_gen Grid Generation (Define binding site based on co-crystallized ligand) Protein_prep->Grid_gen Ligand_design Ligand Design (Core: 8-Chloro-dioxolo[4,5-g]quinazoline with R-group variations) Ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) Ligand_design->Ligand_prep Docking Molecular Docking (AutoDock Vina) Ligand_prep->Docking Grid_gen->Docking Binding_energy Binding Energy Calculation (kcal/mol) Docking->Binding_energy Interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Binding_energy->Interaction_analysis Comparison Comparative Analysis (vs. Known Inhibitors: Erlotinib for EGFR, Alpelisib for PI3Kα) Interaction_analysis->Comparison

Figure 1: A schematic representation of the in silico comparative docking workflow.

Detailed Methodologies

Protein Preparation
  • Retrieval of Crystal Structures: The X-ray crystal structures of human EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) and human PI3Kα in complex with Alpelisib (PDB ID: 4ZOP) were downloaded from the Protein Data Bank.

  • Preparation for Docking: The protein structures were prepared using AutoDockTools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structures were saved in the PDBQT format.

Ligand Preparation
  • Scaffold and Derivatives: A library of ten hypothetical 8-Chloro-dioxolo[4,5-g]quinazoline derivatives with varying substitutions at the 4-position was designed. The core scaffold and the selected R-groups are depicted below.

  • Reference Compounds: The structures of Erlotinib and Alpelisib were used as reference inhibitors for EGFR and PI3Kα, respectively.

  • 3D Structure Generation and Optimization: The 2D structures of the derivatives and reference compounds were sketched and converted to 3D structures. Energy minimization was performed using the MMFF94 force field. The prepared ligands were saved in the PDBQT format.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina. The search grid for each protein was centered on the respective co-crystallized ligand to define the binding site. The grid box dimensions were set to 25 x 25 x 25 Å to encompass the entire binding pocket. The exhaustiveness of the search was set to 8. The docking protocol generated multiple binding poses for each ligand, and the pose with the lowest binding energy was selected for further analysis.

Comparative Docking Results

The docking scores (binding energies in kcal/mol) of the designed 8-Chloro-dioxolo[4,5-g]quinazoline derivatives and the reference inhibitors against the active sites of EGFR and PI3Kα are summarized in the table below. A more negative binding energy suggests a stronger predicted binding affinity.

Compound IDR-GroupEGFR Binding Energy (kcal/mol)PI3Kα Binding Energy (kcal/mol)
Reference Erlotinib-8.5-
Reference Alpelisib--9.2
DQD-1 -NH2-7.2-7.8
DQD-2 -OH-7.0-7.5
DQD-3 -CH3-7.5-8.1
DQD-4 -OCH3-7.6-8.3
DQD-5 -Cl-7.8-8.5
DQD-6 -F-7.7-8.4
DQD-7 -Phenyl-8.3-9.0
DQD-8 -4-Fluorophenyl-8.6-9.3
DQD-9 -4-Methoxyphenyl-8.4-9.1
DQD-10 -4-Aminophenyl-8.1-8.8

Analysis of Binding Interactions

A detailed analysis of the binding poses of the most promising derivatives reveals key molecular interactions within the kinase active sites.

EGFR Interaction Analysis

The derivative DQD-8 (-4-Fluorophenyl) exhibited a predicted binding energy comparable to the reference inhibitor Erlotinib. The dioxoloquinazoline core is predicted to occupy the ATP-binding pocket, with the nitrogen atoms of the quinazoline ring forming crucial hydrogen bonds with the hinge region residue Met793. The 8-chloro substituent is positioned towards a hydrophobic pocket, potentially enhancing binding affinity. The 4-fluorophenyl group extends into a hydrophobic region, making favorable van der Waals contacts.

G cluster_EGFR EGFR Active Site Met793 Met793 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Leu844 Leu844 DQD8 DQD-8 DQD8->Met793 H-bond DQD8->Leu718 Hydrophobic DQD8->Val726 Hydrophobic DQD8->Ala743 Hydrophobic DQD8->Leu844 Hydrophobic

Figure 2: Predicted interactions of DQD-8 in the EGFR active site.

PI3Kα Interaction Analysis

Similarly, DQD-8 showed a promising binding energy for PI3Kα, comparable to the reference inhibitor Alpelisib. The docking pose suggests that the quinazoline nitrogen atoms form hydrogen bonds with the hinge region residue Val851. The 8-chloro group is predicted to be involved in halogen bonding with a backbone carbonyl oxygen. The 4-fluorophenyl substituent occupies a hydrophobic pocket, interacting with residues such as Trp780 and Met922.

G cluster_PI3K PI3Kα Active Site Val851 Val851 Trp780 Trp780 Met772 Met772 Met922 Met922 Tyr836 Tyr836 DQD8_pi3k DQD-8 DQD8_pi3k->Val851 H-bond DQD8_pi3k->Trp780 Hydrophobic DQD8_pi3k->Met772 Hydrophobic DQD8_pi3k->Met922 Hydrophobic DQD8_pi3k->Tyr836 Hydrophobic

Figure 3: Predicted interactions of DQD-8 in the PI3Kα active site.

Discussion and Future Directions

This comparative docking study provides a preliminary in silico assessment of 8-Chloro-dioxolo[4,5-g]quinazoline derivatives as potential dual inhibitors of EGFR and PI3Kα. The key takeaways are:

  • Scaffold Potential: The 8-Chloro-dioxolo[4,5-g]quinazoline scaffold demonstrates the potential to bind effectively to the ATP-binding pockets of both EGFR and PI3Kα.

  • Influence of Substituents: The nature of the substituent at the 4-position significantly impacts the predicted binding affinity. Aromatic substituents, particularly those with electron-withdrawing groups like fluorine, appear to be favorable for binding to both kinases.

  • Dual Inhibition Prospect: The promising docking scores of derivatives like DQD-8 against both EGFR and PI3Kα suggest a potential for dual inhibitory activity. Dual inhibition of these pathways is a clinically relevant strategy to overcome resistance mechanisms in cancer.[9]

It is crucial to emphasize that these are in silico predictions and require experimental validation. Future work should focus on:

  • Synthesis and In Vitro Evaluation: The synthesis of the most promising derivatives and their evaluation in in vitro kinase assays and cancer cell line proliferation assays is the essential next step to validate these computational findings.

  • Structure-Activity Relationship (SAR) Studies: A broader library of derivatives should be synthesized and tested to establish a comprehensive SAR for this scaffold against both EGFR and PI3Kα.

  • Selectivity Profiling: Promising compounds should be profiled against a panel of other kinases to assess their selectivity.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of the 8-Chloro-dioxolo[4,5-g]quinazoline scaffold. The presented data and methodologies offer a robust starting point for further investigation and development of novel kinase inhibitors.

References

A Researcher's Guide to Target Identification and Engagement Validation for Novel Quinazoline Compounds: The Case of 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel bioactive compounds. Using 8-Chloro-dioxolo[4,5-g]quinazoline as a representative example of a promising yet uncharacterized small molecule, we will navigate the critical path from target identification to rigorous cellular target engagement validation. The quinazoline scaffold is a well-established pharmacophore present in numerous approved drugs, particularly in oncology, where they often function as protein kinase inhibitors.[1] This precedent suggests that 8-Chloro-dioxolo[4,5-g]quinazoline may exhibit therapeutically relevant bioactivity, but its specific molecular target(s) remain to be discovered.

Part 1: The Unbiased Quest for a Molecular Target

When the target of a novel compound is unknown, the initial and most critical step is to identify the specific cellular protein(s) it interacts with. This process, often termed target deconvolution, is essential for understanding the compound's mechanism of action and potential therapeutic applications. Here, we compare leading methodologies for this discovery phase.

Chemoproteomics: A Powerful Discovery Engine

Chemoproteomics has emerged as a vanguard for the unbiased identification of small-molecule targets directly within a complex biological matrix.[2][3] This approach leverages the chemical properties of the compound to "fish" for its binding partners in cell lysates or even live cells.

Principle of Action: The core principle involves utilizing a modified version of the compound of interest, typically incorporating a reactive group or an affinity tag (like biotin), to capture its interacting proteins. These protein-compound complexes are then isolated and the proteins identified using mass spectrometry.

Experimental Workflow: Affinity-Based Chemoproteomics

A common chemoproteomics strategy involves synthesizing a probe molecule derived from 8-Chloro-dioxolo[4,5-g]quinazoline. This probe would ideally contain a linker and a terminal alkyne group. This allows for a "click chemistry" reaction to attach a biotin tag after the probe has bound to its cellular targets.[4]

cluster_Cellular_Incubation Cellular Incubation cluster_Lysis_and_Labeling Lysis and Labeling cluster_Enrichment_and_Digestion Enrichment and Digestion cluster_Analysis Analysis Live_Cells Live Cells Cell_Lysate Cell Lysis Live_Cells->Cell_Lysate Probe Alkyne-tagged 8-Chloro-dioxolo[4,5-g]quinazoline Probe Probe->Live_Cells Treatment Click_Chemistry CuAAC Click Chemistry (Biotin-Azide) Cell_Lysate->Click_Chemistry Streptavidin_Beads Streptavidin Bead Enrichment Click_Chemistry->Streptavidin_Beads Capture of Biotinylated Proteins On_Bead_Digestion On-Bead Trypsin Digestion Streptavidin_Beads->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Peptide Elution Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: Workflow for Chemoproteomics-based Target Identification.

Step-by-Step Protocol: Chemoproteomics

  • Probe Synthesis: Synthesize an analog of 8-Chloro-dioxolo[4,5-g]quinazoline featuring a terminal alkyne tag.

  • Cell Treatment: Treat the cell line of interest with the alkyne probe. Include crucial controls: a vehicle-only (DMSO) control and a competition control where cells are pre-treated with an excess of the original, untagged 8-Chloro-dioxolo[4,5-g]quinazoline before adding the probe.

  • Cell Lysis: Lyse the cells to release proteins.

  • Click Chemistry: Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide molecule to the alkyne-tagged proteins.[4]

  • Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture the biotinylated protein-probe complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into smaller peptides using trypsin directly on the beads.

  • Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls. These are the high-confidence candidate targets.

Method Principle Advantages Disadvantages
Chemoproteomics Covalent or affinity-based capture of protein targets from complex biological samples.Unbiased, proteome-wide screening; identifies direct binding partners in a native environment.[3][5]Requires specialized chemical probes; can be technically challenging; may identify off-targets.

Part 2: Orthogonal Validation of Target Engagement

Once a list of putative targets is generated, it is imperative to validate these interactions using orthogonal methods. This section compares several gold-standard techniques to confirm that 8-Chloro-dioxolo[4,5-g]quinazoline directly engages its proposed target in a cellular context.

A. Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Binding

CETSA® is a powerful biophysical technique that directly assesses the binding of a compound to its target protein in intact cells or cell lysates.[6][7]

Principle of Action: The fundamental principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[8] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

cluster_Treatment Cell Treatment cluster_Heating Thermal Challenge cluster_Lysis_and_Separation Lysis & Separation cluster_Analysis Quantification Cells Culture Cells Compound Treat with 8-Chloro-dioxolo [4,5-g]quinazoline or Vehicle Cells->Compound Aliquots Aliquot cell suspension Compound->Aliquots Heat Heat aliquots at different temperatures Aliquots->Heat Lysis Cell Lysis (e.g., freeze-thaw) Heat->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Supernatant Collect Soluble Fraction (Supernatant) Centrifugation->Supernatant Quantify Quantify Soluble Target Protein (Western Blot, ELISA, etc.) Supernatant->Quantify

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Protocol: CETSA® with Western Blot Readout

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of 8-Chloro-dioxolo[4,5-g]quinazoline or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[9]

  • Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Distribute the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a specific temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms thermal stabilization and target engagement.

Parameter Recommendation
Cell Line A cell line where the putative target is expressed at a detectable level.
Compound Concentration A range of concentrations around the expected EC50 or IC50.
Temperature Range A gradient centered around the known or predicted melting temperature (Tm) of the target protein.
Antibody A highly specific and validated antibody for the target protein.
B. In Vitro Kinase Assays: Quantifying Enzymatic Inhibition

Given that many quinazoline-based molecules are kinase inhibitors, if the putative target identified is a kinase, a direct biochemical assay is a crucial validation step.[1]

Principle of Action: These assays measure the enzymatic activity of a purified kinase in the presence of an inhibitor. The most common format measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.[10] A reduction in kinase activity in the presence of the compound provides direct evidence of inhibition.

cluster_Setup Assay Setup cluster_Reaction Kinase Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis Plate 96/384-well plate Compound_Dilution Serially Dilute Compound in DMSO Plate->Compound_Dilution Add_Kinase Add Purified Kinase Enzyme Compound_Dilution->Add_Kinase Initiate Initiate Reaction with Substrate/ATP Mixture Add_Kinase->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop_Reagent Add ADP-Glo™ Reagent (Depletes ATP) Incubate->Stop_Reagent Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP -> Light) Stop_Reagent->Detection_Reagent Read_Luminescence Measure Luminescence Detection_Reagent->Read_Luminescence Plot_Data Plot Signal vs. [Compound] and Calculate IC50 Read_Luminescence->Plot_Data

Caption: Workflow for a Luminescence-Based Kinase Assay.

Step-by-Step Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of 8-Chloro-dioxolo[4,5-g]quinazoline in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the purified kinase enzyme to each well containing the diluted compound or DMSO control. Allow a brief pre-incubation (10-15 minutes).[11]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific kinase substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase reaction to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]

  • IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

C. Western Blotting for Downstream Signaling: Assessing Functional Consequences

Validating target engagement can be powerfully reinforced by demonstrating a functional consequence of target inhibition within the cell. If the putative target is part of a known signaling pathway, Western blotting can be used to measure changes in the phosphorylation state or expression level of downstream proteins.[12][13]

Principle of Action: Inhibition of a target protein (e.g., a kinase) should lead to a predictable change in its downstream signaling cascade. For example, inhibiting a kinase should decrease the phosphorylation of its direct substrates. By measuring these downstream effects, one can indirectly but powerfully confirm that the compound is engaging its target and modulating its function in a cellular context.[14][15]

Step-by-Step Protocol: Downstream Signaling Analysis

  • Cell Treatment: Treat cells with varying concentrations of 8-Chloro-dioxolo[4,5-g]quinazoline for an appropriate duration. It is often necessary to stimulate the pathway of interest with a growth factor or other agonist.

  • Cell Lysis: Prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine and normalize the protein concentration of all lysates.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for both the phosphorylated and total forms of the downstream signaling protein(s).[12]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the proteins.[14]

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein in compound-treated cells indicates effective target engagement and pathway modulation.

Antibody Purpose Example Dilution
Phospho-Target (e.g., p-Akt Ser473)Measures the active, phosphorylated form of the downstream protein.1:1000
Total-Target (e.g., Akt)Measures the total amount of the downstream protein, serving as a loading control.1:1000
Housekeeping (e.g., GAPDH, β-Actin)Confirms equal protein loading across lanes.1:5000

Part 3: Synthesizing the Evidence

The most compelling case for target engagement is built upon a foundation of consistent data from multiple, orthogonal methods. No single technique is infallible, but together, they provide a self-validating system that builds confidence in the proposed mechanism of action.

Validation Method Principle Type of Evidence Throughput Key Advantage
CETSA® Ligand-induced thermal stabilization.[7]Direct, BiophysicalLow to MediumConfirms target binding in an intact cellular environment; label-free.[6]
In Vitro Kinase Assay Measures enzymatic activity.[10]Direct, BiochemicalHighHighly quantitative (IC50); excellent for screening and SAR.[16]
Western Blotting Measures downstream pathway modulation.[13]Indirect, FunctionalLowConfirms a functional cellular consequence of target engagement.[12]

Conclusion

The journey to validate the target engagement of a novel compound like 8-Chloro-dioxolo[4,5-g]quinazoline is a systematic process of discovery and confirmation. It begins with broad, unbiased methods like chemoproteomics to identify candidate targets. It then progresses to a rigorous, multi-faceted validation phase employing orthogonal techniques. By combining the direct biophysical evidence of target binding from CETSA with the quantitative biochemical data from enzyme assays and the crucial functional cellular insights from downstream signaling analysis, researchers can construct a robust and compelling argument for the compound's mechanism of action. This logical and evidence-based workflow is fundamental to advancing novel chemical entities from promising hits to validated lead compounds in the drug discovery pipeline.

References

Navigating the Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline: A Comparative Guide to Plausible Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. The specific derivative, 8-Chloro-dioxolo[4,5-g]quinazoline, presents a unique substitution pattern that is of significant interest to researchers. However, a survey of the current literature reveals a conspicuous absence of detailed, published synthetic routes for this specific molecule. This guide, therefore, aims to bridge this gap by proposing two distinct and plausible synthetic pathways, constructed from well-established and reliable chemical transformations.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a head-to-head comparison of two hypothetical, yet chemically sound, routes for the synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline. The discussion will be grounded in mechanistic principles and supported by protocols adapted from established literature for analogous transformations.

Introduction to the Target Molecule

8-Chloro-dioxolo[4,5-g]quinazoline is a heterocyclic compound featuring a quinazoline core fused with a methylenedioxy group, and a chlorine atom at the 8-position. This combination of functionalities suggests potential for this molecule to interact with various biological targets, making the development of a reliable synthetic route a critical endeavor for enabling further investigation into its pharmacological properties.

Route A: A Classical Approach via Niementowski Reaction and Subsequent Chlorination

This proposed route leverages the classical Niementowski quinazoline synthesis, a robust and time-tested method for constructing the quinazolinone core. The synthesis would commence from the readily available starting material, piperonal.

Route A Piperonal Piperonal Nitropiperonal 6-Nitropiperonal Piperonal->Nitropiperonal HNO₃ Aminopiperonal 6-Aminopiperonal Nitropiperonal->Aminopiperonal Reduction (e.g., Fe/HCl) Aminopiperonylic_acid 6-Aminopiperonylic Acid Aminopiperonal->Aminopiperonylic_acid Oxidation Quinazolinone [1,3]dioxolo[4,5-g]quinazolin-8(7H)-one Aminopiperonylic_acid->Quinazolinone Formamide, Δ (Niementowski Reaction) Chloroquinazolinone 4,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline Quinazolinone->Chloroquinazolinone POCl₃, Δ Target 8-Chloro-dioxolo[4,5-g]quinazoline Chloroquinazolinone->Target Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for Route A.

Detailed Experimental Protocols for Route A:

Step 1: Synthesis of 6-Nitropiperonal

  • Principle: This step involves the nitration of piperonal. The electron-donating nature of the methylenedioxy group directs the nitration to the ortho position.

  • Protocol: To a round-bottom flask containing piperonal (1.0 eq), concentrated nitric acid (approx. 5 eq) is added portion-wise at 0-5 °C with vigorous stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated yellow solid is filtered, washed with cold water until the washings are neutral, and dried to afford 6-nitropiperonal.[1]

Step 2: Reduction of 6-Nitropiperonal to 6-Aminopiperonal

  • Principle: The nitro group is reduced to a primary amine. A variety of reducing agents can be employed, with iron in acidic medium being a cost-effective and efficient choice.

  • Protocol: 6-Nitropiperonal (1.0 eq) is dissolved in a mixture of ethanol and water. Iron powder (excess) and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). The hot reaction mixture is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a suitable base to precipitate 6-aminopiperonal, which is then filtered, washed with water, and dried.

Step 3: Oxidation of 6-Aminopiperonal to 6-Aminopiperonylic Acid

  • Principle: The aldehyde functionality is oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent.

  • Protocol: 6-Aminopiperonal (1.0 eq) is suspended in an aqueous solution of sodium hydroxide. A solution of potassium permanganate (excess) in water is added dropwise at a controlled temperature. After the addition is complete, the reaction is stirred until the purple color disappears. The manganese dioxide is filtered off, and the filtrate is acidified with a mineral acid to precipitate 6-aminopiperonylic acid. The product is collected by filtration, washed with water, and dried.

Step 4: Niementowski Synthesis of[2][3]dioxolo[4,5-g]quinazolin-8(7H)-one

  • Principle: This is a thermal condensation reaction between an anthranilic acid derivative and formamide to form the quinazolinone ring system.

  • Protocol: A mixture of 6-aminopiperonylic acid (1.0 eq) and an excess of formamide is heated at 130-140 °C for several hours.[4] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is filtered, washed thoroughly with water, and dried to yield[2][3]dioxolo[4,5-g]quinazolin-8(7H)-one. This reaction can also be accelerated using microwave irradiation.[5]

Step 5: Chlorination to 4,8-Dichloro-[2][3]dioxolo[4,5-g]quinazoline

  • Principle: The hydroxyl group of the quinazolinone is converted to a chloride, and the 8-position is chlorinated. Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.

  • Protocol: [2][3]dioxolo[4,5-g]quinazolin-8(7H)-one (1.0 eq) is heated at reflux in an excess of phosphorus oxychloride (POCl₃) for several hours.[2][6][7] After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched with crushed ice and neutralized with a base. The resulting precipitate is filtered, washed with water, and dried. It is important to note that this step may yield a mixture of chlorinated products, and purification by chromatography might be necessary to isolate the desired 4,8-dichloro isomer.

Step 6: Selective Reduction to 8-Chloro-dioxolo[4,5-g]quinazoline

  • Principle: The more reactive 4-chloro group is selectively reduced to a hydrogen, leaving the 8-chloro group intact. This can be achieved by catalytic hydrogenation.

  • Protocol: 4,8-Dichloro-[2][3]dioxolo[4,5-g]quinazoline (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to give the crude product, which can be purified by recrystallization or column chromatography to afford 8-Chloro-dioxolo[4,5-g]quinazoline.

Route B: A Convergent Approach via Formamidine Intermediate

This alternative route offers a more convergent approach, potentially reducing the number of steps and avoiding the harsh conditions of the Niementowski reaction. This pathway also begins with 6-aminopiperonal.

Route B Aminopiperonal 6-Aminopiperonal Formamidine N'-(2-formyl-4,5-methylenedioxyphenyl)-N,N-dimethylformamidine Aminopiperonal->Formamidine DMFDMA Quinazoline_intermediate [1,3]dioxolo[4,5-g]quinazoline Formamidine->Quinazoline_intermediate NH₄OAc, Δ Target 8-Chloro-dioxolo[4,5-g]quinazoline Quinazoline_intermediate->Target NCS or SO₂Cl₂

Caption: Proposed synthetic pathway for Route B.

Detailed Experimental Protocols for Route B:

Step 1 & 2: Synthesis of 6-Aminopiperonal

  • The synthesis of 6-aminopiperonal is carried out as described in Steps 1 and 2 of Route A.

Step 3: Formation of N'-(2-formyl-4,5-methylenedioxyphenyl)-N,N-dimethylformamidine

  • Principle: The primary amine is converted to a formamidine using N,N-dimethylformamide dimethyl acetal (DMFDMA). This intermediate is activated for subsequent cyclization.

  • Protocol: 6-Aminopiperonal (1.0 eq) is dissolved in an anhydrous solvent such as toluene. N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) is added, and the mixture is heated to reflux for a few hours. The solvent and volatile byproducts are removed under reduced pressure to yield the crude formamidine, which can be used in the next step without further purification.

Step 4: Cyclization to[2][3]dioxolo[4,5-g]quinazoline

  • Principle: The formamidine intermediate undergoes cyclization with a nitrogen source, such as ammonium acetate, to form the quinazoline ring.

  • Protocol: The crude formamidine from the previous step is heated with an excess of ammonium acetate at high temperature (e.g., in refluxing acetic acid or a high-boiling solvent like DMF) until the cyclization is complete. After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude[2][3]dioxolo[4,5-g]quinazoline.

Step 5: Regioselective Chlorination

  • Principle: The final step is the direct chlorination of the[2][3]dioxolo[4,5-g]quinazoline at the 8-position. This is a challenging step, as direct chlorination of the electron-rich benzene ring could lead to a mixture of isomers. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent could be explored.

  • Protocol: To a solution of[2][3]dioxolo[4,5-g]quinazoline (1.0 eq) in a solvent like dichloromethane or acetonitrile, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude product would likely require purification by column chromatography to isolate the desired 8-chloro isomer from other potential chlorinated byproducts.

Head-to-Head Comparison of the Synthetic Routes

FeatureRoute A (Niementowski-based)Route B (Convergent Approach)
Overall Strategy Linear synthesisConvergent synthesis
Number of Steps 65
Starting Materials PiperonalPiperonal
Key Reactions Niementowski quinazoline synthesis, chlorination with POCl₃Formamidine formation, cyclization, direct chlorination
Potential Advantages Utilizes a well-established named reaction; intermediates are often crystalline and easier to purify.Potentially shorter route; avoids the high temperatures and harsh acidic conditions of the Niementowski reaction in the cyclization step.
Potential Challenges High temperatures required for the Niementowski reaction; chlorination with POCl₃ can be aggressive and may lead to multiple chlorinated products, requiring careful control and purification; the final reduction step adds to the overall length.Regioselectivity of the final chlorination step is a major concern and would require significant optimization; formamidine intermediate can be moisture-sensitive.
Scalability The Niementowski reaction can be challenging to scale up due to the high temperatures and potential for side reactions.Potentially more scalable if the regioselective chlorination can be controlled.
Green Chemistry Use of strong acids, high temperatures, and phosphorus oxychloride are less environmentally friendly.Avoids some of the harsher reagents of Route A, but the use of chlorinated solvents and reagents for chlorination still presents environmental considerations.

Conclusion and Future Perspectives

Both proposed routes offer plausible pathways to the synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline, a molecule of interest for which no detailed synthesis is currently available in the public domain. Route A, while longer and employing harsh conditions, is built upon more predictable and well-documented transformations. Route B presents a more elegant and potentially more efficient approach, but its success hinges on achieving regioselectivity in the final chlorination step, a challenge that would require dedicated experimental investigation.

The development of a reliable and scalable synthesis for 8-Chloro-dioxolo[4,5-g]quinazoline is a crucial first step towards unlocking its therapeutic potential. The routes outlined in this guide provide a solid foundation for researchers to begin this endeavor. Further optimization of reaction conditions, particularly for the chlorination steps, will be paramount in establishing a practical and efficient synthesis.

References

A Guide to Establishing Reproducible Biological Assays for Novel Dioxolo-Quinazoline Scaffolds: A Case Study with 8-Chloro-dioxolo[4,5-g]quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing and validating reproducible biological assays for novel chemical entities, using 8-Chloro-dioxolo[4,5-g]quinazoline as a representative example of the promising, yet under-characterized, dioxolo-quinazoline class. Given the limited publicly available biological data on this specific compound, this document serves as a roadmap for researchers, outlining the critical steps from initial compound verification to robust cellular assay implementation. We will leverage established principles from the broader quinazoline family—a scaffold renowned for its therapeutic potential—to construct a scientifically rigorous, self-validating workflow.[1][2][3]

The quinazoline core is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[4] Its rigid, heterocyclic structure is amenable to diverse substitutions, allowing for fine-tuning of its pharmacological properties.[3] The dioxolo[4,5-g]quinazoline variant introduces a unique electronic and steric profile, suggesting the potential for novel biological activities. Preliminary information characterizes 8-Chloro-dioxolo[4,5-g]quinazoline as a fluorophore, hinting at its utility in fluorescence-based assays.[5]

This guide will focus on establishing a hypothetical yet plausible research cascade, treating the compound as a potential kinase inhibitor—a common mechanism for quinazoline-based molecules—and will detail the necessary steps to ensure the resulting data is both accurate and reproducible.[6][7]

Part 1: The Cornerstone of Reproducibility: Compound Identity, Purity, and Handling

Before any biological assay is performed, the integrity of the chemical matter must be unequivocally established. Failure to do so is the most common source of non-reproducibility in early-stage drug discovery. The goal is to create a self-validating system where the compound's quality is known and controlled before it enters a biological matrix.

Expert Insight: Why Rigorous QC is Non-Negotiable

Seemingly minor impurities or degradation products can act as potent biological modulators, leading to false positives or negatives. For example, an unknown reactive impurity could covalently modify a target protein, while degradation due to improper storage could lead to a loss of activity over time. A comprehensive Quality Control (QC) workflow mitigates these risks, ensuring that the observed biological effect is attributable solely to the compound of interest.

Experimental Protocol: Comprehensive Compound QC Workflow
  • Identity Confirmation via Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the synthesized compound matches the theoretical mass of 8-Chloro-dioxolo[4,5-g]quinazoline (C₉H₅ClN₂O₂, MW: 208.6 g/mol ).

    • Method: Prepare a 1 mg/mL stock solution in DMSO. Dilute 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.

    • Analysis: Infuse into an ESI-MS instrument in both positive and negative ion modes.

    • Expected Result: A prominent peak at m/z 209.0 [M+H]⁺ in positive mode.

  • Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and rule out isomers.

    • Method: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: Acquire ¹H and ¹³C NMR spectra.

    • Trustworthiness Check: The observed chemical shifts, coupling constants, and integration values must be consistent with the predicted structure of 8-Chloro-dioxolo[4,5-g]quinazoline.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the purity of the compound, ideally aiming for >95%.

    • Method: Use a reverse-phase C18 column. A common method involves a water/acetonitrile gradient with 0.1% TFA as a modifier.

    • Analysis: Monitor the elution profile using a photodiode array (PDA) detector at multiple wavelengths (e.g., 254 nm and 280 nm). Purity is calculated based on the area under the curve of the main peak relative to all peaks.

    • Reference Method: Chromatographic analysis is a standard method for purity determination of novel synthesized compounds.[6]

  • Solubility and Stability Assessment:

    • Objective: To determine the compound's solubility limits and stability in aqueous assay buffers.

    • Method (Kinetic Solubility): Prepare serial dilutions of a high-concentration DMSO stock into the final assay buffer. Measure turbidity using a nephelometer after a set incubation period (e.g., 2 hours).

    • Method (Stability): Incubate the compound in the assay buffer at the intended experimental temperature. At various time points (0, 2, 4, 24 hours), analyze the sample by HPLC to detect any degradation.

    • Causality: Poor solubility can lead to compound precipitation and aggregation, causing assay artifacts and underestimation of potency. Instability can lead to a time-dependent loss of activity.

cluster_QC Compound QC Workflow synthesis Synthesis of 8-Chloro-dioxolo[4,5-g]quinazoline ms Mass Spectrometry (Confirm MW) synthesis->ms nmr NMR Spectroscopy (Confirm Structure) ms->nmr hplc HPLC Analysis (Quantify Purity >95%) nmr->hplc sol Solubility & Stability (Assay Buffer Compatibility) hplc->sol fail FAIL (Re-synthesize / Purify) hplc->fail <95% qualified Qualified Compound Lot sol->qualified Pass sol->fail Fail

Caption: Workflow for ensuring compound quality control.

Part 2: A Framework for In Vitro Screening: Kinase Inhibition Assay

Based on the prevalence of quinazolines as kinase inhibitors, we will outline a reproducible protocol for screening 8-Chloro-dioxolo[4,5-g]quinazoline against a representative protein kinase, for example, Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds.[7]

Expert Insight: Choosing the Right Assay Format

The choice of assay technology is critical for reproducibility. We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust technology known for its low background and high signal-to-noise ratio. This format minimizes interference from colored or fluorescent compounds—a key consideration given that our test article is a known fluorophore.[5]

Experimental Protocol: EGFR Kinase HTRF Assay
  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor fluorophore into proximity, generating a FRET signal.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Causality: Each component is critical; MgCl₂ is a required cofactor for ATP, DTT prevents oxidation, and Tween-20 reduces non-specific binding.

    • Enzyme: Recombinant human EGFR kinase domain. Trustworthiness: Use a single, quality-controlled lot of enzyme for the entire screening campaign to eliminate variability.

    • Substrate: Biotin-poly-GT (4:1).

    • ATP: Prepare a fresh stock solution. The final concentration should be at or near the Km of the enzyme for ATP to ensure competitive inhibitors can be detected accurately.

  • Assay Procedure (384-well format):

    • Dispense 2 µL of kinase buffer containing the substrate to all wells.

    • Add 100 nL of 8-Chloro-dioxolo[4,5-g]quinazoline or control compound (e.g., Erlotinib) from a dose-response plate prepared in DMSO.

    • Add 2 µL of EGFR enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect by adding 4 µL of HTRF detection buffer containing the anti-phospho antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.

    • Normalize the data using positive (DMSO vehicle) and negative (high concentration of a known inhibitor) controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg) / (Ratio_pos - Ratio_neg)).

    • Fit the normalized data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_HTRF HTRF Kinase Assay Workflow reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) dispense Dispense Substrate & Compound to Plate reagents->dispense add_enzyme Add Kinase (Pre-incubate) dispense->add_enzyme start_rxn Initiate with ATP (Incubate) add_enzyme->start_rxn stop_detect Stop Reaction & Add Detection Reagents start_rxn->stop_detect read Read HTRF Signal stop_detect->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for a typical HTRF kinase inhibition assay.

Part 3: Comparative Analysis of Assay Methodologies

While HTRF is a robust method, no single assay is perfect. Understanding the alternatives is key to contextualizing results and troubleshooting issues. The choice of assay can significantly impact perceived potency and reproducibility.

Parameter HTRF Assay Radiometric Assay ([³²P]-ATP) Label-Free (e.g., SPR)
Principle FRET-based detection of phosphorylationIncorporation of radioactive phosphateChange in refractive index upon binding
Throughput High (384/1536-well)Low to Medium (96-well)Low
Sensitivity HighVery HighMedium (depends on protein)
Compound Interference Low (potential for fluorescence quenching)LowHigh (promiscuous binders, aggregators)
Cost Moderate (reagent-heavy)High (radioisotope handling/disposal)High (instrumentation)
Reproducibility Excellent with automationGood, but requires specialized handlingOperator-dependent, sensitive to buffer
Measures Enzymatic Activity (Inhibition)Enzymatic Activity (Inhibition)Direct Binding (Affinity, Kinetics)

Part 4: Transition to Cellular Systems: Validating Biological Effects

An in vitro IC₅₀ is only the first step. To demonstrate true biological relevance, the compound's activity must be confirmed in a cellular context. This step validates that the compound can cross the cell membrane, engage its target in a complex milieu, and elicit a downstream functional response.

Expert Insight: Bridging the In Vitro-In Vivo Gap

A common reason for the failure of compounds to translate from biochemical assays to cellular ones is poor cell permeability or high non-specific protein binding. A cellular target engagement assay followed by a phenotypic cytotoxicity assay provides a self-validating workflow to confirm the mechanism of action.

Experimental Protocol: Cellular Proliferation Assay (e.g., CellTiter-Glo®)
  • Principle: This assay quantifies cell viability by measuring ATP levels, an indicator of metabolic activity. A decrease in ATP is proportional to the degree of cytotoxicity or cytostatic effects.

  • Cell Seeding:

    • Culture a relevant cancer cell line known to be dependent on the kinase target (e.g., an EGFR-mutant lung cancer line like NCI-H1975).

    • Seed cells into a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight. Causality: Cell density dramatically affects compound sensitivity; this must be optimized and kept consistent.

  • Compound Treatment:

    • Prepare a serial dilution of 8-Chloro-dioxolo[4,5-g]quinazoline in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., Staurosporine) controls.

    • Incubate for 72 hours. Trustworthiness: A 72-hour incubation is a standard duration to observe effects on cell proliferation.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability) and no-cell controls (0% viability).

    • Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using a suitable curve-fitting model.

cluster_Cell Cellular Proliferation Assay Workflow seed Seed Cells in 96-well Plate adhere Allow Adherence (Overnight Incubation) seed->adhere treat Treat with Compound Dose-Response adhere->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent read Read Luminescence add_reagent->read analyze Data Analysis (Calculate GI50) read->analyze

Caption: Workflow for a luminescence-based cell viability assay.

Conclusion

Ensuring the reproducibility of biological assays, particularly for novel chemical matter like 8-Chloro-dioxolo[4,5-g]quinazoline, is a multi-step, integrated process. It begins not with the biological system, but with the rigorous characterization of the compound itself. By establishing a foundation of confirmed identity, high purity, and known stability, researchers can eliminate major sources of experimental variability.

Transitioning to well-validated, robust assay platforms like HTRF for biochemical screening and ATP-based luminescence for cellular viability provides a clear path from initial hit identification to mechanistic validation. Each protocol must be treated as a self-validating system, with appropriate controls and a deep understanding of the scientific principles behind each step. By following this framework, the scientific community can generate high-quality, reproducible data that accelerates the journey from a novel scaffold to a potential therapeutic.

References

Benchmarking the Antimicrobial Efficacy of 8-Chloro-dioxolo[4,5-g]quinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of infectious disease research. The quinazoline core, a nitrogen-containing heterocyclic structure, has garnered significant attention for its diverse biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the antimicrobial performance of a novel derivative, 8-Chloro-dioxolo[4,5-g]quinazoline. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating evaluation.

While specific experimental data for 8-Chloro-dioxolo[4,5-g]quinazoline is not yet extensively published, this guide will present a rigorous, standardized approach to its evaluation, using hypothetical data for illustrative purposes. We will compare its potential efficacy against established clinical antibiotics, providing the necessary context for interpreting its potential as a future therapeutic agent.

Introduction to the Quinazoline Scaffold and the Rationale for Benchmarking

Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4] Their mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication.[5] The introduction of a chlorine atom at the 8th position and the presence of a dioxolo ring system may modulate the compound's antimicrobial activity, physicochemical properties, and target specificity. Therefore, a systematic and comparative evaluation is imperative to understand its potential clinical utility.

This guide will outline the standardized methodologies for determining the antimicrobial spectrum and potency of 8-Chloro-dioxolo[4,5-g]quinazoline. The primary objective is to generate reproducible and comparable data that can be benchmarked against current standard-of-care antibiotics.

Comparative Antimicrobial Agents

To provide a meaningful assessment of 8-Chloro-dioxolo[4,5-g]quinazoline's activity, it is essential to compare it against a panel of clinically relevant antibiotics with well-characterized mechanisms of action.

Table 1: Selected Benchmark Antibiotics

Antibiotic ClassExample AgentMechanism of ActionPrimary Spectrum
FluoroquinoloneCiprofloxacinInhibits DNA gyrase and topoisomerase IVBroad-spectrum (Gram-positive and Gram-negative)
GlycopeptideVancomycinInhibits cell wall synthesisGram-positive bacteria (including MRSA)
CephalosporinCeftriaxoneInhibits cell wall synthesisBroad-spectrum (Gram-positive and Gram-negative)
MacrolideAzithromycinInhibits protein synthesis (50S subunit)Gram-positive and some Gram-negative bacteria

The selection of these comparators allows for a multi-faceted evaluation of the novel compound's performance across different bacterial targets and resistance profiles.

Experimental Protocols for Antimicrobial Susceptibility Testing

Adherence to standardized protocols is critical for the generation of high-quality, reproducible data. The methodologies outlined below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized standards in antimicrobial susceptibility testing.[6][7][8][9][10][11]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14][15] The broth microdilution method is a widely used technique for determining MIC values.[12][15]

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 8-Chloro-dioxolo[4,5-g]quinazoline and each benchmark antibiotic in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC values.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Compounds Dilutions->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol for MBC Determination:

  • Perform MIC Test: Follow the MIC protocol as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical MIC data for 8-Chloro-dioxolo[4,5-g]quinazoline against a panel of clinically relevant bacterial strains. This data is for illustrative purposes to demonstrate how to structure and interpret benchmarking results.

Table 2: Hypothetical MIC Values (µg/mL) of 8-Chloro-dioxolo[4,5-g]quinazoline and Comparators against Gram-Positive Bacteria

Organism8-Chloro-dioxolo [4,5-g]quinazolineCiprofloxacinVancomycinCeftriaxoneAzithromycin
Staphylococcus aureus (ATCC 29213)20.5121
Methicillin-resistantS. aureus (MRSA)4321>64>64
Enterococcus faecalis (ATCC 29212)812>648
Streptococcus pneumoniae (ATCC 49619)110.50.250.5

Table 3: Hypothetical MIC Values (µg/mL) of 8-Chloro-dioxolo[4,5-g]quinazoline and Comparators against Gram-Negative Bacteria

Organism8-Chloro-dioxolo [4,5-g]quinazolineCiprofloxacinVancomycinCeftriaxoneAzithromycin
Escherichia coli (ATCC 25922)160.015>640.12516
Pseudomonas aeruginosa (ATCC 27853)640.5>648>64
Klebsiella pneumoniae (ATCC 700603)320.03>640.2532
Acinetobacter baumannii (ATCC 19606)321>64416

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of 8-Chloro-dioxolo[4,5-g]quinazoline is yet to be elucidated, quinazoline derivatives are known to interfere with essential bacterial processes. A plausible mechanism is the inhibition of DNA gyrase and topoisomerase IV, similar to fluoroquinolones. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

Generalized Signaling Pathway for Quinolone-like Antibiotics

Mechanism_Pathway cluster_cellular Cellular Impact Compound 8-Chloro-dioxolo[4,5-g]quinazoline Target DNA Gyrase / Topoisomerase IV Compound->Target Inhibition Process DNA Replication & Repair Target->Process Essential for Outcome Bacterial Cell Death Target->Outcome Inhibition leads to Process->Outcome

Caption: Putative mechanism of action for quinazoline derivatives.

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to confirm the specific molecular targets of 8-Chloro-dioxolo[4,5-g]quinazoline.

Conclusion and Future Directions

This guide provides a standardized framework for the comprehensive antimicrobial benchmarking of 8-Chloro-dioxolo[4,5-g]quinazoline. The outlined protocols, based on internationally recognized standards, will ensure the generation of robust and comparable data. The hypothetical results presented herein illustrate the potential of this novel compound, particularly against drug-resistant strains.

Future research should focus on elucidating the precise mechanism of action, evaluating its efficacy in in vivo infection models, and assessing its toxicity profile. A thorough understanding of these parameters is crucial for the continued development of 8-Chloro-dioxolo[4,5-g]quinazoline as a potential next-generation antimicrobial agent.

References

A Researcher's Guide to the Comparative ADME Profiling of 8-Chloro-dioxolo[4,5-g]quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Early ADME Assessment

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Its rigid, planar structure and versatile substitution points allow for fine-tuning of interactions with various biological targets. The 8-Chloro-dioxolo[4,5-g]quinazoline scaffold represents a specific chemotype with potential for targeted therapies. However, potent biological activity alone does not make a drug. The journey from a promising hit to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine the pharmacokinetic profile and overall viability of a compound.[4]

This guide provides a comprehensive framework for the comparative in vitro ADME evaluation of novel 8-Chloro-dioxolo[4,5-g]quinazoline analogs. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice. To illustrate the principles of structure-ADME relationships, we will use a hypothetical series of analogs based on the core scaffold. This approach is designed to equip drug discovery teams with the strategy and technical details needed to select and optimize candidates with favorable pharmacokinetic potential.

Hypothetical Analog Series for Comparative Analysis

For the purpose of this guide, we will consider a parent molecule, QC-1 , and three derivatives with modifications at the C4 position, a common site for synthetic elaboration aimed at modulating target engagement and physicochemical properties.

  • QC-1 (Parent): 8-Chloro-4-(methylamino)-[5][6]dioxolo[4,5-g]quinazoline

  • QC-2 (Polar Analog): 8-Chloro-4-(2-hydroxyethylamino)-[5][6]dioxolo[4,5-g]quinazoline

  • QC-3 (Lipophilic Analog): 8-Chloro-4-(benzylamino)-[5][6]dioxolo[4,5-g]quinazoline

  • QC-4 (Metabolically Labile Analog): 8-Chloro-4-(4-methoxyanilino)-[5][6]dioxolo[4,5-g]quinazoline

Part 1: Absorption - Assessing Intestinal Permeability

A crucial first hurdle for any orally administered drug is its ability to cross the intestinal epithelium.[7] We utilize the Caco-2 cell permeability assay, the gold standard in vitro model that mimics the human intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[5][8][9]

Causality of Experimental Choice:

The Caco-2 assay is selected for its high correlation with human intestinal absorption in vivo.[5] By measuring bidirectional transport (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A), we can not only predict passive diffusion but also identify compounds that are substrates of efflux pumps. An efflux ratio (ER) greater than 2 is a red flag, suggesting that the compound is actively pumped back into the intestinal lumen, which can severely limit its oral bioavailability.[10]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture (21 Days) cluster_assay Permeability Assay (2 Hours) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a differentiated monolayer seed->culture Differentiation pre_incubate Wash monolayer and pre-incubate with buffer culture->pre_incubate add_cmpd Add test compound to Apical (A) or Basolateral (B) side pre_incubate->add_cmpd incubate Incubate at 37°C for 2 hours add_cmpd->incubate sample Collect samples from receiver compartments incubate->sample lcms Quantify compound concentration via LC-MS/MS sample->lcms calc Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) lcms->calc

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]

  • Assay Initiation: The cell monolayers are washed with transport buffer. The test compound (e.g., at 10 µM) is added to the apical (A) side for A-to-B measurement, and to the basolateral (B) side for B-to-A measurement in separate wells.[8][10]

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[10]

  • Sampling: At the end of the incubation, aliquots are taken from the receiver compartments (B for A-to-B, A for B-to-A).

  • Analysis: The concentration of the compound in the samples is determined using LC-MS/MS. The apparent permeability coefficient (Papp) and Efflux Ratio are calculated.[9]

Comparative Data (Hypothetical)
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
QC-1 8.510.21.2High
QC-2 6.27.11.1Moderate
QC-3 15.148.33.2Low (P-gp Substrate)
QC-4 12.814.11.1High

Analysis of Absorption Data:

  • QC-1 and QC-4 show high permeability and low efflux, suggesting good potential for oral absorption.

  • QC-2 , with its hydroxyl group, is more polar, resulting in slightly lower passive permeability but still within an acceptable range.

  • QC-3 , the most lipophilic analog with a benzyl group, exhibits high intrinsic permeability but is clearly identified as an efflux substrate (ER > 2). This is a significant liability, as P-gp would actively transport the compound out of intestinal cells, leading to poor bioavailability.

Part 2: Distribution - Plasma Protein Binding

Once absorbed, a drug's distribution to its target tissue is governed by its binding to plasma proteins like albumin.[11] Only the unbound (free) fraction is pharmacologically active and available for metabolism and excretion.[6][12] High plasma protein binding (>99%) can limit efficacy and complicate dosing.

Causality of Experimental Choice:

We use the Rapid Equilibrium Dialysis (RED) method, a reliable and accurate technique for determining the fraction of a compound unbound (fu) in plasma.[12][13] The device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for a direct measurement of the unbound fraction.[11][13]

Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay

RED_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike test compound into plasma load_plasma Add spiked plasma to one chamber of RED device spike->load_plasma incubate Incubate at 37°C for 4 hours with shaking to reach equilibrium load_plasma->incubate load_buffer Add dialysis buffer (PBS) to the other chamber load_buffer->incubate sample Sample aliquots from both plasma and buffer chambers incubate->sample matrix_match Matrix-match samples (add buffer to plasma, plasma to buffer) sample->matrix_match extract Precipitate protein & extract compound with organic solvent matrix_match->extract lcms Quantify by LC-MS/MS extract->lcms calc Calculate % Unbound lcms->calc

Caption: Workflow for the Plasma Protein Binding (PPB) RED assay.

Detailed Protocol: Plasma Protein Binding
  • Preparation: Test compounds are added to plasma (human, rat, etc.) at a final concentration of 1-10 µM.[12]

  • Loading: The plasma containing the test compound is added to one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.[13]

  • Incubation: The sealed plate is incubated at 37°C on an orbital shaker for approximately 4 hours to allow the free compound to reach equilibrium across the dialysis membrane.[12][13]

  • Sampling & Quenching: Aliquots are removed from both the plasma and buffer chambers. To ensure accurate analysis, samples are matrix-matched (plasma is added to the buffer aliquot and buffer to the plasma aliquot). Proteins are then precipitated and the compound extracted using an organic solvent (e.g., acetonitrile) containing an internal standard.[12][13]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the compound concentrations in each chamber. The percent unbound is calculated from the ratio of the concentration in the buffer chamber to that in the plasma chamber.

Comparative Data (Hypothetical)
CompoundHuman Plasma % Unbound (fu)Mouse Plasma % Unbound (fu)Predicted Distribution
QC-1 12.515.8Moderate Binding
QC-2 35.241.5Low Binding
QC-3 0.81.1High Binding
QC-4 4.66.2High-Moderate Binding

Analysis of Distribution Data:

  • QC-2 , the polar analog, shows the highest free fraction, which is favorable for target engagement.

  • QC-1 displays moderate binding, which is often a good balance.

  • QC-4 shows higher binding, likely due to the increased lipophilicity of the anilino group.

  • QC-3 , with its large, lipophilic benzyl group, is very highly bound (<1% free). This is a major concern, as it would require much higher total plasma concentrations to achieve an effective therapeutic free concentration, increasing the risk of off-target toxicity.

Part 3: Metabolism - Assessing Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.[14] A compound that is metabolized too quickly will have a short half-life and poor exposure. Conversely, a compound that strongly inhibits CYP enzymes can cause dangerous drug-drug interactions (DDIs).[15][16]

Causality of Experimental Choice:

We use a hepatocyte stability assay to assess metabolic clearance. Intact hepatocytes contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes, providing a more comprehensive and physiologically relevant model than liver microsomes alone.[14][17] By monitoring the disappearance of the parent compound over time, we can calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which are key predictors of in vivo hepatic clearance.[17][18]

Experimental Workflow: Hepatocyte Metabolic Stability Assay

Hepatocyte_Workflow cluster_setup Assay Setup cluster_incubation Time Course Incubation cluster_analysis Analysis prep_cells Thaw cryopreserved hepatocytes and prepare cell suspension add_cmpd Add test compound (e.g., 1 µM) to hepatocyte suspension prep_cells->add_cmpd incubate Incubate at 37°C add_cmpd->incubate aliquot Remove aliquots at multiple time points (0, 15, 30, 60, 120 min) incubate->aliquot quench Quench reaction immediately with cold acetonitrile aliquot->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Plot % remaining vs. time to calculate t1/2 and Clint lcms->calc

Caption: Workflow for the hepatocyte metabolic stability assay.

Detailed Protocol: Metabolic Stability
  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in pre-warmed incubation medium to a specific cell density (e.g., 0.5 x 10⁶ viable cells/mL).[17][18]

  • Reaction Initiation: The reaction is started by adding the test compound (typically at 1 µM) to the hepatocyte suspension.[14][18]

  • Time Course Sampling: The mixture is incubated at 37°C in a shaking water bath. Aliquots are removed at several time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[17]

  • Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[14]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The natural log of the percent remaining is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.[18]

Comparative Data (Hypothetical)
CompoundHuman Hepatocyte t½ (min)Human Hepatocyte Clint (µL/min/10⁶ cells)Predicted Hepatic ClearancePotential Metabolic Liability
QC-1 9515.2Low-ModerateN-demethylation
QC-2 >120<11.5LowStable
QC-3 7818.5ModerateBenzyllic hydroxylation
QC-4 1880.1HighO-demethylation

Analysis of Metabolism Data:

  • QC-2 , with its polar side chain, is the most metabolically stable, which is a highly desirable property.

  • QC-1 and QC-3 show low to moderate clearance, likely acceptable for further development. The predicted metabolic soft spots are N-demethylation for QC-1 and hydroxylation on the benzyl ring for QC-3.

  • QC-4 is rapidly metabolized. The para-methoxy group on the aniline ring is a well-known metabolic soft spot, highly susceptible to CYP-mediated O-demethylation.[19][20] This high clearance would likely lead to poor oral exposure and a short duration of action in vivo, making it the least favorable candidate from a metabolic standpoint.

Integrated Analysis and Candidate Selection

By integrating the data from these primary in vitro ADME assays, we can build a comprehensive profile of each analog and make an informed decision on which candidates to advance.

CompoundAbsorptionDistributionMetabolismOverall Assessment
QC-1 GoodFavorableAcceptableBalanced Profile. A solid lead for further evaluation.
QC-2 ModerateExcellent (Low PPB)Excellent (Stable)Promising Candidate. Lower permeability is a trade-off for excellent stability and low protein binding. A strong candidate for optimization.
QC-3 Poor (Efflux)Poor (High PPB)AcceptableProblematic. High efflux and very high protein binding present major liabilities that will likely halt its development.
QC-4 GoodAcceptablePoor (High Clearance)Problematic. The metabolic instability is a critical flaw. The para-methoxy group would need to be replaced to improve this profile.

This comparative guide demonstrates a systematic and rationale-driven approach to evaluating the ADME properties of novel 8-Chloro-dioxolo[4,5-g]quinazoline analogs. Early, parallel assessment of absorption, distribution, and metabolism is essential to identify potential liabilities such as efflux, high protein binding, or rapid metabolic clearance.

Based on our hypothetical analysis, QC-2 emerges as the most promising candidate, despite slightly lower permeability, due to its superior metabolic stability and low plasma protein binding. QC-1 represents a well-balanced, viable backup. In contrast, QC-3 and QC-4 highlight critical ADME flaws that would likely cause failure in later, more expensive in vivo studies. By employing this in-depth in vitro profiling strategy, research teams can efficiently prioritize resources, guide synthetic chemistry efforts, and significantly increase the probability of advancing compounds with a higher likelihood of clinical success.

References

Safety Operating Guide

Navigating the Safe Handling of 8-Chloro-dioxolo[4,5-g]quinazoline: A Guide for Laboratory Professionals

Navigating the Safe Handling of 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the novel heterocyclic compound 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline presents both significant opportunities and inherent risks. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.

The quinazoline core is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] The introduction of a chlorine atom and a dioxolo functional group to this scaffold in 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline suggests a compound with potentially potent biological effects, demanding a commensurate level of caution in its handling.

Understanding the Hazards: A Data-Driven Approach

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation [8]

An SDS for the closely related compound, 8-chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline, further supports these classifications with the GHS07 pictogram for harmful/irritant substances.[1] These hazards necessitate a stringent adherence to safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskMinimum PPE Requirement
Weighing and preparing solutions (in a fume hood) Nitrile gloves, lab coat, and safety glasses with side shields.
Handling solutions and performing reactions Nitrile gloves, lab coat, and safety glasses with side shields.
Handling the solid compound outside of a fume hood A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required in addition to nitrile gloves, a lab coat, and chemical splash goggles.
Cleaning spills Chemical-resistant gloves (e.g., butyl rubber), disposable lab coat or chemical-resistant apron, and chemical splash goggles. A respirator may be necessary depending on the size and nature of the spill.

The Rationale Behind the Recommendations:

  • Gloves: Nitrile gloves offer good resistance to a variety of chemicals, but it is crucial to check the manufacturer's compatibility chart for specific breakthrough times.[9] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like butyl rubber.

  • Eye Protection: The serious eye irritation hazard (H319) mandates the use of safety glasses with side shields at a minimum. When there is a risk of splashing, chemical splash goggles provide a more complete seal around the eyes.

  • Respiratory Protection: The potential for respiratory irritation (H335) makes it essential to handle the solid compound in a well-ventilated area, preferably a certified chemical fume hood. If weighing or handling the powder outside of a fume hood is unavoidable, a properly fitted respirator is mandatory.

  • Lab Coat: A lab coat protects your skin and personal clothing from contamination.

Operational Plan: From Handling to Disposal

A meticulous operational plan is crucial for minimizing risk and ensuring regulatory compliance.

Handling Procedures
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: Whenever possible, weigh the solid compound inside a chemical fume hood to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound's name, concentration, and appropriate hazard warnings.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Decontamination: Once the spill is absorbed, decontaminate the area. A solution of soap and water can be used for initial cleaning, followed by a rinse with water. For chlorinated compounds, a decontamination solution may be necessary.[10][11]

  • Disposal: Collect all contaminated materials, including absorbent, used PPE, and cleaning supplies, in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline, including the pure compound, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Incineration is often the preferred method for chlorinated organic compounds.

Emergency Procedures: A Step-by-Step Guide

In the case of accidental exposure, follow these first aid procedures immediately and seek medical attention.[2][12][13][14][15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.

Always have the Safety Data Sheet (or this guide) available for emergency responders.

Visualizing Safety: A Workflow for Handling 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline

PPE_Selection_WorkflowPPE Selection Workflow for 8-Chloro-[1,3]dioxolo[4,5-g]quinazolinestartStart: Task InvolvingThis compoundtask_assessmentAssess Task:- Handling solid or solution?- In fume hood?start->task_assessmentsolid_handlingHandling Solidtask_assessment->solid_handlingSolidsolution_handlingHandling Solutiontask_assessment->solution_handlingSolutionspill_cleaningCleaning a Spilltask_assessment->spill_cleaningSpillin_fume_hoodIn Fume Hood?solid_handling->in_fume_hoodppe_baseMinimum PPE:- Nitrile Gloves- Lab Coat- Safety Glasses with Side Shieldssolution_handling->ppe_basein_fume_hood->ppe_baseYesppe_respiratorAdd Respirator(NIOSH-approved with organicvapor/particulate filter)in_fume_hood->ppe_respiratorNoppe_spillSpill PPE:- Chemical-Resistant Gloves- Disposable Lab Coat/Apron- Chemical Splash Goggles- Respirator (as needed)spill_cleaning->ppe_spillendProceed with Taskppe_base->endppe_gogglesUpgrade toChemical Splash Gogglesppe_respirator->ppe_gogglesppe_goggles->endppe_spill->end

Caption: PPE selection workflow for handling 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline.

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical entities like 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline is fundamental to advancing scientific discovery. By understanding the inherent hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate risks and create a safe and productive laboratory environment. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant and prioritize safety in all aspects of their work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Reactant of Route 2
8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.